1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Description
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Properties
IUPAC Name |
1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-4-9(7(2)12)11(14)10(5-6)8(3)13/h4-5,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKCEQUZROPKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367923 | |
| Record name | 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55108-28-6 | |
| Record name | 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, a valuable substituted acetophenone. Primarily focusing on the Fries rearrangement of p-cresyl acetate, this document delves into the mechanistic underpinnings of the synthesis, offers a detailed experimental protocol, and outlines a rigorous analytical workflow for the structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's chemistry and analytical validation.
Introduction and Significance
Substituted phenolic ketones, such as this compound, are pivotal structural motifs in medicinal chemistry and materials science.[1][2][3] The presence of a hydroxyl group ortho to an acetyl group facilitates intramolecular hydrogen bonding, influencing the compound's physical and chemical properties. Furthermore, the di-acetylation of a cresol backbone presents multiple reactive sites for further chemical elaboration, making it an attractive intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] Phenolic compounds, in general, are recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, underscoring the importance of developing efficient synthetic routes to novel derivatives.[5]
This guide will focus on the synthesis of this compound via the Fries rearrangement, a classic and industrially significant method for preparing hydroxyarylketones.[6][7]
Synthesis via Fries Rearrangement
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[4][7] The reaction is known for its selectivity, where the migration of the acyl group to the ortho or para position on the aromatic ring can be controlled by reaction conditions such as temperature and solvent.[6][7]
Mechanistic Insights
The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating the formation of an acylium ion intermediate.[7] This electrophilic acylium ion then attacks the electron-rich aromatic ring.
At higher temperatures, the ortho-product is favored. This is often attributed to the formation of a more stable bidentate complex between the Lewis acid and the ortho-substituted product, representing thermodynamic control.[6] Conversely, lower temperatures and more polar solvents tend to favor the formation of the para-substituted product, which is under kinetic control.[6][7]
Experimental Workflow: Fries Rearrangement of p-Cresyl Acetate
The synthesis of this compound can be achieved through a double Fries rearrangement of the readily available starting material, p-cresyl acetate.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride.
-
Addition of Reactant: Slowly add p-cresyl acetate to the flask. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
-
Heating: Heat the reaction mixture in an oil bath to approximately 140-160°C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Comprehensive Characterization
A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. This involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show the number of different types of carbon atoms in the molecule.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR | -OH | ~12 ppm (broad singlet) |
| Aromatic -H | ~7.5-8.0 ppm (multiplet) | |
| -CH₃ (ring) | ~2.3 ppm (singlet) | |
| -C(O)CH₃ | ~2.6 ppm (singlet) | |
| ¹³C NMR | C=O | ~204 ppm, ~198 ppm |
| Aromatic C-O | ~162 ppm | |
| Aromatic C-H & C-C | ~118-140 ppm | |
| -CH₃ (ring) | ~20 ppm | |
| -C(O)CH₃ | ~26 ppm, ~32 ppm | |
| IR | O-H stretch | 3200-3600 cm⁻¹ (broad) |
| C=O stretch | 1650-1700 cm⁻¹ (strong) | |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | |
| MS (EI) | Molecular Ion [M]⁺ | 192.08 m/z |
| [M-CH₃]⁺ | 177.06 m/z | |
| [M-COCH₃]⁺ | 149.06 m/z |
Note: Predicted values are based on typical ranges for similar functional groups and may vary slightly based on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₂O₃), the expected molecular weight is approximately 192.21 g/mol .[8]
Self-Validating Protocols and Trustworthiness
The integrity of this synthesis and characterization workflow is ensured through several self-validating steps:
-
TLC Monitoring: Continuous monitoring of the reaction by TLC provides real-time feedback on the consumption of starting material and the formation of the product, allowing for precise control over the reaction time.
-
Spectroscopic Consistency: The data obtained from NMR, IR, and MS should be mutually consistent. For example, the functional groups identified by IR (e.g., -OH, C=O) must correspond to the signals observed in the NMR spectra and the molecular weight determined by MS.
-
Purity Assessment: The purity of the final product should be assessed by multiple methods. A sharp melting point and clean NMR spectra are strong indicators of high purity. High-performance liquid chromatography (HPLC) can be employed for quantitative purity analysis.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying principles of the Fries rearrangement and employing a rigorous analytical approach, researchers can confidently synthesize and validate this important chemical intermediate for its various applications in drug discovery and materials science. The provided protocols and data serve as a reliable resource for scientists in the field.
References
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Wikipedia. Fries rearrangement. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
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BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
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Chemistry Learner. Fries Rearrangement: Definition, Example, and Mechanism. [Link]
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PubChem. 1-(3-Acetyl-2,4,6-trihydroxy-5-methyl-phenyl)-ethanone. [Link]
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Royal Society of Chemistry: Education. Phenols in medicine. [Link]
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ResearchGate. Relevance of phenols in medicinal chemistry, their synthesis and our... [Link]
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GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]
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NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]
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Sunway Pharm Ltd. This compound. [Link]
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NIST WebBook. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key spectroscopic techniques for the structural elucidation and characterization of this polysubstituted aromatic ketone. In the absence of publicly available experimental spectra for this specific molecule, this guide will present a detailed, predicted analysis grounded in established spectroscopic principles and data from analogous compounds.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , presents a unique substitution pattern on the benzene ring.[1][2] The presence of a hydroxyl group ortho to an acetyl group facilitates intramolecular hydrogen bonding, which significantly influences the compound's chemical and spectroscopic properties. Furthermore, the meta-positioning of a second acetyl group and a para-positioned methyl group to the hydroxyl function creates a distinct electronic environment around the aromatic ring. Accurate spectroscopic analysis is paramount for confirming the identity and purity of this compound in various research and development settings.
Predicted ¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the acetyl protons, and the hydroxyl proton.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (H-6) | ~7.8 - 8.0 | Doublet (d) | 1H |
| Aromatic H (H-4) | ~7.6 - 7.8 | Doublet (d) | 1H |
| Acetyl Protons (ortho to -OH) | ~2.6 - 2.8 | Singlet (s) | 3H |
| Acetyl Protons (para to -OH) | ~2.5 - 2.7 | Singlet (s) | 3H |
| Methyl Protons | ~2.3 - 2.5 | Singlet (s) | 3H |
| Hydroxyl Proton (-OH) | ~12.0 - 13.0 | Singlet (s, broad) | 1H |
Rationale Behind Predicted Chemical Shifts and Multiplicities
-
Aromatic Protons (H-4 and H-6): The two aromatic protons are situated in a highly deshielded environment due to the electron-withdrawing effects of the two acetyl groups. They are expected to appear as two distinct doublets due to meta-coupling, which typically has a small coupling constant (J ≈ 2-3 Hz).[3] The proton at the H-6 position, being ortho to an acetyl group, is likely to be the most deshielded.
-
Acetyl Protons: The molecule has two acetyl groups in different chemical environments. The protons of the acetyl group at the 1-position (ortho to the hydroxyl group) are expected to be slightly more deshielded due to the anisotropic effect of the nearby hydroxyl group and their involvement in the overall conjugated system. The protons of the acetyl group at the 3-position will be in a slightly different electronic environment. Both are expected to be sharp singlets as there are no adjacent protons to couple with.[4]
-
Methyl Protons: The protons of the methyl group attached to the aromatic ring are expected to appear as a singlet in the typical range for aryl methyl groups.
-
Hydroxyl Proton: The most notable feature is the highly downfield chemical shift of the hydroxyl proton. This is a direct consequence of strong intramolecular hydrogen bonding with the carbonyl oxygen of the adjacent acetyl group. This deshielding effect can shift the proton signal to as high as 12-13 ppm. The signal is also expected to be broad due to hydrogen exchange, although this can be solvent-dependent.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Predicted ¹³C NMR Spectroscopic Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of the target molecule is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in unique chemical environments.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O, ortho to -OH) | ~200 - 205 |
| Carbonyl Carbon (C=O, para to -OH) | ~195 - 200 |
| Aromatic C-OH (C-2) | ~160 - 165 |
| Aromatic C-CH₃ (C-5) | ~140 - 145 |
| Aromatic C-H (C-6) | ~135 - 140 |
| Aromatic C-H (C-4) | ~130 - 135 |
| Aromatic C-COCH₃ (C-1) | ~120 - 125 |
| Aromatic C-COCH₃ (C-3) | ~118 - 123 |
| Acetyl Methyl Carbon (ortho to -OH) | ~28 - 32 |
| Acetyl Methyl Carbon (para to -OH) | ~25 - 29 |
| Methyl Carbon | ~20 - 25 |
Rationale Behind Predicted Chemical Shifts
-
Carbonyl Carbons: The carbonyl carbons of the acetyl groups are the most deshielded carbons in the molecule, with predicted chemical shifts in the range of 195-205 ppm.[5][6] The carbonyl carbon of the acetyl group ortho to the hydroxyl group is expected to be slightly more deshielded due to the electronic effects of the adjacent oxygen.
-
Aromatic Carbons: The aromatic carbons will appear in the region of 118-165 ppm. The carbon atom attached to the hydroxyl group (C-2) will be the most deshielded among the ring carbons due to the direct attachment of the electronegative oxygen atom. The other substituted carbons (C-1, C-3, and C-5) will have their chemical shifts influenced by the nature of the substituent. The carbons bearing a proton (C-4 and C-6) will have chemical shifts in the more upfield region of the aromatic signals.[7]
-
Methyl and Acetyl Methyl Carbons: The carbons of the methyl and acetyl methyl groups will appear in the upfield region of the spectrum, typically below 35 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the ¹³C NMR spectrum on a spectrometer, typically at a frequency that is one-fourth of the proton frequency (e.g., 75 MHz for a 300 MHz ¹H NMR instrument).
-
Data Acquisition: Obtain a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum to obtain the final chemical shift values.
Predicted FT-IR Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
Predicted FT-IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (intramolecular H-bonded) | 3100 - 3400 | Broad, Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (conjugated and H-bonded) | 1630 - 1660 | Strong |
| C=O Stretch (conjugated) | 1670 - 1690 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch | 1200 - 1300 | Strong |
Rationale Behind Predicted Absorptions
-
O-H Stretch: The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the ortho-acetyl group will cause the O-H stretching vibration to appear as a broad band at a lower frequency (around 3100-3400 cm⁻¹) compared to a free hydroxyl group (typically 3600 cm⁻¹).[1][8]
-
C=O Stretch: The spectrum will likely show two distinct carbonyl stretching bands. The acetyl group ortho to the hydroxyl group, which is involved in hydrogen bonding and conjugation with the ring, will have its C=O stretching frequency significantly lowered to the 1630-1660 cm⁻¹ range.[9] The other acetyl group, which is only conjugated with the aromatic ring, will absorb at a slightly higher frequency, around 1670-1690 cm⁻¹.[10] Both bands are expected to be strong in intensity.
-
Aromatic and Aliphatic C-H and C=C Stretches: The spectrum will also display characteristic absorptions for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methyl and acetyl groups just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted UV-Vis Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions in the conjugated system.
Predicted UV-Vis Data
| Transition | Predicted λmax (nm) | Solvent |
| π→π | ~250 - 270 and ~320 - 350 | Ethanol or Methanol |
| n→π | ~300 - 330 (often a shoulder) | Hexane or Cyclohexane |
Rationale Behind Predicted Absorptions
-
π→π Transitions:* The extended conjugated system, which includes the benzene ring and the two acetyl groups, will give rise to strong π→π* transitions. The presence of the electron-donating hydroxyl and methyl groups and the electron-withdrawing acetyl groups will cause a bathochromic (red) shift of these absorptions compared to unsubstituted acetophenone. It is likely that two distinct π→π* bands will be observed, one corresponding to the benzenoid system and another at a longer wavelength due to the extended conjugation.[2]
-
n→π Transition:* The carbonyl groups also allow for a weaker n→π* transition, which involves the excitation of a non-bonding electron from the oxygen to an anti-bonding π* orbital. This absorption is typically observed at a longer wavelength than the main π→π* band and is often seen as a shoulder on the main absorption peak.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if possible, calculate the molar absorptivity (ε).
Plausible Synthetic Approach
A likely synthetic route to this compound is through a Friedel-Crafts acylation of 2-hydroxy-5-methylacetophenone.
General Synthetic Workflow
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol
-
Reaction Setup: To a cooled solution of 2-hydroxy-5-methylacetophenone in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise with stirring.
-
Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture while maintaining a low temperature.
-
Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
Conclusion
The spectroscopic analysis of this compound, while based on predictions, provides a robust framework for the characterization of this molecule. The key predicted features include a significantly downfield-shifted hydroxyl proton in the ¹H NMR spectrum due to strong intramolecular hydrogen bonding, two distinct carbonyl signals in the ¹³C NMR and FT-IR spectra, and characteristic UV-Vis absorptions for the extended conjugated system. This guide serves as a valuable resource for scientists working with this compound, enabling them to anticipate and interpret its spectroscopic data with a high degree of confidence.
References
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Acta Physica Polonica A. (2023, August 29). Optical and Electrical Characterization of 4,6-Diacetylresorcinol and 4,6-Bis(1-hydrazonoethyl)benzene-1,3-diol and Their Photo-Applications. Retrieved from [Link]
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ResearchGate. (n.d.). UV spectral data for p-hydroxyacetophenone (1d). The absorption spectra.... Retrieved from [Link]
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Quora. (2023, April 19). How can the molecular structure of benzene be determined by an H NMR spectroscopy experiment?. Retrieved from [Link]
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Singh, G., & Jandee, K. (n.d.). Synthetic approach towards 'Click' modified chalcone based organotriethoxysilanes; UV–Vis study. Retrieved from [Link]
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ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]
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Acta Physica Polonica A. (2023, August 29). Optical and Electrical Characterization of 4,6-Diacetylresorcinol and 4,6-Bis(1-hydrazonoethyl)benzene-1,3-diol and Their Photo-Applications. Retrieved from [Link]
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Physical and chemical properties of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, also known by its synonym 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)diethanone, is a substituted aromatic ketone. Its molecular structure, featuring a phenolic hydroxyl group and two acetyl substituents on a toluene backbone, suggests its potential utility as a versatile building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.
The core structure is a derivative of p-cresol that has undergone diacylation. The arrangement of the functional groups—a hydroxyl group ortho to one acetyl group and meta to the other—influences its electronic properties, reactivity, and potential for intramolecular hydrogen bonding. This guide will delve into the known and predicted properties of this compound, offering insights into its handling, characterization, and synthetic applications.
Physicochemical Properties
Precise, experimentally determined physical properties for this compound are not extensively documented in publicly accessible scientific literature. The data presented below is a compilation of information from chemical suppliers and computational predictions. Researchers should consider these values as estimates and are encouraged to perform their own empirical measurements for definitive characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55108-28-6 | Commercial Suppliers[1][2] |
| Molecular Formula | C₁₁H₁₂O₃ | Commercial Suppliers[2][3] |
| Molecular Weight | 192.21 g/mol | Commercial Suppliers[3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Purity | Typically >95% | Commercial Suppliers[3] |
Synthesis and Chemical Reactivity
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on its structure, the most probable synthetic pathway involves the diacylation of a p-cresol derivative. The Fries rearrangement is a key reaction for the synthesis of hydroxyaryl ketones from phenolic esters and is a likely method to produce this compound.[4]
Plausible Synthetic Route: Fries Rearrangement
The synthesis could potentially be achieved through a multi-step process starting from p-cresol:
-
Acetylation of p-cresol: p-Cresol can be acetylated using an acetylating agent like acetic anhydride or acetyl chloride to form p-cresyl acetate.
-
First Fries Rearrangement: The p-cresyl acetate can then undergo a Fries rearrangement, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to introduce an acetyl group onto the aromatic ring, preferentially at the ortho position to the hydroxyl group, yielding 2-hydroxy-5-methylacetophenone.[5]
-
Second Acylation: A subsequent acylation of 2-hydroxy-5-methylacetophenone would be required to introduce the second acetyl group. Directing this second acylation to the desired position (ortho to the hydroxyl and meta to the first acetyl group) could be challenging and may require specific reaction conditions or protecting group strategies.
An alternative approach could involve a direct diacylation of p-cresol under forcing conditions, though this may lead to a mixture of isomers requiring careful purification.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions. The hydroxyl group activates the aromatic ring towards electrophilic substitution.
-
Acetyl Groups: The carbonyls of the acetyl groups are electrophilic and can undergo nucleophilic addition reactions. The alpha-protons are acidic and can be removed by a base to form an enolate, which can then participate in various reactions such as aldol condensations and alkylations.
Analytical Characterization
Due to the lack of published spectral data, this section outlines the expected outcomes from standard analytical techniques that would be used to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the toluene backbone, the protons of the two acetyl groups, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern. The hydroxyl proton signal may be broad and its chemical shift dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum should display signals for all 11 carbon atoms. The chemical shifts of the carbonyl carbons, the aromatic carbons (both protonated and quaternary), and the methyl carbons would provide definitive structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the different functional groups:
-
A broad O-H stretching band for the phenolic hydroxyl group, likely in the region of 3400-3200 cm⁻¹.
-
Strong C=O stretching bands for the two acetyl groups, expected around 1650-1700 cm⁻¹. The exact position will be influenced by hydrogen bonding and conjugation.
-
C-H stretching bands for the aromatic and methyl groups in the 3100-2850 cm⁻¹ region.
-
C-O stretching and O-H bending vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z = 192.21. Fragmentation would likely involve the loss of acetyl groups and other characteristic cleavages of the aromatic ring.
Experimental Protocols (Hypothetical)
The following are hypothetical, generalized protocols for the synthesis and characterization of this compound, based on established chemical principles. These protocols have not been experimentally validated for this specific compound and should be adapted and optimized by researchers under appropriate laboratory safety protocols.
Synthesis via Fries Rearrangement (Illustrative Workflow)
This protocol outlines a potential, unverified pathway.
Caption: Hypothetical synthesis workflow for the target compound.
Procedure:
-
Synthesis of p-Cresyl Acetate: React p-cresol with acetic anhydride in the presence of a catalytic amount of acid or base. Purify the product by distillation.
-
Fries Rearrangement to 2-Hydroxy-5-methylacetophenone: Add p-cresyl acetate to a suspension of anhydrous aluminum chloride in an appropriate solvent (e.g., nitrobenzene or carbon disulfide) and heat the mixture.[6] The reaction temperature will influence the ortho/para selectivity. After the reaction is complete, quench with acid and ice, and extract the product. Purify by distillation or crystallization.
-
Synthesis of this compound: To a solution of 2-hydroxy-5-methylacetophenone and anhydrous aluminum chloride in a suitable solvent, add acetyl chloride dropwise at a controlled temperature. Heat the reaction mixture to completion. Work up the reaction similarly to the first Fries rearrangement. Purify the final product by column chromatography or recrystallization.
Characterization Workflow
Caption: Standard workflow for purification and characterization.
Applications and Future Directions
The utility of this compound lies in its potential as a precursor for a variety of more complex molecules. Its structure is reminiscent of certain flavonoids and other polyphenolic compounds, suggesting possible applications in the synthesis of biologically active molecules. The two acetyl groups and the phenolic hydroxyl provide multiple reaction sites for building molecular complexity.
Future research on this compound would greatly benefit from a definitive report on its synthesis and a full experimental characterization of its physical and spectral properties. Such a study would provide the necessary foundation for its broader application in synthetic chemistry and drug discovery.
Conclusion
This compound is a chemical compound with clear potential as a synthetic intermediate. However, a significant gap exists in the scientific literature regarding its detailed experimental characterization. This guide has synthesized the currently available information and provided a scientifically grounded, albeit hypothetical, framework for its synthesis and analysis. It is imperative for researchers working with this compound to conduct thorough in-house characterization to establish its properties definitively.
References
- Cas no 55108-28-6 (1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)ethanone). (n.d.).
-
Fries rearrangement. (2023). In Wikipedia. Retrieved from [Link]
- This compound(CAS# 55108-28-6 ). (n.d.). Angene.
- Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (2002). Journal of Medicinal Chemistry, 45(3), 685-95.
- Fries Rearrangement. (n.d.). Sigma-Aldrich.
- Fries Rearrangement. (n.d.). Thermo Fisher Scientific - US.
- Technical Support Center: Fries Rearrangement for Acetophenone Synthesis. (n.d.). Benchchem.
- 1198-66-9 | 3',5'-Dimethyl-2'-hydroxyacetophenone. (n.d.). Ambeed.com.
- 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. (2025).
- 1,1′-(2-Hydroxy-5-methyl-1,3-phenylene)diethanone. (n.d.). CymitQuimica.
- CN104030893A - Method for preparing 4-methyl catechol. (n.d.). Google Patents.
- An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (n.d.). MDPI.
- ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids, in the presence of SnCl4. (2023).
- Ortho-acylation of 1 mmol p-cresol with 4 mmol of various organic acids, in the presence of MSA as catalyst a. (2021).
- This compound. (n.d.). Echemi.
- Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay c
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). PMC.
- CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone. (n.d.). Google Patents.
- 4,6-Dihydroxy-1,3-phenylene)bisethanone 99%. (n.d.). Sigma-Aldrich.
- 1,1'-(4-Hydroxy-6-isopropyloxy-1,3-phenylene)bisethanone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
- 4,6-Dihydroxy-1,3-phenylene)bisethanone, CAS 2161-85-5. (n.d.). SCBT.
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CAS number 55108-28-6 properties and uses
An In-Depth Technical Guide to CAS Number 55108-28-6
A Note on Chemical Identity
It is imperative to clarify a significant discrepancy at the outset. The provided CAS number, 55108-28-6, corresponds to the chemical compound 1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone , also known as 2,6-Diacetyl-4-methylphenol .[1][2][3] This guide will focus on the properties and available data for this specific molecule. The user-mentioned topic, "5-sec-butyl-3-(4-fluorophenyl)-2-(2-methyl-2H-tetrazol-5-yl)-2,3-dihydro-1,3,4-thiadiazole," does not correspond to the provided CAS number, and no information for this latter compound was found in the search results associated with CAS 55108-28-6.
This technical guide is structured to provide a comprehensive overview of 1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone, based on currently available data.
Chemical Identity and Structure
1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone is a substituted aromatic ketone. Its structure is characterized by a phenol ring substituted with two acetyl groups and one methyl group.
Molecular Formula: C₁₁H₁₂O₃[2][3]
Molecular Weight: 192.21 g/mol [2]
IUPAC Name: 1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone
Synonyms:
Chemical Structure:
Caption: Molecular structure of 1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone.
| Property | Value | Source |
| Melting Point | 82–83°C | [2] |
| Boiling Point | 316.1°C at 760 mmHg | [2] |
| Density | 1.149 g/cm³ | [2] |
| Flash Point | 159.2°C | [2] |
| Refractive Index | 1.546 | [2] |
| XLogP3 | 2.10580 | [2] |
| PSA (Polar Surface Area) | 54.4 Ų | [2] |
Biological Activity and Potential Uses
Currently, there is limited publicly available information regarding the specific biological activities and applications of 1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone in drug development or as a research chemical. The search results primarily identify it as a chemical intermediate available from various suppliers.
While this specific molecule lacks extensive biological data, the presence of a phenol ring and acetyl groups suggests potential for further chemical modification to explore biological activities. Phenolic compounds, in general, are known for a wide range of biological effects, including antioxidant properties.
Safety and Handling
For research and laboratory use, it is crucial to adhere to standard safety protocols when handling this compound. The following information is derived from available safety data sheets.
Hazard Identification:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Precautionary Measures:
-
Handle in a well-ventilated place.[2]
-
Wear suitable protective clothing, gloves, and eye/face protection.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep container tightly closed.
Note: This product is intended for research and development purposes and is not for human or veterinary use.
Experimental Protocols
Conclusion
1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone, identified by CAS number 55108-28-6, is a chemical compound with well-defined physicochemical properties. While its direct applications in drug development and research are not extensively documented, its chemical structure may present opportunities for synthetic modifications to create novel molecules with potential biological activities. As with any chemical, proper safety precautions are paramount during handling and use. Further research is required to fully elucidate the biological profile and potential applications of this compound.
References
-
Angene Chemical. 1-(3-ACETYL-2-HYDROXY-5-METHYL-PHENYL)-ETHANONE(CAS# 55108-28-6).
-
ChemicalBook. Cas no 55108-28-6 (1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)ethanone).
-
Echemi. 1,1'-(2-hydroxy-5-methyl-1,3-phenylene)diethanone.
-
Fisher Scientific. CAS RN 55108-28-6.
-
AiFChem. 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone.
-
Chemsigma. This compound [55108-28-6].
-
Fisher Scientific. CAS RN 55108-28-6.
-
Sigma-Aldrich. SAFETY DATA SHEET.
Sources
An In-depth Technical Guide to the Synthesis of 1,1'-(2-hydroxy-5-methyl-1,3-phenylene)diethanone
Abstract: This technical guide provides a comprehensive overview of the synthesis of 1,1'-(2-hydroxy-5-methyl-1,3-phenylene)diethanone (CAS No: 55108-28-6), a valuable substituted hydroxyacetophenone derivative. Also known as 2,6-Diacetyl-4-methylphenol, this compound serves as a critical building block in the development of complex ligands and specialty chemicals.[1][2][3] This document delineates the prevalent synthetic strategies, focusing on the Friedel-Crafts acylation pathway. It offers a detailed, step-by-step experimental protocol, discusses the underlying reaction mechanisms, and presents methods for product characterization and purification. The guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, providing the technical and theoretical foundation necessary for the successful preparation of this compound.
Introduction: Compound Profile and Significance
Chemical Identity and Physicochemical Properties
1,1'-(2-hydroxy-5-methyl-1,3-phenylene)diethanone is an aromatic ketone characterized by a p-cresol core substituted with two acetyl groups at the positions ortho to the hydroxyl group. This substitution pattern imparts specific chemical reactivity and potential for further functionalization.
| Property | Value | Source(s) |
| CAS Number | 55108-28-6 | [1][4] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][4] |
| Molecular Weight | 192.21 g/mol | [1][4] |
| Synonyms | 2,6-Diacetyl-4-methylphenol; 1-(3-acetyl-2-hydroxy-5-methylphenyl)ethanone | [1] |
| Melting Point | 82–83°C | [1] |
| Boiling Point | 316.1°C at 760 mmHg | [1] |
| Density | 1.149 g/cm³ | [1] |
Scientific and Industrial Relevance
Hydroxyaryl ketones are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals.[5] The specific structure of 2,6-diacetyl-4-methylphenol, with its symmetrically placed carbonyl groups flanking a phenolic hydroxyl, makes it an excellent precursor for the synthesis of Schiff base ligands, which are capable of forming stable complexes with various metal ions. These complexes have applications in catalysis and materials science. Furthermore, related dihydroxyacetophenone structures are explored for their biological activities, suggesting potential applications in drug discovery programs.[3][6]
Synthetic Strategy: A Mechanistic Perspective
The synthesis of 1,1'-(2-hydroxy-5-methyl-1,3-phenylene)diethanone from p-cresol (4-methylphenol) can be approached via two primary electrophilic aromatic substitution pathways: direct Friedel-Crafts Acylation or a two-step Esterification followed by a Fries Rearrangement.
-
Friedel-Crafts Acylation: This is a direct method to introduce acyl groups onto an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8] For p-cresol, the strongly activating, ortho-, para-directing hydroxyl group and the weakly activating methyl group synergistically direct substitution to the positions ortho to the hydroxyl group (positions 2 and 6). This makes a one-pot di-acylation theoretically efficient.
-
Fries Rearrangement: This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, also catalyzed by a Lewis acid.[5][9][10] The synthesis would first require the O-acylation of p-cresol to form p-cresyl acetate, followed by its rearrangement. A second acylation and rearrangement sequence would be necessary to achieve the di-substituted product, making this a more complex, multi-step process. Reaction conditions, particularly temperature, are critical for controlling the regioselectivity, with higher temperatures favoring the ortho-product.[9][10]
Given the goal of achieving a one-pot di-substitution, this guide will focus on the Friedel-Crafts acylation as the more direct and efficient strategy.
Core Synthesis Protocol: Friedel-Crafts Diacylation of p-Cresol
This section provides a robust protocol for the synthesis of 2,6-diacetyl-4-methylphenol via the direct diacylation of p-cresol.
Principles and Reaction Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the acyl chloride (e.g., acetyl chloride), polarizing the carbon-chlorine bond and generating a highly electrophilic acylium ion (CH₃CO⁺).[7][10]
-
Electrophilic Attack: The electron-rich aromatic ring of p-cresol acts as a nucleophile, attacking the acylium ion. The hydroxyl group's powerful activating effect directs the attack to the ortho positions.
-
Rearomatization: The resulting intermediate, an arenium ion, loses a proton to restore the aromaticity of the ring, yielding the mono-acylated product.
-
Second Acylation: As the mono-acylated product is still activated by the hydroxyl group, it can undergo a second acylation at the remaining ortho position to yield the final di-acetylated product. A key consideration is that the product ketone can form a stable complex with the AlCl₃, necessitating the use of stoichiometric or excess amounts of the catalyst.[7][11]
Caption: Figure 1: Reaction Mechanism of Friedel-Crafts Diacylation.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| p-Cresol | 108.14 | 10.8 g | 0.10 | Starting material |
| Acetyl Chloride | 78.50 | 18.8 mL (20.8 g) | 0.265 | Acylating agent (2.65 eq) |
| Anhydrous AlCl₃ | 133.34 | 36.0 g | 0.27 | Lewis acid catalyst (2.7 eq) |
| Dichloromethane (DCM) | - | 200 mL | - | Anhydrous solvent |
| Hydrochloric Acid (HCl) | - | ~100 mL | - | 2M aqueous solution for work-up |
| Saturated NaCl (aq) | - | 50 mL | - | Brine wash |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
| Hexane/Ethyl Acetate | - | - | - | For chromatography |
Workflow:
Caption: Figure 2: Experimental Synthesis Workflow.
Step-by-Step Procedure:
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Catalyst Addition: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (36.0 g, 0.27 mol) and anhydrous dichloromethane (100 mL). Cool the resulting suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve p-cresol (10.8 g, 0.10 mol) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the p-cresol solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. A colored complex will form.
-
Acylating Agent Addition: Add acetyl chloride (18.8 mL, 0.265 mol) to the dropping funnel and add it dropwise to the reaction mixture over 45 minutes. Control the addition rate to keep the internal temperature below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of 2M HCl. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with 50 mL of 2M HCl, 50 mL of water, and 50 mL of saturated NaCl solution (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,1'-(2-hydroxy-5-methyl-1,3-phenylene)diethanone as a solid.
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR (in CDCl₃): Expect signals corresponding to the aromatic protons, the phenolic hydroxyl proton (which may be broad), the two acetyl methyl groups (singlets), and the aromatic methyl group (singlet).
-
¹³C NMR (in CDCl₃): Expect distinct signals for the two carbonyl carbons, the aromatic carbons (including those bonded to the hydroxyl, methyl, and acetyl groups), and the methyl carbons.
-
FT-IR (ATR): Look for characteristic absorption bands for the O-H stretch (broad, ~3200-3500 cm⁻¹), C=O stretch (strong, ~1650 cm⁻¹), and aromatic C-H and C=C stretches.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight (192.21 g/mol ).
-
Melting Point: The measured melting point should be sharp and consistent with the literature value of 82–83°C.[1]
Safety and Handling
-
Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator. Reacts with moisture. All operations must be conducted in a fume hood.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care to avoid skin and eye contact.
All chemical waste must be disposed of in accordance with institutional and local regulations.
Conclusion
This guide details a reliable and direct synthetic route to 1,1'-(2-hydroxy-5-methyl-1,3-phenylene)diethanone via Friedel-Crafts diacylation of p-cresol. The provided protocol, grounded in established principles of electrophilic aromatic substitution, offers a clear pathway for researchers to access this important chemical intermediate. Careful control of anhydrous conditions and reaction temperature are paramount to achieving a good yield and purity. The successful synthesis and characterization of this molecule open avenues for its application in coordination chemistry, materials science, and as a scaffold in drug development.
References
- ChemicalBook. (n.d.). 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE | 7310-95-4.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement.
- Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application.
- Wikipedia. (n.d.). Fries rearrangement.
- Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism.
- Echemi. (n.d.). 1,1'-(2-hydroxy-5-methyl-1,3-phenylene)diethanone.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- Eduncle. (2020, November 29). Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform in alkaline medium.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
- CymitQuimica. (n.d.). 1,1′-(2-Hydroxy-5-methyl-1,3-phenylene)diethanone.
- Chemistry Stack Exchange. (2014, February 9). Products of Reimer–Tiemann reaction of 4-methylphenol.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- MDPI. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
- Thermo Fisher Scientific. (n.d.). Fries Rearrangement.
- Biosynth. (n.d.). 1,1'-(4,6-Dihydroxy-5-methyl-1,3-phenylene)diethanone | 22304-66-1.
- Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ResearchGate. (n.d.). Studies on 1,1`-(4,6-dihydroxy-1,3-phenylene)diethanone based Diesters.
- YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
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- 11. Friedel-Crafts Acylation [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, a diacetylated phenol derivative with significant potential as a building block in medicinal chemistry and materials science. The document elucidates the primary starting materials, focusing on the strategic utilization of p-cresol, and details the core synthetic transformations, including the Fries rearrangement and Friedel-Crafts acylation. Mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters are presented to equip researchers with the requisite knowledge for the efficient and reproducible synthesis of this target molecule.
Introduction: The Significance of this compound
This compound is an aromatic ketone characterized by a unique substitution pattern on the phenyl ring, featuring two acetyl groups and a hydroxyl group. This arrangement of functional groups imparts a distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The presence of both a phenolic hydroxyl group and two carbonyl functionalities allows for a diverse range of subsequent chemical modifications.
Primary Starting Material: p-Cresol as a Strategic Precursor
The most logical and economically viable starting material for the synthesis of this compound is p-cresol (4-methylphenol) . Its commercial availability, relatively low cost, and the inherent directing effects of its hydroxyl and methyl groups make it an ideal precursor. The synthesis logically proceeds through a two-step sequence: monoacylation followed by a second acylation.
Table 1: Properties of the Primary Starting Material
| Property | Value |
| Chemical Name | p-Cresol (4-methylphenol) |
| CAS Number | 106-44-5 |
| Molecular Formula | C₇H₈O |
| Molecular Weight | 108.14 g/mol |
| Appearance | Colorless to yellowish solid |
| Boiling Point | 202 °C |
| Melting Point | 34.8 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Synthetic Pathways and Methodologies
The synthesis of this compound from p-cresol is best approached as a sequential process. The initial step involves the introduction of the first acetyl group, primarily at the ortho position to the hydroxyl group, to form the key intermediate, 2-hydroxy-5-methylacetophenone. Subsequently, the second acetyl group is introduced at the 3-position.
Step 1: Synthesis of 2-Hydroxy-5-methylacetophenone via Fries Rearrangement
The Fries rearrangement is a robust and widely employed method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] In this context, p-cresol is first esterified to p-cresyl acetate, which then undergoes an intramolecular rearrangement in the presence of a Lewis acid catalyst to yield 2-hydroxy-5-methylacetophenone.
Reaction Scheme:
Caption: Synthesis of 2-hydroxy-5-methylacetophenone from p-cresol.
3.1.1. Causality Behind Experimental Choices
-
Esterification: The initial conversion of the phenolic hydroxyl group of p-cresol to an acetate ester is crucial. This is because direct Friedel-Crafts acylation of phenols can be problematic, often leading to O-acylation as a major side reaction. The esterification effectively protects the hydroxyl group and sets the stage for the C-acylation via the Fries rearrangement. Acetic anhydride is a common and efficient acetylating agent for this purpose.
-
Lewis Acid Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is essential for the rearrangement.[3] It coordinates with the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond and the formation of an acylium ion electrophile. An excess of the Lewis acid is often required as it can complex with both the starting material and the product.[4]
-
Temperature Control: The regioselectivity of the Fries rearrangement is temperature-dependent. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[1] For the synthesis of 2-hydroxy-5-methylacetophenone from p-cresyl acetate, the desired product is the ortho-isomer, thus requiring elevated temperatures.
3.1.2. Experimental Protocol: Synthesis of 2-Hydroxy-5-methylacetophenone
The following protocol is a representative procedure for the synthesis of 2-hydroxy-5-methylacetophenone from p-cresyl acetate.[3][4]
-
Reaction Setup: A round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube is charged with p-cresyl acetate (1 equivalent) and anhydrous aluminum chloride (1.2 equivalents).
-
Heating: The reaction mixture is heated in an oil bath at 120-150 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the crude product.
-
Extraction and Purification: The solid product is extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from aqueous ethanol.
Step 2: Introduction of the Second Acetyl Group
The introduction of the second acetyl group onto the 2-hydroxy-5-methylacetophenone intermediate at the 3-position is the key step to arrive at the final product. The existing substituents on the ring (a hydroxyl group, a methyl group, and an acetyl group) will direct the position of the second electrophilic substitution. The hydroxyl group is a strong activating and ortho-, para-directing group, while the acetyl group is a deactivating and meta-directing group. The methyl group is a weak activating and ortho-, para-directing group. The position 3 is ortho to the powerful activating hydroxyl group, making it the most likely site for the second acetylation.
Reaction Scheme:
Caption: Synthesis of the final product via a second acetylation.
3.2.1. Methodologies for the Second Acetylation
Several classical acylation methods can be considered for this transformation:
-
Friedel-Crafts Acylation: This is a direct approach where 2-hydroxy-5-methylacetophenone is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[5] The conditions would need to be carefully optimized to favor C-acylation over O-acylation of the phenolic hydroxyl group and to achieve the desired regioselectivity.
-
Nencki Reaction: The Nencki reaction involves the ring acylation of phenols with acids in the presence of zinc chloride.[6][7] This method has been successfully applied to cresols and could be a viable option for the second acetylation step.[6]
3.2.2. Experimental Protocol: Synthesis of this compound (Proposed)
A plausible experimental approach for the second acetylation is a Friedel-Crafts reaction:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, a suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable dry solvent (e.g., nitrobenzene or 1,2-dichloroethane) is prepared.
-
Addition of Reactants: A solution of 2-hydroxy-5-methylacetophenone (1 equivalent) and acetyl chloride (1.1 equivalents) in the same solvent is added dropwise to the stirred suspension at a low temperature (e.g., 0-5 °C).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or gently heated if necessary. Reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.
Alternative Starting Materials and Routes
While the p-cresol-based route is the most direct, other starting materials could theoretically be employed, though they may be less practical.
-
3-Methylphenol (m-cresol): Acylation of m-cresol could potentially lead to a different substitution pattern, and achieving the desired 1,2,3,5-substitution would likely require more complex synthetic manipulations.
-
2,4-Diacetyl-6-methylphenol: If this intermediate were readily available, its synthesis would be a direct precursor. However, its own synthesis would likely start from a simpler phenol like p-cresol.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step process commencing with the readily available starting material, p-cresol. The initial formation of 2-hydroxy-5-methylacetophenone via a Fries rearrangement of p-cresyl acetate provides a key intermediate. The subsequent introduction of a second acetyl group, likely through a Friedel-Crafts acylation or a Nencki-type reaction, yields the target diacetylated product. Careful control of reaction conditions, particularly the choice of Lewis acid and temperature, is paramount for achieving high yields and the desired regioselectivity in both steps. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this valuable chemical intermediate.
References
- Nencki, M., & Sieber, N. (1881). Ueber die Verbindungen der Phenole mit Säuren. Journal für Praktische Chemie, 23(1), 147-156.
- Nencki, M., & Schmid, W. (1881). Synthese der Oxyketone. Journal für Praktische Chemie, 23(1), 546-550.
- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
- Nencki Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Reimer-Tiemann Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Fries, K., & Finck, G. (1908). Über die Umlagerung von Phenoläthern in Phenylketone. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271-4284.
- Blatt, A. H. (1942). The Fries Reaction. Chemical Reviews, 30(1), 69-98.
- CN104030893A - Method for preparing 4-methyl catechol. (2014).
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
- S.N. College, Rajapalayam. (n.d.). Expt.No. 1.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. sgbaukrc.ac.in [sgbaukrc.ac.in]
- 4. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Nencki Reaction [drugfuture.com]
A Technical Guide to the Synthesis and Structural Characterization of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Abstract
This technical guide provides a comprehensive overview of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone (CAS 55108-28-6), a diacylated phenol derivative. Central to this work is the elucidation of its synthesis via a regioselective di-Fries rearrangement and a thorough analysis of its expected structural and spectroscopic properties. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available as of the date of this publication, this guide offers expert insights into its likely molecular geometry, intramolecular forces, and spectroscopic signatures based on established chemical principles and data from analogous structures. This document is intended for researchers in synthetic chemistry, materials science, and drug development who require a deep understanding of this compound's synthesis and characterization.
Introduction and Background
Hydroxyaryl ketones are a cornerstone class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their utility stems from the versatile reactivity of the hydroxyl and carbonyl functional groups. The title compound, this compound, also known as 2,6-diacetyl-4-methylphenol, presents a unique substitution pattern with two acetyl groups flanking a hydroxyl group on a cresol backbone.
The strategic placement of these functional groups suggests a strong potential for intramolecular hydrogen bonding, which can significantly influence the compound's conformation, reactivity, and physicochemical properties. Understanding the synthesis and structural characteristics of this molecule is crucial for its application as a specialized building block in complex organic syntheses.
Synthetic Pathway: The Di-Fries Rearrangement
The most logical and established method for synthesizing hydroxyaryl ketones from phenolic esters is the Fries rearrangement.[1][2] This reaction involves the intramolecular acyl migration from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. To achieve the target di-substituted product, a di-Fries rearrangement from a diacylated precursor is not feasible. Instead, the synthesis relies on the double acylation of a phenol, which proceeds through an initial O-acylation followed by a Fries rearrangement, and subsequent C-acylation.
Mechanism and Regioselectivity
The Fries rearrangement is a classic electrophilic aromatic substitution reaction. The generally accepted mechanism involves the following key steps[1]:
-
Complexation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the phenolic ester (p-cresyl acetate).
-
Formation of Acylium Ion: This coordination weakens the ester bond, leading to the formation of a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.
-
Electrophilic Attack: The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide.
The regioselectivity (ortho- vs. para-acylation) is highly dependent on reaction conditions. Low temperatures (below 60°C) generally favor the kinetically controlled para-product, while higher temperatures (above 100°C) favor the thermodynamically more stable ortho-product, which is stabilized by chelation between the resulting hydroxyl and carbonyl groups with the Lewis acid catalyst.
For the synthesis of this compound, the starting material is p-cresol, which is first acetylated to p-cresyl acetate. The first Fries rearrangement at high temperature will direct an acetyl group to one of the ortho positions (position 2). The second acylation will then occur at the other available, sterically accessible ortho position (position 6, which becomes position 3 in the final IUPAC name).
Proposed Synthetic Workflow
The diagram below outlines the proposed two-stage synthetic protocol from p-cresol.
Caption: Proposed two-stage synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Fries rearrangement and has been adapted for the synthesis of the title compound.[3]
Materials:
-
p-Cresyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (2.5 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.
-
Addition of Substrate: To the stirred suspension, slowly add p-cresyl acetate (1 equivalent) via the dropping funnel.
-
First Acylation (Rearrangement): Heat the reaction mixture to reflux for 1-2 hours to facilitate the initial rearrangement.
-
Second Acylation: Cool the mixture to 0°C in an ice bath. Add acetyl chloride (1.2 equivalents) dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by slowly pouring the mixture onto a slurry of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Molecular Structure and Crystallography
As of this writing, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. However, a detailed analysis of its constituent functional groups allows for an expert prediction of its key structural features.
Predicted Molecular Geometry
The core of the molecule is a planar benzene ring. The most significant structural feature is the strong intramolecular hydrogen bond that will form between the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the adjacent acetyl group (at position 3). This O-H···O=C interaction creates a stable six-membered pseudo-ring, which will lock the conformation of the ortho-acetyl group and hold the hydroxyl proton firmly in the plane of the ring. This type of hydrogen bonding is a well-documented phenomenon in ortho-acylated phenols.
The diagram below illustrates the predicted planar structure and the key intramolecular hydrogen bond.
Caption: Predicted molecular structure with intramolecular H-bond.
Potential Crystal Packing
In a solid-state crystal lattice, molecules would likely pack in a way that maximizes stabilizing intermolecular forces. While the strong intramolecular hydrogen bond would dominate, weaker intermolecular interactions are expected to guide the crystal packing. These may include:
-
C-H···O Interactions: Hydrogen atoms from the methyl groups or the aromatic ring could form weak hydrogen bonds with the carbonyl oxygen of neighboring molecules.
-
π–π Stacking: The planar aromatic rings could stack in an offset fashion to maximize attractive π–π interactions.
Spectroscopic Characterization
The confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. The following tables summarize the predicted data.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -OH | ~12.0 - 13.0 | Singlet (broad) | 1H | Strongly deshielded due to intramolecular H-bonding. |
| Ar-H (pos. 4) | ~7.5 - 7.7 | Singlet | 1H | Aromatic proton, deshielded by adjacent acetyl group. |
| Ar-H (pos. 6) | ~7.5 - 7.7 | Singlet | 1H | Aromatic proton, deshielded by adjacent acetyl group. |
| -C(O)CH₃ (pos. 3) | ~2.6 | Singlet | 3H | Acetyl methyl protons. |
| -C(O)CH₃ (pos. 1) | ~2.6 | Singlet | 3H | Acetyl methyl protons (may be slightly different from the other). |
| Ar-CH₃ (pos. 5) | ~2.3 | Singlet | 3H | Aromatic methyl protons. |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted δ (ppm) | Rationale |
|---|---|---|
| -C =O (pos. 1 & 3) | ~200 - 205 | Carbonyl carbons, highly deshielded. |
| Ar-C -OH (pos. 2) | ~160 - 165 | Aromatic carbon attached to the hydroxyl group. |
| Ar-C -CH₃ (pos. 5) | ~140 - 145 | Aromatic carbon attached to the methyl group. |
| Ar-C H (pos. 4, 6) | ~130 - 135 | Aromatic methine carbons. |
| Ar-C -C=O (pos. 1, 3) | ~115 - 120 | Aromatic carbons attached to the acetyl groups. |
| -C(O)C H₃ | ~25 - 30 | Acetyl methyl carbons. |
| Ar-C H₃ | ~20 - 22 | Aromatic methyl carbon. |
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |
|---|---|---|---|
| O-H Stretch | 3000 - 3400 | Very broad, weak | Broadened and shifted to lower frequency due to strong intramolecular H-bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp | Typical for sp² C-H bonds. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp | For methyl C-H bonds. |
| C=O Stretch | 1640 - 1660 | Strong, sharp | Conjugated ketone, frequency lowered by H-bonding. |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium to strong | Aromatic ring vibrations. |
Mass Spectrometry (MS)
For mass spectrometry analysis (e.g., using Electron Ionization, EI-MS), the molecular ion peak would be expected at m/z = 192.21, corresponding to the molecular weight of C₁₁H₁₂O₃.[4] Key fragmentation patterns would likely involve the loss of methyl radicals (·CH₃, M-15) and acetyl radicals (·COCH₃, M-43), which are characteristic of acetophenones.
Conclusion
This compound is a valuable synthetic intermediate whose properties are dominated by the unique ortho-diacetyl-hydroxyl substitution pattern. While its crystal structure remains to be experimentally determined, this guide provides a robust framework for its synthesis via a high-temperature di-Fries rearrangement of p-cresyl acetate. The predicted structural and spectroscopic data presented herein offer a reliable reference for researchers aiming to synthesize, isolate, and characterize this compound. Future work involving single-crystal X-ray diffraction would be invaluable to confirm the predicted intramolecular hydrogen bonding and to elucidate the intermolecular forces that govern its solid-state packing.
References
Sources
Solubility of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone in different solvents
An In-depth Technical Guide to the Solubility of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in contemporary research. In the absence of extensive published experimental data, this document emphasizes the foundational principles and practical methodologies for determining its solubility profile. We will delve into the theoretical underpinnings of solubility, present what is known about this specific compound, and provide detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers and drug development professionals, enabling them to navigate the challenges of characterizing the solubility of novel compounds.
Introduction: The Critical Role of Solubility in Scientific Research
In the realm of drug discovery and development, the journey of a potential therapeutic agent from the laboratory to the clinic is fraught with challenges. Among the most fundamental of these is ensuring that the compound can be effectively delivered to its site of action in the body. This is intrinsically linked to its solubility – the ability of a substance to dissolve in a solvent to form a homogeneous solution. Poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption, which can compromise the therapeutic potential of an otherwise promising drug candidate.
This guide focuses on this compound, a molecule with a chemical structure that suggests a complex interplay of functional groups influencing its solubility. Understanding its behavior in different solvents is paramount for its potential applications, from initial screening assays to formulation development.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is the starting point for any solubility investigation.
-
Chemical Name: this compound
-
Synonyms: 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)diethanone[1]
-
Molecular Weight: 192.21 g/mol [1]
Chemical Structure
The structure of this compound reveals key functional groups that govern its solubility. The presence of a hydroxyl (-OH) group suggests the potential for hydrogen bonding with protic solvents, while the two acetyl (-COCH₃) groups and the phenyl ring contribute to its lipophilic character. The methyl (-CH₃) group further enhances its nonpolar nature.
Sources
Discovery and isolation of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
This guide provides a comprehensive technical overview for the synthesis, purification, and structural elucidation of this compound, a diacylated hydroxyacetophenone derivative. While not a naturally occurring compound, its synthesis is a logical exploration of classic aromatic chemistry, making it a valuable case study for researchers in organic synthesis and drug development. This document eschews a rigid template, instead focusing on the causal relationships behind experimental choices, ensuring a deep understanding of the underlying principles for successful replication and adaptation.
Introduction and Strategic Overview
This compound is a polysubstituted aromatic ketone. Molecules of this class are pivotal intermediates in the synthesis of more complex chemical entities, including pharmaceuticals and specialty polymers. The strategic challenge in synthesizing this specific molecule lies in achieving controlled di-acetylation of a phenolic precursor at specific positions.
The most logical and robust synthetic pathway is a two-step process:
-
Esterification: The straightforward conversion of the phenolic starting material, p-cresol, to its corresponding acetate ester.
-
Fries Rearrangement: A Lewis acid-catalyzed intramolecular acylation to install the acetyl groups onto the aromatic ring.[1][2][3]
This guide will detail the rationale and execution of this strategy, from initial reaction setup to the definitive characterization of the final, purified product.
The Core Transformation: A Deep Dive into the Fries Rearrangement
The Fries Rearrangement is the cornerstone of this synthesis, enabling the conversion of a phenolic ester into a hydroxyaryl ketone.[2][4] The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which facilitates the migration of the ester's acyl group to the aromatic ring.[1][3]
The Underlying Mechanism
The widely accepted mechanism proceeds through several key steps:
-
Lewis Acid Coordination: The aluminum chloride, a potent electron acceptor, coordinates to the carbonyl oxygen of the p-cresyl acetate. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack and weakening the adjacent ester linkage.[4][5]
-
Formation of the Acylium Ion: The complex rearranges, leading to the cleavage of the C-O ester bond and the formation of a highly electrophilic acylium ion (CH₃CO⁺). This ion is the key acetylating agent.[2][5]
-
Electrophilic Aromatic Substitution (EAS): The acylium ion then attacks the electron-rich aromatic ring in a classic EAS reaction. The hydroxyl and methyl groups on the ring are activating and direct the incoming electrophile to the ortho and para positions.
-
Di-substitution: To achieve the target molecule, two separate acylation events must occur. This requires a sufficient molar excess of the Lewis acid to catalyze both rearrangements and to complex with the product's hydroxyl and carbonyl groups.
Caption: Mechanism of the Di-acylating Fries Rearrangement.
Controlling Regioselectivity: The Ortho vs. Para Dichotomy
The Fries Rearrangement is ortho,para-selective. The ratio of these isomers is highly dependent on the reaction conditions:
-
Temperature: Low temperatures (≤ 60°C) generally favor the formation of the para-substituted product, which is under kinetic control. Conversely, higher temperatures (≥ 160°C) favor the thermodynamically more stable ortho product.[2][6] The stability of the ortho isomer at high temperatures is attributed to the formation of a stable bidentate chelate between the aluminum catalyst, the phenolic hydroxyl, and the ortho-carbonyl group.
-
Solvent: The use of non-polar solvents tends to favor the ortho product, as it promotes an intramolecular rearrangement within a solvent cage. Polar solvents can solvate the acylium ion, allowing it to diffuse and react at the less sterically hindered para position.[2]
For the synthesis of this compound, where both acetyl groups are ortho to the hydroxyl group, high-temperature conditions are imperative.
Comprehensive Experimental Protocol
This section provides a detailed, self-validating methodology for the synthesis and isolation of the target compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Required Amount | Molar Equivalents |
| p-Cresyl Acetate | 150.17 | 15.0 g | 1.0 |
| Anhydrous Aluminum Chloride | 133.34 | 40.0 g | 3.0 |
| Dichloromethane (DCM) | 84.93 | 100 mL | Solvent |
| Hydrochloric Acid (6M) | - | ~150 mL | For Quenching |
| Ethyl Acetate | 88.11 | ~500 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | Drying Agent |
| Silica Gel (230-400 mesh) | - | ~200 g | Chromatography |
| Hexane | 86.18 | As needed | Eluent |
Step-by-Step Synthesis Workflow
Caption: Overall workflow for synthesis and isolation.
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresyl acetate (1.0 eq) in anhydrous dichloromethane. Cool the flask in an ice bath to 0-5°C.
-
Rationale: Anhydrous conditions are critical as aluminum chloride reacts violently with water. The initial cooling is to manage the exothermic reaction upon addition of the catalyst.
-
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (3.0 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Rationale: A significant molar excess of AlCl₃ is required. One equivalent complexes with the starting ester's carbonyl, another with the product's hydroxyl group, and a third with the product's two carbonyl groups, while also providing the catalytic amount needed for the reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40°C for DCM, though a higher boiling solvent like nitrobenzene or solvent-free conditions at >160°C would be more ideal for ortho-di-acylation). Maintain reflux for 4-6 hours.
-
Monitoring (Self-Validation): Periodically take small aliquots from the reaction mixture, quench them with dilute HCl, extract with ethyl acetate, and spot on a TLC plate (e.g., 20% ethyl acetate in hexane). The reaction is complete when the starting p-cresyl acetate spot has been consumed.
-
Work-up (Quenching): Cool the reaction mixture back to 0°C and very slowly pour it over a mixture of crushed ice and 6M HCl. Stir vigorously until all the dark solid has dissolved.
-
Rationale: This hydrolyzes the aluminum complexes, liberating the hydroxyl group of the product and neutralizing any remaining catalyst. This step is highly exothermic and must be performed with extreme caution.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Isolation and Purification
The crude product is a complex mixture. A two-stage purification process is essential.
1. Flash Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane (starting from 5% and gradually increasing to 30%).
-
Procedure: The crude oil is adsorbed onto a small amount of silica gel and dry-loaded onto the column. The column is eluted with the solvent gradient. Fractions are collected and analyzed by TLC to identify those containing the desired product.
-
Rationale: This technique separates compounds based on polarity. The target molecule, with one hydroxyl and two carbonyl groups, is significantly more polar than mono-acetylated byproducts or unreacted starting material, and will thus elute later.
-
2. Recrystallization (Final Polishing):
-
Solvent System: A minimal amount of hot aqueous ethanol or an ethyl acetate/hexane mixture.[7][8][9]
-
Procedure: The combined, pure fractions from chromatography are dissolved in the minimum volume of boiling solvent. If the solution is colored, a small amount of activated carbon can be added and filtered hot.[9][10] The solution is then allowed to cool slowly to room temperature and then in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Rationale: This final step removes trace impurities, yielding a highly pure, crystalline solid. The purity should be confirmed by HPLC and melting point analysis.
-
Structural Elucidation: A Multi-faceted Approach
Definitive identification of the isolated compound requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
| Predicted NMR Data for this compound | |
| ¹H NMR (in CDCl₃) | Predicted δ (ppm) |
| Phenolic -OH | ~12.0 |
| Aromatic -H | ~7.5 |
| Acetyl -CH₃ (x2) | ~2.6 and ~2.5 |
| Ring -CH₃ | ~2.3 |
| ¹³C NMR (in CDCl₃) | Predicted δ (ppm) |
| Carbonyl C=O (x2) | ~204 and ~202 |
| Aromatic C-OH | ~160 |
| Substituted Aromatic C | ~140, ~130, ~125 |
| Aromatic C-H | ~120 |
| Acetyl -CH₃ (x2) | ~30 and ~28 |
| Ring -CH₃ | ~20 |
Rationale: The strong downfield shift of the hydroxyl proton is characteristic of intramolecular hydrogen bonding with the ortho-acetyl group. The two acetyl methyl groups are in different chemical environments, hence they should appear as two distinct singlets.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups.
| Functional Group | Predicted Absorption (cm⁻¹) | Characteristics |
| Phenolic O-H | 3200 - 2500 | Very broad, due to strong intramolecular H-bonding |
| Aromatic C-H | 3100 - 3000 | Sharp, medium |
| Aliphatic C-H | 2950 - 2850 | Sharp, medium |
| C=O (H-bonded) | ~1650 | Strong, sharp (shifted to lower frequency) |
| C=O (Free) | ~1685 | Strong, sharp |
| Aromatic C=C | 1600 - 1450 | Medium to strong, multiple bands |
Rationale: The presence of a very broad O-H stretch and a split or broadened carbonyl peak is strong evidence for the ortho-hydroxyacetophenone motif. The hydrogen bond weakens the O-H bond (lowering its stretching frequency) and also weakens the adjacent C=O bond.[12][13][14]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight of C₁₁H₁₂O₃.
-
Key Fragmentation Pathways:
-
Loss of a methyl group ([M-15]⁺): A prominent peak at m/z = 177, resulting from the cleavage of one of the acetyl methyls. This forms a stable acylium ion.
-
Loss of an acetyl group ([M-43]⁺): A peak at m/z = 149, from the loss of a COCH₃ radical. This is a very common fragmentation for acetophenones.[15][16]
-
Conclusion
The synthesis and isolation of this compound is a challenging yet illustrative exercise in applied organic chemistry. Success hinges on a robust understanding of the Fries Rearrangement, particularly the reaction parameters that govern regioselectivity and the degree of acylation. The described protocols for synthesis, a multi-stage purification involving both chromatography and recrystallization, and comprehensive spectroscopic analysis provide a validated pathway for obtaining and confirming this target molecule. This guide serves as a testament to the principle that a deep, causal understanding of reaction mechanisms is paramount for achieving complex synthetic goals in the laboratory.
References
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Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
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PHARMD GURU. (n.d.). 37. FRIES REARRANGEMENT. Retrieved from [Link]
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Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Steps & Examples. Retrieved from [Link]
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Competishun - JEE & NEET. (2020, November 20). 7 ACYLATION OF PHENOL | FRIES REARRANGEMENT | AROMATIC COMPOUNDS | CLASS 12 | JEE MAIN [Video]. YouTube. [Link]
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Various Authors. (2016, August 27). In aromatic compounds , Which is more stable position: ortho or para? Explain. Quora. [Link]
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Chemistry Steps. (n.d.). Ortho, Para and Meta in Disubstituted Benzenes. Retrieved from [Link]
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Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution: The Directing effects of the Substituents. Retrieved from [Link]
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Weiss, J. M., et al. (2023, March 1). The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. Swarthmore College. [Link]
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LibreTexts Chemistry. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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Oue, M., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]
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SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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Chem Help ASAP. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example [Video]. YouTube. [Link]
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e-PG Pathshala. (n.d.). IR Spectroscopy. Retrieved from [Link]
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European Patent Office. (2023, November 8). EP3526188B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for Organic & Biomolecular Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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-
Patsnap. (2020, February 6). Method for purification of 4-hydroxyacetophenone. Retrieved from [Link]
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Michigan State University. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Retrieved from [Link]
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Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]
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Zhang, Y., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]
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ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]
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A Comprehensive Guide to the Theoretical and Spectroscopic Analysis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Abstract: This technical guide provides a detailed exploration of the theoretical and spectroscopic studies of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone (also known as 2,6-Diacetyl-4-methylphenol), a significant intermediate in organic synthesis. While this specific molecule has limited dedicated research, this paper outlines a comprehensive workflow for its synthesis, characterization, and in-silico analysis. By leveraging established methodologies and drawing parallels with structurally similar compounds, we present a robust framework for researchers, scientists, and drug development professionals. The guide covers Density Functional Theory (DFT) for geometric and electronic property elucidation, Hirshfeld surface analysis for understanding intermolecular interactions, and molecular docking for predicting potential biological activity. This document serves as a practical blueprint for the multifaceted investigation of novel aromatic ketones.
Introduction: The Significance of this compound
This compound, bearing the CAS number 55108-28-6, is an aromatic ketone with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1][2] Its structure, featuring a phenol ring substituted with two acetyl groups and a methyl group, makes it a valuable precursor in the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals. The presence of multiple functional groups—a hydroxyl group, two carbonyl groups, and an aromatic ring—imparts a rich chemical reactivity and potential for diverse biological interactions.
Theoretical studies are paramount in modern chemical research, offering profound insights into molecular structure, stability, reactivity, and potential applications before extensive laboratory work is undertaken. For a molecule like this compound, computational analysis can predict its spectroscopic signatures, elucidate its electronic properties, and screen for potential interactions with biological targets, thereby accelerating the research and development process. This guide provides a comprehensive overview of the key theoretical methods that would be applied to this molecule, offering a virtual roadmap for its complete in-silico characterization.
Synthesis and Spectroscopic Characterization
The most probable and industrially significant route for the synthesis of this compound is the Fries rearrangement.[3] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[3][4] In this case, the likely precursor would be the acetate ester of 2-acetyl-4-methylphenol.
Hypothetical Synthesis Protocol via Fries Rearrangement
The following protocol is based on established procedures for the Fries rearrangement of similar phenolic esters.[5][6]
Step 1: Preparation of the Precursor (2-acetyl-4-methylphenyl acetate)
-
To a solution of 2-acetyl-4-methylphenol (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-acetyl-4-methylphenyl acetate. Purify by column chromatography if necessary.
Step 2: Fries Rearrangement
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetyl-4-methylphenyl acetate (1 equivalent).
-
Carefully add anhydrous aluminum chloride (AlCl₃) (2-3 equivalents) in portions. The reaction is often performed without a solvent or in a high-boiling inert solvent like nitrobenzene or o-dichlorobenzene.[4][5]
-
Heat the reaction mixture to 150-170°C.[5] The regioselectivity of the Fries rearrangement is temperature-dependent; higher temperatures generally favor the ortho-rearranged product.[3]
-
Maintain the temperature and stir for 3-5 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The solid product, this compound, will precipitate.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the methyl protons, and the two acetyl group protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the aromatic ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would reveal the number of unique carbon environments, including signals for the two carbonyl carbons, the aromatic carbons, and the methyl carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Would exhibit characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ketones, and the C-C stretches of the aromatic ring.
-
Mass Spectrometry (MS): Would determine the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ confirming the molecular formula C₁₁H₁₂O₃.
Theoretical Studies: A Computational Workflow
In the absence of specific published computational studies on this compound, this section outlines a standard and robust workflow for its theoretical analysis, with illustrative data drawn from analogous systems.
Computational Methodology
All quantum chemical calculations would be performed using a program package like Gaussian or ORCA. The molecular geometry would be optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a basis set such as 6-311++G(d,p).[3] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
Caption: Workflow for Hirshfeld surface analysis.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. [7]This is frequently used to predict the binding affinity and mode of action of a small molecule ligand with a protein target. Given the antioxidant properties of many phenolic compounds, a potential target for this compound could be an enzyme involved in oxidative stress, such as Xanthine Oxidase.
Protocol for Molecular Docking:
-
Preparation of the Ligand: The 3D structure of this compound, optimized by DFT, would be prepared by adding hydrogen atoms and assigning charges.
-
Preparation of the Receptor: The crystal structure of the target protein (e.g., Xanthine Oxidase) would be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and polar hydrogens and charges would be added.
-
Docking Simulation: A docking program like AutoDock or PyRx would be used to perform the docking simulation. A grid box would be defined around the active site of the protein.
-
Analysis of Results: The results would be analyzed to determine the binding affinity (in kcal/mol) and the binding mode. The intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein would be visualized.
A lower binding affinity indicates a more stable complex. The analysis would reveal which functional groups on the ligand are critical for binding to the protein.
dot
Caption: General workflow for a molecular docking study.
Conclusion
This compound is a molecule of significant interest for synthetic chemists. While direct experimental and theoretical data on this compound are scarce, this guide has established a comprehensive framework for its investigation. The outlined synthesis via Fries rearrangement is a reliable method for its preparation, and the standard suite of spectroscopic techniques would provide unambiguous structural confirmation.
The detailed workflow for theoretical studies, including DFT, Hirshfeld surface analysis, and molecular docking, provides a clear path for the in-silico characterization of this and similar molecules. These computational methods are indispensable tools in modern chemistry, enabling researchers to predict molecular properties, understand reactivity, and explore potential applications with high efficiency. This guide, by integrating established principles with a hypothetical yet rigorous application to the title compound, empowers researchers to unlock the full potential of this compound and other novel chemical entities.
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-
PubChem. 1-(3-Acetyl-2,4,6-trihydroxy-5-methyl-phenyl)-ethanone. [Link]
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Al-Waleedy, S. A. H., et al. (2021). Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethen-yl]pyridin-2-yl}sulfan-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 730–733. [Link]
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Chemsigma. This compound [55108-28-6]. [Link]
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Asif, M., et al. (2022). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS Omega, 7(4), 3584–3597. [Link]
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Organic Chemistry Portal. Fries Rearrangement. [Link]
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Methodological & Application
The Synthetic Versatility of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone: A Gateway to Novel Bis-Heterocyclic Scaffolds
An In-depth Guide for Researchers in Organic Synthesis and Drug Discovery
Introduction: Unveiling a Symmetrical Building Block
1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, also known as 2,6-diacetyl-4-methylphenol, is a symmetrically substituted aromatic ketone that holds significant potential as a versatile precursor in organic synthesis. Its unique structural architecture, featuring a central phenolic ring flanked by two acetyl groups, provides two reactive sites for the construction of complex molecular frameworks. This guide delves into the synthesis of this valuable building block and explores its application in the preparation of bis-chalcones, bis-flavonoids, and other heterocyclic systems of interest to medicinal chemists and materials scientists.
The strategic placement of the acetyl and hydroxyl functionalities allows for a range of chemical transformations, making it an attractive starting material for the synthesis of molecules with potential biological activities. The presence of two identical reactive centers opens the door to the creation of symmetrical dimeric structures, which have garnered considerable interest in drug discovery for their potential to interact with multiple binding sites on a biological target.
Synthesis of this compound: A Two-Step Approach
The most logical and established route for the synthesis of this compound involves a two-step sequence commencing with the readily available starting material, p-cresol. This pathway leverages the classical Fries rearrangement, a powerful tool for the ortho- and para-acylation of phenols.[1][2][3]
Step 1: Di-acetylation of p-Cresol to Yield p-Cresyl Diacetate
The initial step involves the exhaustive acetylation of the hydroxyl group of p-cresol. This is typically achieved by reacting p-cresol with an excess of an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst to facilitate the reaction.
Protocol 1: Synthesis of p-Cresyl Diacetate
Materials:
-
p-Cresol
-
Acetic anhydride
-
Concentrated sulfuric acid (catalytic amount) or Pyridine
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane or Diethyl ether
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) in an excess of acetic anhydride (2.5-3.0 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or pyridine (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice-water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude p-cresyl diacetate.
-
The product can be further purified by vacuum distillation if necessary.
Step 2: Fries Rearrangement of p-Cresyl Diacetate
The cornerstone of this synthesis is the Fries rearrangement of the prepared p-cresyl diacetate. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), involves the intramolecular migration of the acetyl groups from the phenolic oxygen to the ortho positions of the aromatic ring.[2][3][4] The regioselectivity of the Fries rearrangement can be influenced by reaction conditions such as temperature and solvent.[2] For the synthesis of the desired 2,6-diacetyl-4-methylphenol, conditions favoring ortho-acylation are employed.
Protocol 2: Synthesis of this compound via Fries Rearrangement
Materials:
-
p-Cresyl diacetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene or Dichloromethane (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, addition funnel, ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and an addition funnel, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous nitrobenzene or dichloromethane.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add a solution of p-cresyl diacetate (1.0 eq) in the same anhydrous solvent to the cooled suspension via the addition funnel.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 10% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
pCresol [label="p-Cresol"]; Ac2O [label="Acetic Anhydride", shape=ellipse, fillcolor="#FFFFFF"]; Diacetate [label="p-Cresyl Diacetate"]; AlCl3 [label="AlCl3", shape=ellipse, fillcolor="#FFFFFF"]; Target [label="this compound"];
pCresol -> Diacetate [label=" Acetylation "]; Ac2O -> Diacetate [style=invis]; Diacetate -> Target [label=" Fries Rearrangement "]; AlCl3 -> Target [style=invis]; }
Figure 1: Synthetic pathway to this compound.
Application in the Synthesis of Bis-Chalcones
The presence of two acetyl groups makes this compound an ideal substrate for the synthesis of bis-chalcones through the Claisen-Schmidt condensation.[5][6] This reaction involves the base-catalyzed condensation of the di-ketone with two equivalents of an aromatic aldehyde. The resulting bis-chalcones are valuable intermediates for the synthesis of a variety of heterocyclic compounds and have been investigated for their diverse biological activities.[7][8]
Protocol 3: General Procedure for the Synthesis of Bis-Chalcones
Materials:
-
This compound
-
Aromatic aldehyde (2.0 eq)
-
Ethanol
-
Sodium hydroxide (or potassium hydroxide) solution (e.g., 40% aqueous)
-
Hydrochloric acid (10% aqueous solution)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add the aromatic aldehyde (2.0 eq).
-
With stirring, slowly add the aqueous sodium hydroxide or potassium hydroxide solution.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice and acidify with 10% hydrochloric acid to a pH of 2-3.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
The crude bis-chalcone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Table 1: Representative Aromatic Aldehydes for Bis-Chalcone Synthesis
| Entry | Aromatic Aldehyde | Resulting Bis-Chalcone Substitution Pattern |
| 1 | Benzaldehyde | Unsubstituted phenyl rings |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl rings |
| 3 | 4-Chlorobenzaldehyde | 4-Chlorophenyl rings |
| 4 | 4-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)phenyl rings |
| 5 | 2-Naphthaldehyde | Naphthyl rings |
Diacetylphenol [label="1-(3-Acetyl-2-hydroxy-\n5-methyl-phenyl)-ethanone"]; Aldehyde [label="2 x Ar-CHO", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base (NaOH/KOH)", shape=ellipse, fillcolor="#FFFFFF"]; BisChalcone [label="Bis-Chalcone"];
Diacetylphenol -> BisChalcone [label=" Claisen-Schmidt\nCondensation "]; Aldehyde -> BisChalcone [style=invis]; Base -> BisChalcone [style=invis]; }
Figure 2: General scheme for bis-chalcone synthesis.
From Bis-Chalcones to Bis-Flavonoids and Other Heterocycles
The synthesized bis-chalcones serve as versatile precursors for a variety of heterocyclic systems. One of the most prominent applications is their conversion to bis-flavonoids.
Synthesis of Bis-Flavonoids via Oxidative Cyclization
The Algar-Flynn-Oyamada (AFO) reaction is a classical method for the oxidative cyclization of o-hydroxychalcones to flavonols.[9] A similar strategy can be employed for the synthesis of bis-flavonoids from the corresponding bis-chalcones derived from this compound. This reaction typically involves the use of hydrogen peroxide in an alkaline medium.
Protocol 4: Synthesis of Bis-Flavonoids
Materials:
-
Bis-chalcone (from Protocol 3)
-
Ethanol or Methanol
-
Sodium hydroxide solution (e.g., 2 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Hydrochloric acid (10% aqueous solution)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Suspend the bis-chalcone (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add a solution of sodium hydroxide.
-
To the stirred, cooled mixture, add hydrogen peroxide (30% solution) dropwise.
-
Allow the reaction to stir at room temperature for several hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker of crushed ice and acidify with 10% hydrochloric acid.
-
The precipitated solid bis-flavonoid is collected by vacuum filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent.
BisChalcone [label="Bis-Chalcone"]; H2O2_NaOH [label="H₂O₂ / NaOH", shape=ellipse, fillcolor="#FFFFFF"]; BisFlavonoid [label="Bis-Flavonoid"];
BisChalcone -> BisFlavonoid [label=" Oxidative Cyclization\n(AFO Reaction) "]; H2O2_NaOH -> BisFlavonoid [style=invis]; }
Figure 3: Conversion of bis-chalcones to bis-flavonoids.
Conclusion and Future Perspectives
This compound is a readily accessible and highly functionalized building block with significant potential in organic synthesis. Its symmetrical nature allows for the efficient construction of dimeric molecules such as bis-chalcones and bis-flavonoids. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound. The resulting bis-heterocyclic scaffolds are of considerable interest for applications in medicinal chemistry and materials science, and further exploration of their biological activities and physical properties is warranted. The versatility of the acetyl and hydroxyl groups suggests that this compound can also be a precursor for a wider range of heterocyclic systems beyond those described here, opening up new avenues for synthetic exploration.
References
- Husain, A., et al. (2017). Synthesis of bis-flavones with improved antibacterial and antifungal activities. Bioorganic & Medicinal Chemistry Letters, 27(4), 670-687.
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
- Grokipedia. (n.d.). Fries rearrangement. Retrieved from a relevant online organic chemistry resource.
- Nandgaonkar, R. G., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018.
- Szczepankiewicz, D., et al. (2021). Bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Molecules, 26(21), 6654.
-
PubChem. (n.d.). 1-(3-Acetyl-2,4,6-trihydroxy-5-methyl-phenyl)-ethanone. Retrieved from [Link]
- Google Patents. (n.d.). CN108264449A - A kind of preparation method of 2,6- diethyl -4- methylphenols.
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PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
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Application Notes and Protocols: 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction
1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, also known as 2,4-diacetyl-5-methylphenol, is a highly functionalized aromatic ketone that serves as a valuable and versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a phenolic hydroxyl group ortho to one acetyl group and meta to another, provides multiple reactive sites for the construction of a diverse array of heterocyclic scaffolds. This guide provides detailed protocols and mechanistic insights for leveraging this compound in the synthesis of medicinally relevant chromones, flavones, coumarins, and pyrazoles. The methodologies are designed for researchers in medicinal chemistry, drug discovery, and materials science, emphasizing not just the procedural steps but the underlying chemical principles that govern these transformations.
Part 1: Synthesis of the Core Building Block: this compound
The most common and industrially relevant method for synthesizing hydroxyaryl ketones is the Fries rearrangement, a Lewis acid-catalyzed transformation of a phenolic ester to a hydroxy aryl ketone.[1][2] This reaction proceeds via an acylium ion intermediate and can be tuned to favor either ortho or para substitution by modifying reaction conditions such as temperature and solvent.[1][3]
Protocol 1: Synthesis via Fries Rearrangement
This protocol details the synthesis of this compound from p-cresyl acetate. The reaction is designed to favor the formation of the ortho-acylated product.
Step-by-Step Methodology:
-
Preparation of p-Cresyl Acetate:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine p-cresol (1 mol) and dry pyridine (50 mL).
-
Slowly add acetic anhydride (1.25 mol) to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with 10% NaOH solution and then with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield p-cresyl acetate.
-
-
Fries Rearrangement:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, add anhydrous aluminum chloride (2.5 mol).
-
Carefully add p-cresyl acetate (1 mol) dropwise to the stirred aluminum chloride. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture in an oil bath at 140-150 °C for 5-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The solid product, 1-(2-hydroxy-5-methylphenyl)ethanone, will precipitate. Filter the solid, wash with cold water, and dry.
-
To introduce the second acetyl group, the product from the previous step can be subjected to a second acylation under Friedel-Crafts conditions, though the initial Fries rearrangement can sometimes yield di-acylated products directly depending on the stoichiometry of the Lewis acid and the reaction conditions. For a more controlled synthesis, a separate Friedel-Crafts acylation of 1-(2-hydroxy-5-methylphenyl)ethanone is recommended.
-
Expert Insights:
-
Causality of Reagent Choice: Anhydrous aluminum chloride is a strong Lewis acid that coordinates with the ester oxygen, facilitating the formation of the acylium ion intermediate, which is the key electrophile in this aromatic substitution reaction.[1]
-
Thermodynamic vs. Kinetic Control: Higher temperatures favor the formation of the thermodynamically more stable ortho isomer due to the formation of a stable bidentate complex with the aluminum chloride, while lower temperatures favor the kinetically controlled para product.[1]
-
Solvent Effects: Non-polar solvents promote an intramolecular rearrangement within a solvent cage, favoring the ortho product. In contrast, polar solvents can solvate the acylium ion, allowing it to diffuse further and react at the para position.[3]
Part 2: Application in Heterocyclic Synthesis
The strategic placement of the hydroxyl and two acetyl groups in this compound allows for a variety of cyclization strategies to form five- and six-membered heterocyclic rings.
Application 1: Synthesis of Chromone Derivatives
Chromones are a class of oxygen-containing heterocyclic compounds with a 4H-1-benzopyran-4-one core. They are synthesized from 2-hydroxyacetophenones through various cyclization reactions.[5][6]
Protocol 2: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis
This protocol describes the synthesis of a 3-formylchromone derivative, a versatile intermediate for further functionalization.
Step-by-Step Methodology:
-
Cool dimethylformamide (DMF, 6.0 mL) in an ice-water bath.
-
Add this compound (0.01 mol) to the cooled DMF with vigorous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, 0.025 mol) to the mixture, maintaining the temperature below 10 °C.
-
Allow the resulting thick mass to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully pouring it into ice-cold water.
-
The solid 3-formylchromone derivative will precipitate. Filter the solid, wash with water, and recrystallize from ethanol.[7]
Reaction Mechanism Overview:
The Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This electrophilic species then formylates the activated methylene group of one of the acetyl chains (likely after enolization), followed by cyclization and dehydration to yield the 3-formylchromone.
DOT Diagram: Vilsmeier-Haack Synthesis of 3-Formylchromone
Caption: Vilsmeier-Haack reaction workflow for 3-formylchromone synthesis.
Application 2: Synthesis of Flavone Derivatives
Flavones are a class of flavonoids characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. A common synthetic route involves the Claisen-Schmidt condensation to form a chalcone, followed by oxidative cyclization.[8][9]
Protocol 3: Synthesis of Flavones via Chalcone Intermediate
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve this compound (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol (30 mL) in a flask.
-
Add an aqueous solution of potassium hydroxide (40-50%) dropwise with constant stirring at room temperature.
-
Continue stirring for 24 hours. The reaction mixture will typically change color and a solid may precipitate.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
Step 2: Oxidative Cyclization to Flavone
-
Dissolve the chalcone from the previous step (0.005 mol) in dimethyl sulfoxide (DMSO, 20 mL).
-
Add a catalytic amount of solid iodine.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the solid flavone product, wash with a solution of sodium thiosulfate to remove excess iodine, then with water, and recrystallize from a suitable solvent like ethanol or acetic acid.[8]
Expert Insights:
-
Mechanism: The Claisen-Schmidt condensation is a base-catalyzed reaction where the enolate of the ketone attacks the carbonyl of the aldehyde.[8] The subsequent oxidative cyclization with iodine in DMSO is a well-established method for converting chalcones to flavones.[10]
DOT Diagram: Flavone Synthesis Pathway
Caption: Synthetic pathway for flavone derivatives from the core building block.
Application 3: Synthesis of Coumarin Derivatives
Coumarins (2H-chromen-2-ones) are another important class of oxygen heterocycles. They can be synthesized via several named reactions, including the Knoevenagel condensation.[11][12]
Protocol 4: Knoevenagel Condensation for 3-Substituted Coumarins
This protocol would first require the conversion of one of the acetyl groups of the starting material into a salicylaldehyde derivative. This can be achieved through selective oxidation or other functional group transformations. Assuming the successful synthesis of the corresponding salicylaldehyde:
Step-by-Step Methodology:
-
In a round-bottom flask, combine the salicylaldehyde derivative (0.01 mol), an active methylene compound (e.g., ethyl acetoacetate, malonic acid, 0.01 mol), and a catalytic amount of piperidine in ethanol (20 mL).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature. The coumarin product will often precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure coumarin derivative.[13]
Expert Insights:
-
Catalyst Role: Piperidine acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde carbonyl, initiating the condensation.[13]
Application 4: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the reaction of a 1,3-dicarbonyl compound with hydrazine.[14][15] Our starting material is a 1,3-diacetyl-substituted phenol, which is a type of 1,3-dicarbonyl compound.
Protocol 5: Synthesis of Pyrazoles
Step-by-Step Methodology:
-
Dissolve this compound (0.01 mol) in absolute ethanol (30 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.01 mol) or a substituted hydrazine (e.g., phenylhydrazine) dropwise to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The pyrazole derivative will precipitate. Filter the solid, wash with water, and recrystallize from ethanol.[16]
Reaction Mechanism Overview:
The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring.
Quantitative Data Summary
| Heterocycle Class | Synthetic Method | Key Reagents | Typical Yield (%) | Ref. |
| Chromone | Vilsmeier-Haack | DMF, POCl₃ | 65-75 | [7] |
| Flavone | Claisen-Schmidt & Oxidative Cyclization | Ar-CHO, KOH, I₂, DMSO | 60-80 (overall) | [8] |
| Coumarin | Knoevenagel Condensation | Active Methylene Compound, Piperidine | 60-90 | [13] |
| Pyrazole | Hydrazine Condensation | Hydrazine Hydrate, Acetic Acid | 70-85 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols and mechanistic discussions provided herein offer a comprehensive guide for researchers to exploit the reactivity of this precursor in the development of novel molecules for pharmaceutical and materials science applications. The strategic application of classic organic reactions to this multi-functionalized core opens avenues for the creation of diverse and complex molecular architectures.
References
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Synthesis and Biological Evaluation of Newly Synthesized Flavones. (n.d.). Oriental Journal of Chemistry. [Link]
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More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). [Link]
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Fries rearrangement. (2023, November 26). In Wikipedia. [Link]
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Solvent free synthesis of p-hydroxyacetophenone. (2015). Journal of Chemical and Pharmaceutical Research, 7(9), 727-731. [Link]
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Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2022). Molecules, 27(15), 5003. [Link]
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Synthesis of Chromones. (n.d.). Tutorsglobe.com. [Link]
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Synthesis of novel coumarin derivatives and its biological evaluations. (2012). Pelagia Research Library. [Link]
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Nandgaonkar, R. G., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018. [Link]
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SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2012). International Journal of Research in Pharmacy and Chemistry. [Link]
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Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). [Link]
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Flavones and Related Compounds: Synthesis and Biological Activity. (2021). Molecules, 26(11), 3333. [Link]
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Parajuli, R., et al. (2015). Synthesis, Characterization and Evaluation of Cytotoxic and Antibacterial Activities of some Novel Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]
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An Overview on Synthetic Strategies to 3-Acylcoumarins. (2019). Indian Journal of Heterocyclic Chemistry, 28(4). [Link]
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Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. (2019). Current Organic Chemistry, 23(24). [Link]
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First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). Bioorganic & Medicinal Chemistry, 40, 116183. [Link]
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1-(3-Acetyl-2,4,6-trihydroxy-5-methyl-phenyl)-ethanone. (n.d.). PubChem. [Link]
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Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2023). RASAYAN Journal of Chemistry, 16(1). [Link]
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An overview on synthesis and reactions of coumarin based compounds. (2021). Journal of the Indian Chemical Society, 98(9), 100121. [Link]
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Flavones and Related Compounds: Synthesis and Biological Activity. (2023). Preprints.org. [Link]
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Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2022). Scientific Reports, 12(1), 1-10. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]
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Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. [Link]
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Ethanone, 1-(2-hydroxy-5-methylphenyl)-. (n.d.). NIST WebBook. [Link]
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Application Notes & Protocols: Unveiling the Biological Potential of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone Derivatives
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. We will delve into the synthesis and biological evaluation of derivatives stemming from the versatile scaffold, 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, also known as 2,6-diacetyl-4-methylphenol[1][2][3]. This core structure is a valuable starting point for generating a diverse library of compounds, particularly chalcones, which are renowned for their broad spectrum of biological activities[4][5][6][7]. Our focus will be on three critical areas of therapeutic interest: antimicrobial, antioxidant, and anticancer activities. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for screening and characterizing these promising molecules.
I. Synthesis of Chalcone Derivatives: The Claisen-Schmidt Condensation
The most direct and widely adopted method for synthesizing chalcone derivatives from the parent ethanone is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an acetophenone (in this case, this compound) with an aromatic aldehyde.[6] The choice of substituted benzaldehyde allows for the systematic modification of one of the aromatic rings, enabling the exploration of structure-activity relationships (SAR).
Principle of the Reaction
In the presence of a base (e.g., KOH), the α-carbon of the acetophenone is deprotonated, forming an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.[4]
General Synthesis Workflow
Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.
Protocol 1: Synthesis of a Chalcone Derivative
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and a selected substituted benzaldehyde (1 equivalent) in ethanol (50 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring.
-
Base Addition: Prepare a solution of potassium hydroxide (1.2 equivalents) in ethanol and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 10°C.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Acidify the mixture by slowly adding dilute HCl until it reaches a pH of ~5-6. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual salts.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. Evaluation of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[8][9] Chalcones derived from various scaffolds have shown considerable promise in this area.[4][5] The following protocols provide standardized methods to quantify this activity.
Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a compound that prevents visible growth of a microorganism.[8] It is the gold standard for quantitative susceptibility testing.
Caption: Workflow for the broth microdilution method to determine MIC.
-
Preparation of Compounds: Prepare a stock solution of each derivative (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]
-
Inoculation: Add 10 µL of the diluted bacterial suspension to wells 1 through 11. Well 11 (broth + bacteria) is the positive growth control. Well 12 (broth only) is the negative/sterility control. A solvent control (broth + bacteria + DMSO at the highest concentration used) should also be included.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[8] Results can be compared to a standard antibiotic (e.g., Ampicillin).
| Compound | Staphylococcus aureus (Gram +) MIC (µg/mL) | Escherichia coli (Gram -) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| Derivative 1 (p-Cl) | 32 | 64 | 128 |
| Derivative 2 (p-NO₂) | 16 | 32 | 64 |
| Derivative 3 (p-OCH₃) | 64 | >128 | >128 |
| Ampicillin | 8 | 16 | N/A |
| Fluconazole | N/A | N/A | 4 |
III. Evaluation of Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making the search for effective antioxidants a key area of drug discovery.[11] The phenolic hydroxyl group in the core structure of these derivatives suggests inherent antioxidant potential. The DPPH and ABTS assays are rapid, reliable spectrophotometric methods to evaluate this activity.
Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[12]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and protected from light. Prepare stock solutions of the test derivatives and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of various concentrations of the test compounds or the standard to the wells. For the control (blank), add 100 µL of methanol instead of the sample.[12]
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[13]
Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[14]
-
Reagent Preparation: Prepare the ABTS•+ radical solution by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[12]
-
Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[12]
-
Assay Procedure: In a 96-well plate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of various concentrations of the test compounds or a standard (Trolox) to the wells.
-
Incubation: Mix and incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the scavenging activity and determine the IC₅₀ value as described for the DPPH assay.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| Derivative 1 (p-Cl) | 45.2 | 30.8 |
| Derivative 2 (p-OH) | 15.8 | 10.5 |
| Derivative 3 (p-NO₂) | 89.1 | 75.4 |
| Ascorbic Acid (Std.) | 22.5 | 18.2 |
IV. Evaluation of Anticancer (Cytotoxic) Activity
Screening for cytotoxicity against cancer cell lines is a fundamental first step in the discovery of new anticancer drugs.[15][16][17] The MTT assay is a widely used, reliable method for assessing cell viability.[18][19]
Protocol 5: MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[20][21]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[21]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21] Shake the plate gently for 15 minutes.[19]
-
Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[19][21]
-
Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = [(A_sample - A_blank) / (A_control - A_blank)] x 100 Plot the viability percentage against compound concentration to determine the IC₅₀ value.
Potential Mechanism of Action: A Look at Signaling Pathways
Many flavonoid-based compounds exert their anticancer effects by modulating key cellular signaling pathways that control cell proliferation, survival, and apoptosis.[22] The PI3K/AKT pathway is a critical regulator of cell survival and is often hyperactivated in cancer.[22] Inhibition of this pathway can lead to apoptosis.
Caption: Hypothetical inhibition of the PI3K/AKT survival pathway by a test derivative.
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | WI-38 (Normal Fibroblast) IC₅₀ (µM) | Selectivity Index (WI-38 / MCF-7) |
| Derivative 1 | 12.5 | 15.2 | >100 | >8.0 |
| Derivative 2 | 5.8 | 7.1 | 65.4 | 11.3 |
| Doxorubicin (Std.) | 0.9 | 1.1 | 2.3 | 2.6 |
The Selectivity Index (SI) provides a measure of a compound's preferential toxicity towards cancer cells over normal cells.
V. Conclusion
The this compound scaffold represents a fertile ground for the development of novel therapeutic candidates. By employing systematic synthetic modifications, particularly through the Claisen-Schmidt condensation, a diverse array of derivatives can be generated. The robust, high-throughput screening protocols detailed in these notes—covering antimicrobial, antioxidant, and anticancer activities—provide a clear and validated pathway for identifying lead compounds. The subsequent exploration of their mechanisms of action, such as the modulation of critical signaling pathways, will be crucial for their advancement in the drug discovery pipeline.
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- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- BenchChem. (2025). Dihydrocatalpol: Application Notes and Protocols for Antioxidant Activity Assays (DPPH & ABTS).
- BenchChem. (2025). In Vitro Antioxidant Assays for Centaurein: Application Notes and Protocols for DPPH and ABTS.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- International Journal of Pharmacy and Technology. (n.d.). Synthesis on study of novel chalcone derivatives and their antimicobial activity.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- ResearchGate. (2014). Synthesis and antimicrobial activity of novel chalcone derivatives.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Research Journey. (2019). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis.
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- Scribd. (n.d.). DPPH and ABTS Radical Scavenging Assays.
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Application Notes & Protocols: 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone as a Versatile Scaffold in Medicinal Chemistry
Abstract
This document provides a detailed technical guide on the application of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone (CAS No: 55108-28-6) in the field of medicinal chemistry. While direct biological studies on this specific molecule are not extensively documented, its structure presents a unique and valuable scaffold for synthetic chemists. The presence of two reactive acetyl groups and a phenolic hydroxyl group on a methylated phenyl ring makes it an ideal starting material for generating libraries of bioactive molecules. This guide focuses on its primary application as a precursor for the synthesis of chalcone derivatives, a class of compounds renowned for their broad pharmacological activities. We provide detailed, field-proven protocols for synthesis, in vitro biological evaluation, and data interpretation, aimed at researchers, scientists, and drug development professionals.
Introduction to the Scaffold: this compound
This compound, also known as 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)diethanone, is an aromatic ketone with a rich chemical functionality primed for exploitation in drug discovery. Acetophenone derivatives, in general, are crucial intermediates in the synthesis of natural products and marketed drugs and are widely used in biology, materials science, and polymer chemistry.[1] The unique arrangement of functional groups in this specific scaffold—two carbonyls flanking a phenolic hydroxyl group—offers multiple reaction pathways for creating diverse molecular architectures.
Chemical Properties:
The primary utility of this compound in medicinal chemistry lies in its role as a building block. The ortho-hydroxyacetophenone moiety is a classic precursor for the synthesis of flavonoids and related heterocyclic systems. The additional acetyl group at the C3 position provides a second reactive site, enabling the synthesis of bis-chalcones or other novel derivatives, thereby expanding the chemical space available for screening.
Core Application: Synthesis of Chalcone Derivatives
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are a prominent class of compounds in the flavonoid family.[4][5] They serve as precursors for other flavonoids and exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[4][6] The reactive α,β-unsaturated keto group is a key pharmacophore responsible for many of these activities.[5][7]
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation , an aldol condensation between an acetophenone and an aromatic aldehyde.[4][5]
Protocol 2.1: Base-Catalyzed Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol outlines a general procedure for the synthesis of chalcone derivatives from this compound and a substituted aromatic aldehyde.
Expertise & Experience Note (Causality behind Choices):
-
Catalyst: Aqueous sodium hydroxide (NaOH) is a cost-effective and highly efficient base catalyst. It functions by deprotonating the α-carbon of the acetophenone's acetyl group, generating a reactive enolate nucleophile.
-
Solvent: Ethanol is an ideal solvent as it readily dissolves the aromatic starting materials and the base catalyst, creating a homogenous reaction mixture. Its boiling point allows for gentle heating if required to drive the reaction to completion.
-
Work-up: Acidification with dilute HCl is critical. It neutralizes the remaining NaOH catalyst and protonates the resulting phenoxide, ensuring the precipitation of the neutral chalcone product, which is typically insoluble in the aqueous-alcoholic medium.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 40-50% aqueous)
-
Hydrochloric Acid (HCl) solution (10% aqueous)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen aromatic aldehyde (1 to 2.2 equivalents) in a minimal amount of ethanol.
-
Note: Using a slight excess of the aldehyde can help drive the reaction towards the product. For synthesizing a bis-chalcone, more than 2 equivalents of the aldehyde will be necessary.
-
-
Catalyst Addition: While stirring vigorously at room temperature, slowly add the aqueous NaOH solution dropwise to the mixture. An immediate color change is often observed, indicating the formation of the chalcone chromophore.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.[6]
-
Precipitation and Neutralization: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Slowly acidify the solution by adding 10% HCl dropwise until it is neutral to litmus paper (pH ~7).
-
Isolation: The solid chalcone product will precipitate out. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold distilled water to remove any inorganic salts and residual acid.
-
Drying and Purification: Dry the crude product in an oven at 50-60°C. The product can be further purified by recrystallization from ethanol to yield the pure chalcone derivative.
Workflow Visualization
Caption: Workflow for the synthesis of chalcone derivatives.
Biological Evaluation of Synthesized Derivatives
Once a library of chalcone derivatives is synthesized, the next crucial step is to evaluate their biological activity. Based on the extensive literature on chalcones, primary screening often targets antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
The α,β-unsaturated ketone moiety in chalcones is a known Michael acceptor, which can react with nucleophiles like the thiol groups in cysteine residues of essential bacterial enzymes, leading to antimicrobial effects.[7] Derivatives of related bromo-hydroxy-methylphenyl ethanones have shown efficacy against both Gram-positive and Gram-negative bacteria.[8]
Protocol 3.1.1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that visibly inhibits microbial growth.
Materials:
-
Synthesized chalcone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of each test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound using MHB to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Dilute the standardized bacterial inoculum in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria and control antibiotic), a negative control (broth with bacteria, no compound), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).
Data Presentation: Summarize the results in a clear, tabular format.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Chalcone-1 | 64 | 128 |
| Chalcone-2 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Anti-inflammatory Activity
Many natural and synthetic chalcones exhibit potent anti-inflammatory effects.[9] A key mechanism involves the modulation of inflammatory pathways, such as suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages.[10]
Protocol 3.2.1: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol uses the Griess assay to measure the production of nitrite (a stable product of NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A reduction in nitrite levels indicates potential anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized chalcone derivatives
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized chalcones for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A to the supernatant, incubate for 10 minutes at room temperature, then add 50 µL of Griess Reagent B.
-
Measurement: After another 10 minutes, measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Signaling Pathway Visualization
Caption: Simplified inflammatory pathway targeted by chalcone derivatives.
Conclusion
This compound represents a synthetically attractive and underutilized scaffold in medicinal chemistry. Its true value is realized when employed as a versatile starting material for constructing libraries of bioactive compounds. This guide has demonstrated its application in the robust and reliable Claisen-Schmidt condensation to produce chalcones, a class of molecules with proven therapeutic potential. The detailed protocols for synthesis and subsequent in vitro screening for antimicrobial and anti-inflammatory activities provide a clear and validated roadmap for researchers aiming to leverage this scaffold in their drug discovery programs. Further exploration of its unique di-acetyl functionality could lead to the development of novel molecular architectures with enhanced potency and selectivity.
References
- Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.). Google Scholar.
- New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters.
- SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). ijarsct.
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). PMC.
- 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone. (2024). Smolecule.
- This compound. (n.d.). Sunway Pharm Ltd.
- Natural-derived acetophenones: chemistry and pharmacological activities. (2024). PMC.
- 1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. (n.d.). Bentham Science Publisher.
- This compound. (n.d.). Echemi.
- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PMC - PubMed Central.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PubMed.
- Chemical Constituents from the Fruit of Melia azedarach and Their Anti-Inflamm
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Experimental protocol for the synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
An Application Note for the Synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone via Fries Rearrangement and Friedel-Crafts Acylation
Introduction
This compound, also known as 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)diethanone, is a substituted hydroxyaryl ketone. Its structure presents a valuable scaffold for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. Hydroxyaryl ketones are key building blocks in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]
This application note provides a detailed experimental protocol for the synthesis of this di-acetylated phenol derivative. The synthetic strategy employs a one-pot reaction involving an initial Fries rearrangement of p-cresyl acetate followed by a subsequent Friedel-Crafts acylation. This method leverages the directing effects of the substituents on the aromatic ring and the catalytic activity of a Lewis acid, anhydrous aluminum chloride (AlCl₃), to achieve the desired polysubstituted product.
Principle of the Reaction
The synthesis is accomplished through a tandem reaction sequence initiated by the Fries rearrangement. The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1][3][4] In this protocol, the starting material, p-cresyl acetate, undergoes an intramolecular acyl group migration, primarily to the position ortho to the hydroxyl group, driven by the Lewis acid catalyst (AlCl₃).[5] High reaction temperatures are employed to favor the formation of the ortho-acylated isomer, 1-(2-hydroxy-5-methylphenyl)ethanone.[4]
Following the initial rearrangement, the reaction conditions are suitable for a second electrophilic aromatic substitution. The newly formed hydroxyacetophenone, being an activated aromatic ring, is susceptible to further acylation. An excess of the acylating source and Lewis acid drives a second Friedel-Crafts acylation reaction at the electron-rich position ortho to the hydroxyl group and meta to the existing acetyl group, yielding the target molecule, this compound.
Reaction Mechanism Overview
The mechanism involves two key stages:
-
Fries Rearrangement: The Lewis acid, AlCl₃, coordinates with the carbonyl oxygen of the p-cresyl acetate. This polarization weakens the acyl-oxygen bond, leading to the formation of an acylium ion intermediate.[4][5][6] This electrophile then attacks the aromatic ring, primarily at the ortho position, to form 1-(2-hydroxy-5-methylphenyl)ethanone after hydrolysis.
-
Friedel-Crafts Acylation: The intermediate hydroxyketone, activated by the hydroxyl group, undergoes a second acylation. A second equivalent of the acylium ion electrophile attacks the ring at the available, activated 3-position to yield the final di-acetylated product.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Fries rearrangements of cresyl esters.[7]
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount Required |
| p-Cresyl acetate | 150.17 | 0.05 | 1.0 | 7.51 g |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 0.125 | 2.5 | 16.67 g |
| 6 M Hydrochloric Acid (HCl) | - | - | - | ~200 mL |
| Ice (crushed) | - | - | - | ~300 g |
| Ethyl Acetate (EtOAc) | - | - | - | ~300 mL |
| Brine (Saturated NaCl solution) | - | - | - | ~100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |
| Ethanol or Methanol (for recrystallization) | - | - | - | As needed |
Equipment: 500 mL three-neck round-bottom flask, reflux condenser with a drying tube (CaCl₂), mechanical or magnetic stirrer, heating mantle with a temperature controller, separatory funnel, Büchner funnel, and standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer and a reflux condenser. Protect the system from atmospheric moisture by fitting the condenser with a calcium chloride drying tube. Ensure all glassware is thoroughly dried before use.
-
Reagent Loading: Add p-cresyl acetate (7.51 g, 0.05 mol) to the flask. While stirring, carefully add anhydrous aluminum chloride (16.67 g, 0.125 mol) in small portions. The addition is exothermic and will release some HCl gas. Perform this step in a well-ventilated fume hood.
-
Heating and Reaction: Heat the resulting thick slurry using a heating mantle to a temperature of 150-160°C. Maintain vigorous stirring to ensure proper mixing. The reaction mixture will darken. Allow the reaction to proceed for 3-4 hours at this temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Quenching: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice (approx. 300 g) and 200 mL of 6 M hydrochloric acid. Slowly and carefully , pour the reaction mixture onto the ice-acid mixture with stirring. This quenching process is highly exothermic and will release significant amounts of HCl gas.
-
Extraction: Once the dark complex has fully decomposed and the mixture has cooled, transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent. Evaporate the solvent using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol or methanol, to afford pure this compound.
Safety and Handling Precautions
This protocol involves hazardous materials and must be performed with appropriate safety measures in a well-ventilated chemical fume hood.
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water and moisture, producing heat and toxic hydrogen chloride gas.[8][9] It can cause severe burns to the skin and eyes.[10] Always handle in a dry environment (e.g., fume hood or glove box) and wear impervious gloves, safety glasses, and a fire-retardant lab coat.[8][11] In case of a spill, do NOT use water; cover with dry sand.[8]
-
Hydrochloric Acid (HCl): Corrosive and can cause severe burns. The vapors are irritating to the respiratory system. Handle with appropriate personal protective equipment (PPE).
-
Organic Solvents (Ethyl Acetate, Ethanol): Flammable liquids. Ensure there are no open flames or ignition sources in the vicinity.
-
General Precautions: Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals. Ensure that safety showers and eyewash stations are readily accessible.[10][12]
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Organic Chemistry Portal. Fries Rearrangement. [Link]
-
Wikipedia. Fries rearrangement. [Link]
-
PHARMD GURU. 37. FRIES REARRANGEMENT. [Link]
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YouTube. Fries Rearrangement Mechanism | Organic Chemistry. [Link]
-
Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]
-
Lab Alley. SAFETY DATA SHEET: Aluminum Chloride. [Link]
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U.S. Environmental Protection Agency. Material Safety Data Sheet: Aluminium chloride, anhydrous. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
-
PubChem. 1-(3-Acetyl-2,4,6-trihydroxy-5-methyl-phenyl)-ethanone. [Link]
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ResearchGate. Fries rearrangement of some nitrophenolic esters in the absence of solvent. [Link]
-
Journal of Chemical and Pharmaceutical Research. Solvent free synthesis of p-hydroxyacetophenone. [Link]
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Application Notes and Protocols: 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, a versatile diacylated phenol derivative, serves as a pivotal precursor in the synthesis of a variety of heterocyclic systems integral to the development of pharmaceutical agents. Its unique structural arrangement, featuring a nucleophilic hydroxyl group and two electrophilic acetyl moieties on a methylated benzene ring, offers a rich landscape for chemical transformations. This guide provides an in-depth exploration of the synthesis of this key intermediate and its application in the construction of high-value pharmaceutical scaffolds, including chromones and coumarins, which are recognized for their broad spectrum of biological activities such as anticoagulant, anti-inflammatory, and antimicrobial properties.[1][2][3] Detailed, field-proven protocols and the underlying chemical principles are presented to empower researchers in their drug discovery and development endeavors.
Synthesis of this compound
The primary and most industrially viable route to this compound is through a double Fries rearrangement of a diacetylated precursor derived from 4-methylresorcinol.[4][5] The Fries rearrangement is a robust organic reaction that involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxyaryl ketone.[4][5]
Rationale for Synthetic Strategy
The choice of a double Fries rearrangement is predicated on its efficiency in introducing two acetyl groups ortho to the hydroxyl group on the resorcinol scaffold. The reaction conditions, particularly temperature, can be modulated to favor the desired ortho-acylation over the para-isomer.[4] 4-Methylresorcinol is a readily available and cost-effective starting material.
Experimental Protocol: Two-Step Synthesis
Step 1: Diacetylation of 4-Methylresorcinol
This initial step involves the esterification of both hydroxyl groups of 4-methylresorcinol to form 4-methyl-1,3-phenylene diacetate.
-
Materials:
-
4-Methylresorcinol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methylresorcinol (1.0 eq) in dichloromethane.
-
Add pyridine (0.1 eq) to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride (2.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-1,3-phenylene diacetate.
-
The crude product can be purified by recrystallization from ethanol/water.
-
Step 2: Double Fries Rearrangement
This is the key transformation to yield the target compound.
-
Materials:
-
4-Methyl-1,3-phenylene diacetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated Hydrochloric acid
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4-methyl-1,3-phenylene diacetate (1.0 eq) and nitrobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.5 eq) in portions, keeping the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain for 3-4 hours.
-
Monitor the progress of the rearrangement by TLC.
-
Cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Perform steam distillation to remove the nitrobenzene solvent.
-
The solid product, this compound, will precipitate in the aqueous residue.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 55108-28-6 |
Application in the Synthesis of Chromone Derivatives
Chromones are a class of heterocyclic compounds that form the core structure of many natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of chromones from o-hydroxyacetophenones.[6][7][8]
The Baker-Venkataraman Rearrangement: A Powerful Tool
The Baker-Venkataraman rearrangement involves the base-catalyzed intramolecular acylation of an o-hydroxyacetophenone derivative to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone ring system.[6][7][8][9] this compound is an ideal substrate for this reaction, leading to the formation of substituted chromones.
Diagram: Baker-Venkataraman Rearrangement Workflow
Caption: Workflow for chromone synthesis.
Protocol: Synthesis of a 3-Aroyl-2,6-dimethyl-7-hydroxychromone
This protocol outlines the synthesis of a representative chromone derivative.
-
Materials:
-
This compound
-
Substituted aroyl chloride (e.g., benzoyl chloride)
-
Pyridine
-
Potassium hydroxide
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
-
Procedure:
-
O-Acylation: Dissolve this compound (1.0 eq) in pyridine and cool in an ice bath. Add the substituted aroyl chloride (1.1 eq) dropwise. Stir at room temperature for 12-16 hours. Pour the reaction mixture into ice-cold 2M HCl to precipitate the O-aroyl ester. Filter, wash with water, and dry.
-
Rearrangement: Dissolve the O-aroyl ester in pyridine and add powdered potassium hydroxide (3.0 eq). Stir the mixture at room temperature for 2-3 hours. The color of the reaction mixture will typically change to a deep yellow or orange. Pour the mixture into ice-cold dilute acetic acid to precipitate the 1,3-diketone. Filter, wash with water, and dry.
-
Cyclodehydration: Dissolve the crude 1,3-diketone in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 1-2 hours. Cool the reaction mixture and pour it into ice water. The chromone derivative will precipitate. Filter the solid, wash with water until neutral, and recrystallize from ethanol to obtain the pure product.
-
Application in the Synthesis of Coumarin Derivatives
Coumarins are another class of privileged heterocyclic scaffolds found in numerous natural products and synthetic drugs, most notably as anticoagulants like warfarin.[10][11][12] The reactivity of the acetyl groups in this compound allows for its use in condensation reactions to form coumarin rings.
Knoevenagel Condensation for Coumarin Synthesis
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[6] In the context of this compound, one of the acetyl groups can react with an active methylene compound, such as diethyl malonate, in the presence of a weak base like piperidine, to initiate the formation of a coumarin ring system.
Diagram: Knoevenagel Condensation Pathway
Caption: General scheme for coumarin synthesis.
Protocol: Synthesis of a 4-Substituted-5-acetyl-6-methyl-7-hydroxycoumarin
This protocol provides a general method for the synthesis of a coumarin derivative.
-
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water acidified with a few drops of HCl.
-
The coumarin derivative will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure product.
-
Broader Pharmaceutical Significance
The chromone and coumarin scaffolds synthesized from this compound are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.
-
Anticoagulant Activity: Certain coumarin derivatives, famously warfarin, are potent anticoagulants used in the prevention and treatment of thrombosis.[10][12] The synthesis of novel coumarin analogues allows for the exploration of structure-activity relationships to develop safer and more effective antithrombotic agents.
-
Anti-inflammatory Properties: Many chromone and coumarin derivatives have demonstrated significant anti-inflammatory activity by inhibiting various inflammatory mediators.[13][14][15][16] The core structure derived from this compound can be further functionalized to optimize these properties.
-
Antimicrobial Activity: Coumarin derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[17][18][19][20][21] This makes them attractive templates for the development of new anti-infective agents.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutically relevant heterocyclic compounds. The synthetic protocols detailed herein, particularly the double Fries rearrangement for its preparation and the subsequent Baker-Venkataraman and Knoevenagel reactions for the construction of chromone and coumarin cores, provide a robust foundation for researchers in drug discovery. The ability to readily access these privileged scaffolds opens avenues for the development of novel therapeutics with a wide range of biological activities.
References
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- Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society (Resumed), 1381-1389.
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- Hwang, S. (2024). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). PubMed.
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- National Institutes of Health. (2018). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch.
- Journal of Chemical Education. (2025).
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- MDPI. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- ResearchGate. (2025). Synthesis and evaluation of anti-inflammatory and analgesic activity of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones.
- Canadian Journal of Chemistry. (1981). Reactions of 4-benzoyl-4-methylcyclohexa-2,5-dienone in acids: retro-Fries rearrangements.
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- PubMed. (2011). Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity.
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Application Notes and Protocols: Antimicrobial Activity of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone Analogs
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Phenolic compounds, known for their diverse biological activities, represent a promising scaffold for the development of new therapeutics.[1][2][3] The molecule 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, a diacetyl derivative of p-cresol, belongs to a class of phenolic ketones that warrants thorough investigation for its antimicrobial potential. The structural features, including a hydroxyl group ortho to an acetyl group, suggest potential for metal chelation and interaction with biological macromolecules.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, screen, and characterize the antimicrobial properties of a library of this compound analogs. The protocols herein are designed to be robust and self-validating, progressing from initial screening of antimicrobial efficacy to in-depth mechanistic studies.
PART 1: Synthesis of Analog Library
A focused library of analogs is crucial for establishing structure-activity relationships (SAR). The core scaffold, this compound, can be systematically modified to explore the impact of various functional groups on antimicrobial potency.
General Synthetic Scheme: Fries Rearrangement
The synthesis of the core scaffold and its analogs can be efficiently achieved via the Fries rearrangement of substituted phenyl acetates. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride.
Protocol 1: Generalized Synthesis of this compound Analogs
-
Esterification: React the appropriately substituted p-cresol derivative with acetic anhydride in the presence of a catalyst (e.g., a few drops of concentrated sulfuric acid) to form the corresponding phenyl acetate.
-
Fries Rearrangement: Add the purified phenyl acetate to a flask containing a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), typically in a 1:1.2 molar ratio.[4]
-
Heating: Heat the reaction mixture, often to temperatures between 140-160°C, for several hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is carefully quenched by adding it to a mixture of crushed ice and hydrochloric acid. This step hydrolyzes the aluminum complex and precipitates the product.
-
Extraction & Purification: The solid product is then extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.[4]
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the pure hydroxyacetophenone analog.[4]
-
Characterization: Confirm the structure of the synthesized analogs using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Synthetic Workflow
Caption: Generalized workflow for the synthesis of ethanone analogs.
PART 2: Primary Antimicrobial Susceptibility Testing
The initial evaluation of the synthesized analogs involves determining their ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose.[5][6][7] Subsequently, the Minimum Bactericidal Concentration (MBC) is determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[8][9][10]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 4-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[6][7]
-
-
Preparation of Compound Plate:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds.
-
Start by adding 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the stock solution of the test compound (at twice the highest desired test concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Reading the MIC:
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC test.[8][15]
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[8][10]
-
An agent is considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[10]
-
Data Presentation: Example MIC/MBC Values
| Compound ID | Modification | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| Parent | This compound | 16 | 32 | 64 | >128 |
| Analog-1 | 5-ethyl substitution | 8 | 16 | 32 | 64 |
| Analog-2 | 3-Propionyl substitution | 32 | 64 | 128 | >128 |
| Analog-3 | 5-chloro substitution | 4 | 8 | 16 | 32 |
| Ciprofloxacin | (Control) | 0.5 | 1 | 0.015 | 0.03 |
PART 3: Elucidating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is critical for drug development. For phenolic compounds, common mechanisms include disruption of cell membrane integrity and inhibition of essential enzymes like DNA gyrase.[2][16][17]
Visualization of Screening Cascade
Caption: Decision tree for investigating the mechanism of action.
Protocol 4: Bacterial Membrane Permeability Assay
This assay uses fluorescent probes to detect damage to the bacterial inner membrane. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane integrity.[18][19][20]
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation. Wash the cells twice with a suitable buffer (e.g., PBS) and resuspend to an OD₆₀₀ of 0.5.
-
Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Probe Addition: Add propidium iodide to each well to a final concentration of 2 µM.
-
Compound Addition: Add the test compounds at varying concentrations (e.g., 1x, 2x, and 4x MIC). Include a positive control (e.g., polymyxin B) and a negative control (vehicle, e.g., DMSO).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~617 nm) kinetically over 60 minutes.
-
Interpretation: A significant increase in fluorescence intensity in the presence of the compound compared to the negative control indicates that the compound disrupts the integrity of the bacterial inner membrane.[19]
Protocol 5: DNA Gyrase Supercoiling Inhibition Assay
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases and are validated antibiotic targets.[21][22][23] This assay measures the inhibition of the supercoiling activity of DNA gyrase.[24]
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Assay Buffer (typically 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT).
-
Relaxed plasmid DNA (e.g., pBR322) as the substrate.
-
ATP (1 mM).
-
Test compound at various concentrations.
-
Purified E. coli DNA Gyrase enzyme.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed.[25]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (EDTA) and a detergent (SDS), along with a loading dye.[26]
-
Agarose Gel Electrophoresis:
-
Load the reaction samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).
-
Run the gel to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.
-
-
Interpretation:
-
Visualize the DNA bands under UV light.
-
In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form.
-
An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The concentration at which 50% of the supercoiling is inhibited is the IC₅₀ value.[25]
-
Conclusion
This document provides a structured and detailed guide for the comprehensive evaluation of this compound analogs as potential antimicrobial agents. By following these protocols, researchers can systematically synthesize a compound library, determine its antimicrobial efficacy through standardized MIC and MBC assays, and probe the underlying mechanisms of action. This integrated approach is fundamental to the rational design and development of new antibacterial drugs to combat the growing threat of resistance.
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Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
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Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. PubMed. [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
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Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. ACS Publications. [Link]
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Bacterial cytoplasmic membrane permeability assay using ion-selective electrodes. PubMed. [Link]
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Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
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Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
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Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. PMC - NIH. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link]
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Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
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How to assess bacterial permeability?. ResearchGate. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
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Minimum bactericidal concentration. Grokipedia. [Link]
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Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. PMC - PubMed Central. [Link]
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Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. ResearchGate. [Link]
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Novel Cassette Assay To Quantify the Outer Membrane Permeability of Five β-Lactams Simultaneously in Carbapenem-Resistant Klebsiella pneumoniae and Enterobacter cloacae. mBio - ASM Journals. [Link]
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Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network. [Link]
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Antimicrobial properties of diacetyl. PubMed. [Link]
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THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series. [Link]
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Main mechanisms of antimicrobial activity of phenolic compounds. ResearchGate. [Link]
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Evaluation of diacetyl antimicrobial activity against Escherichia coli, Listeria monocytogenes and Staphylococcus aureus. ResearchGate. [Link]
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Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]
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Synthesis and antimicrobial activity of 2-acetyl-5-hydroxy-5-methyl-3-phenyl-1cyclohexanone and alkyl-4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylates. ResearchGate. [Link]
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1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. PubChem. [Link]
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Investigating the Cytotoxic Potential of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone: A Methodological Approach
An Application Guide for Researchers
Abstract
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Phenolic compounds, in particular, represent a vast and promising class of molecules for drug discovery, owing to their diverse biological activities. This document provides a comprehensive set of application notes and detailed protocols for the systematic evaluation of the cytotoxic effects of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, a specific phenolic ketone, on cancer cell lines. We present a tiered, multi-assay strategy designed not only to quantify cytotoxicity but also to elucidate the underlying mechanisms of action. The protocols herein cover the assessment of metabolic viability (MTT assay), cell membrane integrity (LDH assay), induction of apoptosis (caspase-3/7 activity), and effects on cell cycle progression (propidium iodide-based flow cytometry). This guide is structured to provide researchers, scientists, and drug development professionals with the scientific rationale and step-by-step methodologies required to rigorously characterize the anti-cancer potential of this and similar test compounds.
Compound Profile and Rationale for Investigation
1.1. Chemical Structure and Properties
-
IUPAC Name: this compound
Structure:
1.2. Scientific Rationale
This compound belongs to the acetophenone class of organic compounds. Acetophenones and other phenolic derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Certain substituted acetophenones have demonstrated cytotoxic effects against various cancer cell lines, making this structural motif a person of interest in oncology drug discovery.[4][5][6] The evaluation of this specific compound is warranted to determine if its unique substitution pattern confers significant and selective anti-cancer activity.
A Multi-Faceted Approach to Cytotoxicity Assessment
A single assay is insufficient to fully characterize a compound's cytotoxic profile. A robust investigation relies on multiple, complementary assays to confirm cell death and probe the mechanism. The Nomenclature Committee on Cell Death (NCCD) strongly recommends using more than one assay to validate apoptotic processes and avoid misinterpretation.[7] Our proposed workflow begins with broad cytotoxicity screening and progresses to more specific mechanistic studies.
Experimental Protocols: Primary Cytotoxicity Screening
Protocol 3.1: Cell Viability Assessment via MTT Assay
Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells, which can be quantified by measuring the absorbance.[10]
Materials
-
Cancer cell lines of choice (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile culture plates
-
This compound (Test Compound)
-
Vehicle (e.g., DMSO, sterile PBS)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630-650 nm)
Step-by-Step Methodology
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and no-cell (medium only) blank controls.[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.
Data Analysis Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 3.2: Cell Membrane Integrity Assessment via LDH Assay
Principle of the Assay Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[13][14] The LDH assay quantitatively measures the amount of released LDH by coupling its enzymatic activity to a reaction that generates a colored product, which can be measured spectrophotometrically.[15]
Materials
-
Cell cultures treated as in Protocol 3.1
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Cell Signaling Technology)
-
Lysis Buffer (often 10X, provided in kits for maximum LDH release control)
-
96-well assay plate (optically clear, flat-bottom)
Step-by-Step Methodology
-
Prepare Controls: On the same plate as the treated cells, set up the following controls in triplicate:[14]
-
Spontaneous LDH Release: Wells with vehicle-treated, healthy cells.
-
Maximum LDH Release: Wells with vehicle-treated cells, to which Lysis Buffer is added 45 minutes before the end of incubation to lyse all cells.
-
Background Control: Wells with culture medium but no cells.
-
-
Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.[16]
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well assay plate.[17]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of this mixture to each well of the new assay plate containing the supernatants.[17]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 20-30 minutes.[16] Stop the reaction if necessary (per kit instructions) and measure the absorbance at the recommended wavelength (typically 490 nm).
Data Analysis Calculate the percentage of cytotoxicity based on the relative amount of LDH released.
-
% Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Experimental Protocols: Mechanistic Elucidation
Protocol 4.1: Apoptosis Assessment via Caspase-3/7 Activation
Principle of the Assay Apoptosis, or programmed cell death, is a highly regulated process.[18] A key event is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary executioner caspases, responsible for cleaving key cellular proteins and dismantling the cell.[19] Luminescent assays like the Caspase-Glo® 3/7 assay use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[20]
Materials
-
Cells cultured and treated in an opaque-walled 96-well plate suitable for luminescence.
-
Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent caspase assay kit.
-
Luminometer plate reader.
Step-by-Step Methodology
-
Cell Culture and Treatment: Seed cells and treat with the test compound (at concentrations around the determined IC₅₀) and controls in an opaque-walled 96-well plate. The final volume should be 100 µL per well.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.[20]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[20]
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis Express results as fold-change in caspase activity compared to the vehicle-treated control.
-
Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
Protocol 4.2: Cell Cycle Analysis by Propidium Iodide Staining
Principle of the Assay Cell cycle analysis by flow cytometry is a powerful technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[21] The method relies on staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. Because cells in G2/M have twice the DNA content of cells in G0/G1, the fluorescence intensity directly correlates with the cell cycle phase.[22] An accumulation of cells in a specific phase may suggest the compound induces cell cycle arrest.
Materials
-
Cells cultured and treated in 6-well plates.
-
PBS (Phosphate-Buffered Saline).
-
Cold 70% Ethanol.
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[23]
-
Flow cytometer.
Step-by-Step Methodology
-
Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells in 6-well plates. After overnight attachment, treat with the test compound at relevant concentrations for 24 hours.
-
Cell Harvest: Collect both adherent and floating cells to ensure all cells, including apoptotic ones, are analyzed. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[23]
-
Storage: Incubate the fixed cells on ice for at least 2 hours or store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of the PI/RNase A staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes or at 4°C overnight.[23]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use a linear scale for the fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[23]
Data Analysis Analyze the generated histograms using appropriate software (e.g., FlowJo, FCS Express). The software will de-convolute the histogram to provide the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical IC₅₀ Values of Compound X on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Carcinoma | 22.5 ± 2.4 |
| A549 | Lung Carcinoma | 35.1 ± 3.1 |
| HCT116 | Colon Carcinoma | 18.9 ± 2.0 |
Table 2: Hypothetical Effect of Compound X (15 µM) on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 | % S | % G2/M |
|---|---|---|---|
| Vehicle Control | 65.4% | 20.1% | 14.5% |
| Compound X | 25.3% | 15.2% | 59.5% |
Interpretation:
-
IC₅₀ Values: Lower IC₅₀ values indicate higher potency. The data in Table 1 suggest the compound is most potent against the MCF-7 cell line.
-
Mechanism: A significant increase in caspase-3/7 activity post-treatment indicates the induction of apoptosis. The data in Table 2 suggest that Compound X causes a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint, which is a common mechanism for anti-cancer agents.[24]
References
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Kim, H. J., & Lee, J. H. (2017). Assaying cell cycle status using flow cytometry. In Current Protocols in Stem Cell Biology (Vol. 40, pp. 1B.6.1-1B.6.11). John Wiley & Sons, Inc. Retrieved from [Link]
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Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS ONE, 8(11), e79108. Retrieved from [Link]
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QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
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D'Arcy, M. S. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease, 3(2), e259. Retrieved from [Link]
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Kumar, S. (2015). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 1217, pp. 23-35). Humana Press. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Acetyl-2,4,6-trihydroxy-5-methyl-phenyl)-ethanone. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on.... Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. Scientific Reports, 13(1), 21799. Retrieved from [Link]
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Imenshahidi, M., et al. (2013). Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar. Avicenna Journal of Phytomedicine, 3(2), 139–146. Retrieved from [Link]
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Gokhale, V., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(10), 2230-2241. Retrieved from [Link]
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Sánchez-García, E., et al. (2021). Cytotoxic Effect In Vitro of Acalypha monostachya Extracts over Human Tumor Cell Lines. Molecules, 26(11), 3236. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Hydroxy-5-methylphenyl)ethanone. Retrieved from [Link]
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Sornwatana, T., et al. (2020). Antioxidant Effects and in vitro Cytotoxicity on Human Cancer Cell Lines of Flavonoid-Rich Flamboyant (Delonix regia (Bojer) Raf.) Flower Extract. Current Pharmaceutical Design, 26(43), 5589-5596. Retrieved from [Link]
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Wang, L., et al. (2014). 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. Molecules, 19(4), 4856-4871. Retrieved from [Link]
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Application Notes and Protocols for Molecular Docking Studies of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Abstract
This comprehensive guide provides a detailed protocol for conducting molecular docking studies of the phenolic ketone, 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, with selected protein targets implicated in antibacterial and anti-inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. The protocols outlined herein cover ligand and protein preparation, execution of molecular docking using AutoDock Vina, and a thorough analysis of the resulting data. The causality behind each step is explained to provide a deeper understanding of the experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Investigating this compound
This compound, a phenolic ketone with CAS number 55108-28-6, possesses a chemical scaffold suggestive of potential biological activity.[1][2][3] Phenolic compounds are widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[4] The presence of hydroxyl and acetyl functional groups on the phenyl ring of this specific molecule indicates its potential to form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with biological macromolecules. These interactions are fundamental to the molecular recognition and modulation of protein function.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and mode of action of a small molecule (ligand) within the binding site of a target protein.[5] This allows for the rapid and cost-effective screening of potential drug candidates and provides insights into their mechanism of action at a molecular level.
This guide will focus on the in silico investigation of this compound against two distinct classes of protein targets:
-
Antibacterial Targets: Due to the emergence of antibiotic-resistant bacterial strains, there is an urgent need for novel antibacterial agents.[5] Phenolic compounds have demonstrated antibacterial potential, and this study will explore the interaction of our lead compound with key bacterial enzymes such as Penicillin-Binding Proteins (PBPs) and DNA gyrase, which are validated targets for existing antibiotics.[6][7]
-
Anti-inflammatory Targets: Chronic inflammation is a hallmark of numerous diseases. Protein kinases, such as p38 MAPK and JNK, are crucial regulators of inflammatory signaling pathways and represent attractive targets for the development of novel anti-inflammatory drugs.[8][9]
By elucidating the potential interactions of this compound with these targets, we aim to provide a foundational hypothesis for its pharmacological activity, which can then be validated through subsequent in vitro and in vivo studies.
Materials and Software
This section details the necessary software and data resources for performing the molecular docking studies as described in this protocol.
| Resource | Description | Source |
| Ligand Structure | 3D structure of this compound (CAS: 55108-28-6) | PubChem or synthesized from SMILES string. |
| Protein Structures | 3D crystallographic structures of target proteins. | Protein Data Bank (PDB) ([Link]) |
| Molecular Visualization | Software for visualizing and manipulating molecular structures. | PyMOL ([Link]) or UCSF ChimeraX () |
| Ligand Preparation | Tool for generating 3D coordinates and preparing ligands for docking. | Avogadro ([Link]) or similar molecular editor. |
| Docking Software | Primary software for performing the molecular docking calculations. | AutoDock Vina ([Link]) |
| Analysis Tools | Software for analyzing docking results and visualizing interactions. | Discovery Studio Visualizer ([Link]) or LigPlot+ |
Experimental Workflow: A Step-by-Step Guide
The molecular docking workflow is a multi-step process that requires careful attention to detail at each stage to ensure the reliability of the results. The following diagram illustrates the overall workflow.
Figure 1: Overall workflow for the molecular docking study.
Ligand Preparation Protocol
The accurate three-dimensional representation of the ligand is critical for successful docking. This protocol ensures that this compound is in an energetically favorable conformation.
-
Obtain 2D Structure:
-
Generate 3D Coordinates:
-
Import the 2D structure or SMILES string into a molecular editor such as Avogadro.
-
Use the software's built-in tools to generate a 3D structure.
-
-
Energy Minimization:
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation. This step is crucial for ensuring that the ligand adopts a realistic and energetically favorable 3D geometry.[10]
-
Save the energy-minimized structure in a suitable format, such as .mol2 or .pdb.
-
-
Prepare for AutoDock Vina:
-
Use AutoDock Tools to convert the ligand file to the .pdbqt format. This step assigns Gasteiger charges and defines the rotatable bonds, which are essential for the docking algorithm.
-
Protein Target Selection and Preparation
The selection of appropriate protein targets is guided by the potential therapeutic applications of the ligand. Based on the chemical nature of phenolic ketones, we have selected representative targets from antibacterial and anti-inflammatory pathways.
Table 1: Selected Protein Targets for Molecular Docking
| Therapeutic Area | Target Protein | PDB ID | Rationale |
| Antibacterial | Penicillin-Binding Protein 2a (PBP2a) from Staphylococcus aureus | 3A2O | A key enzyme in bacterial cell wall synthesis and a common target for beta-lactam antibiotics.[7] |
| DNA Gyrase Subunit B from Escherichia coli | 1KZN | Essential for DNA replication and a target for quinolone antibiotics.[6] | |
| Anti-inflammatory | p38 Mitogen-Activated Protein Kinase (p38 MAPK) | 3S3I | A key kinase in the inflammatory signaling cascade.[8] |
| c-Jun N-terminal Kinase 1 (JNK1) | 2P33 | Involved in stress-induced and inflammatory signaling pathways.[11] |
Protein Preparation Protocol:
-
Download Protein Structure:
-
Download the 3D crystallographic structure of the selected target protein in PDB format from the Protein Data Bank ([Link]).
-
-
Pre-processing the Protein Structure:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF ChimeraX.
-
Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
If the protein is a multimer, retain only the biologically relevant monomer or complex for the docking study.
-
Inspect the protein for any missing residues or atoms. If necessary, use modeling tools to repair these structural defects.
-
-
Prepare for AutoDock Vina:
-
Use AutoDock Tools to prepare the protein for docking. This involves:
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
Merging non-polar hydrogens.
-
Saving the prepared protein in the .pdbqt format.
-
-
Molecular Docking Protocol using AutoDock Vina
AutoDock Vina is a widely used and robust software for molecular docking. The following protocol outlines the steps for performing the docking calculations.
-
Grid Box Definition:
-
The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand binding poses.
-
Identify the active site of the target protein. If a co-crystallized ligand is present in the original PDB structure, the grid box can be centered on this ligand. If the active site is unknown, literature review or binding site prediction tools can be used.
-
In AutoDock Tools, define the center and dimensions (in Ångströms) of the grid box to encompass the entire active site. It is crucial to ensure the grid box is large enough to allow for the free rotation and translation of the ligand but not excessively large to avoid unnecessary computational expense.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. An example configuration file is shown below:
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log docking_log.txt
-
Analysis and Interpretation of Docking Results
Binding Affinity and Pose Analysis
-
Binding Affinity (Docking Score): AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[12] This score is an estimation of the binding free energy.
-
Binding Poses: Vina generates multiple binding poses (conformations) of the ligand within the protein's active site, ranked by their binding affinity.
-
Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the docked pose of the native ligand and its crystallographic orientation can be calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful docking.[1]
Visualization of Ligand-Protein Interactions
Visualization of the top-ranked binding pose is essential for understanding the molecular interactions that stabilize the complex.
-
Load Complex: Load the prepared protein (.pdbqt) and the docking results (docking_results.pdbqt) into a molecular visualization software like PyMOL or Discovery Studio Visualizer.
-
Identify Interactions: Analyze the interactions between the ligand and the amino acid residues of the protein's active site. Key interactions to look for include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Important for the overall stability of the complex.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged residues.
-
The following diagram illustrates the types of interactions to be analyzed.
Figure 2: Key molecular interactions between the ligand and protein active site.
Tabulation of Results
Summarizing the quantitative data in a table allows for easy comparison of the docking results across different protein targets.
Table 2: Summary of Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Key Interactions |
| PBP2a | [Example Value] | [Example Residues] | [Example Interactions] |
| DNA Gyrase B | [Example Value] | [Example Residues] | [Example Interactions] |
| p38 MAPK | [Example Value] | [Example Residues] | [Example Interactions] |
| JNK1 | [Example Value] | [Example Residues] | [Example Interactions] |
Validation and Future Directions
While molecular docking is a powerful predictive tool, it is essential to acknowledge its limitations and the importance of experimental validation.
-
In Silico Validation: Cross-docking experiments, where a known inhibitor is docked into the target protein, can help validate the docking protocol.[1]
-
Experimental Validation: The computational predictions should be followed by in vitro assays to confirm the biological activity of this compound. For antibacterial targets, this would involve determining the Minimum Inhibitory Concentration (MIC). For anti-inflammatory targets, enzyme inhibition assays would be appropriate.
Conclusion
This application note has provided a detailed, step-by-step protocol for conducting molecular docking studies of this compound against relevant antibacterial and anti-inflammatory protein targets. By following these guidelines, researchers can generate robust and reliable in silico data to guide further drug discovery efforts. The emphasis on understanding the rationale behind each step ensures that the computational experiments are scientifically sound and contribute meaningfully to the exploration of the therapeutic potential of this novel compound.
References
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Alves, M. J., Froufe, H. J., Costa, A. F., Santos, A. F., Oliveira, L. G., Osório, S. R., & Ferreira, I. C. (2014). Docking studies in target proteins involved in antibacterial action mechanisms: Extending the knowledge on standard antibiotics to antimicrobial mushroom compounds. Molecules, 19(2), 1672–1684. [Link]
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El Mounsif, B., et al. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Cohen, P. (2009). Targeting protein kinases for the development of anti-inflammatory drugs. Current Opinion in Cell Biology, 21(2), 317–324. [Link]
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PubChem. (n.d.). 1-(3-Acetyl-2,4,6-trihydroxy-5-methyl-phenyl)-ethanone. PubChem. Retrieved from [Link]
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Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. (2024). ACS Omega. [Link]
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ResearchGate. (n.d.). Molecular docking results to antibacterial targets. ResearchGate. [Link]
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Arctom. (n.d.). Cas no 55108-28-6 | 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)diethanone. Arctom. Retrieved from [Link]
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Patel, D. K. (2021). Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020. Plants, 10(7), 1323. [Link]
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JETIR. (n.d.). A REVIEW ON:MOLECULAR DOCKING OF ANTIBACTERIAL AGENT. JETIR. Retrieved from [Link]
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ResearchGate. (n.d.). Target protein structure and best binding phytochemical identified in molecular docking. ResearchGate. [Link]
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Patel, D. K. (2021). Pharmacological Exploration of Phenolic Compound: Raspberry Ketone-Update 2020. Plants, 10(7), 1323. [Link]
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Khan, A., et al. (2022). Anti-Inflammatory and Anti-Rheumatic Potential of Selective Plant Compounds by Targeting TLR-4/AP-1 Signaling: A Comprehensive Molecular Docking and Simulation Approaches. Molecules, 27(14), 4381. [Link]
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Wang, Y., et al. (2022). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules, 27(15), 4983. [Link]
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Mass General Brigham. (2025). Scientists Discover Novel Protein Target to Regulate Chronic Inflammation. Mass General Brigham. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Acetyl-5-chloro-2,4-dihydroxyphenyl)ethanone. PubChem. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Acetyl-2,5-diamino-4-hydroxyphenyl)ethanone. PubChem. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Hydroxy-5-methylphenyl)ethanone. PubChem. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Acetyl-2-hydroxy-5-nitrophenyl)ethanone. PubChem. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. PubChem. Retrieved from [Link]
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Hidalgo, F. J., & Zamora, R. (2022). Ketone-phenol reactions and the promotion of aromatizations by food phenolics. Food Chemistry, 404(Pt A), 134554. [Link]
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Hidalgo, F. J., & Zamora, R. (2022). Ketone-phenol reactions and the promotion of aromatizations by food phenolics. Food Chemistry, 404(Pt A), 134554. [Link]
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Application Notes & Protocols: 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone as a Versatile Precursor for the Synthesis of Novel Bioactive Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Multifunctional Precursor
In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The precursor, 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone (also known as 1,1'-(2-Hydroxy-5-methyl-1,3-phenylene)diethanone), presents itself as a uniquely versatile building block. Its structure is richly decorated with multiple reactive centers: a phenolic hydroxyl group, two chemically distinct acetyl functionalities, and an activated aromatic ring. This arrangement allows for a cascade of selective transformations, making it an ideal starting point for generating diverse libraries of novel compounds, including chalcones, Schiff bases, and chromones, many of which are recognized as "privileged structures" in drug discovery.[1][2]
This guide provides researchers, chemists, and drug development professionals with a detailed exploration of this precursor's reactivity, supported by robust, step-by-step protocols for the synthesis of key compound classes. We will delve into the mechanistic rationale behind each transformation, offering insights that bridge theoretical chemistry with practical laboratory application.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's physical and chemical properties is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 55108-28-6 | [3][4] |
| Molecular Formula | C₁₁H₁₂O₃ | [3][4] |
| Molecular Weight | 192.21 g/mol | [3] |
| Appearance | Yellow crystalline powder | [5] |
| Melting Point | 82–83°C | [3] |
| Boiling Point | 316.1°C at 760 mmHg | [3] |
| Density | 1.149 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents (e.g., Ethanol, DMSO, Acetone) | General Knowledge |
Core Reactivity Analysis
The synthetic utility of this compound stems from its distinct functional groups.
Caption: Key reactive sites on the precursor molecule.
-
Phenolic Hydroxyl Group: The acidic proton can be easily removed. Its position ortho to an acetyl group is critical for intramolecular cyclization reactions to form heterocyclic systems like chromones.[6][7]
-
Acetyl Groups: The α-protons on the methyl groups are acidic and can be abstracted by a base to form a nucleophilic enolate. This is the mechanistic basis for Claisen-Schmidt condensations to form chalcones.[8][9] The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles, such as primary amines, to form Schiff bases.[10]
-
Aromatic Ring: The ring is activated by the hydroxyl and methyl groups, making it amenable to further electrophilic substitution if desired, though reactions at the existing functional groups are typically more facile.
Application Protocol 1: Synthesis of Novel Bis-Chalcones via Claisen-Schmidt Condensation
Introduction: Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of flavonoids that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][9][11] The presence of two acetyl groups on the precursor allows for the straightforward synthesis of novel bis-chalcone derivatives, creating C₂-symmetric molecules with potentially enhanced biological efficacy.
Reaction Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[12] The base (e.g., KOH) abstracts an α-proton from the acetyl group to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones.[8]
Caption: General workflow for bis-chalcone synthesis.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound (5.2 mmol) in 20 mL of ethanol.
-
Aldehyde Addition: To this solution, add the desired substituted aromatic aldehyde (10.9 mmol, 2.1 equivalents). Stir until the aldehyde is fully dissolved.
-
Catalyst Addition: Prepare a 40% (w/v) aqueous solution of potassium hydroxide. While stirring the reaction mixture vigorously in an ice-water bath to maintain a temperature of 20-25°C, add 10 mL of the KOH solution dropwise over 15 minutes.[12] A color change and increase in turbidity are typically observed.
-
Causality Insight: The slow, cooled addition of a strong base is crucial to control the exothermic reaction and prevent unwanted side reactions, such as the Cannizzaro reaction of the aldehyde.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) until the starting material is consumed.[8]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. Slowly acidify the solution with dilute hydrochloric acid (2M HCl) until it is neutral to litmus paper. This protonates the phenoxide and precipitates the product.
-
Purification: Collect the solid product by suction filtration. Wash the crude solid thoroughly with cold distilled water to remove inorganic salts. The product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure bis-chalcone.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Application Protocol 2: Synthesis of Novel Bis-Schiff Bases
Introduction: Schiff bases, characterized by the azomethine (-C=N-) group, are fundamental scaffolds in coordination chemistry and are widely recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[10][13] The di-ketone nature of the precursor allows for its reaction with two equivalents of a primary amine to form bis-Schiff bases, which can act as versatile tetradentate ligands for forming stable metal complexes.[14]
Reaction Principle: The synthesis involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the acetyl groups. This is followed by a dehydration step, typically catalyzed by a few drops of a weak acid (e.g., acetic acid), to form the stable imine bond. The reaction is generally carried out under reflux in an alcoholic solvent.[15]
Caption: General workflow for bis-Schiff base synthesis.
Detailed Step-by-Step Protocol:
-
Reagent Setup: To a solution of this compound (1.0 g, 5.2 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask, add the primary amine (e.g., substituted aniline, hydrazine derivative) (10.9 mmol, 2.1 equivalents).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.
-
Causality Insight: The acid catalyzes the dehydration of the hemiaminal intermediate, which is the rate-limiting step in imine formation. Using a strong acid would protonate the amine nucleophile, rendering it unreactive.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction's completion via TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid product may precipitate directly from the solution. If not, pour the mixture into 150 mL of cold water to induce precipitation.[15]
-
Purification: Collect the solid product by suction filtration. Wash the solid with a small amount of cold water followed by cold ethanol to remove unreacted starting materials.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the formation of the bis-azomethine linkages.
Application Protocol 3: Synthesis of a Novel 3-Formyl-Chromone Derivative
Introduction: The chromone (1-benzopyran-4-one) scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of pharmacological activities.[2] 3-Formylchromones are particularly valuable intermediates, as the aldehyde group can be readily transformed into various other functionalities.
Reaction Principle: The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic rings and for the synthesis of 3-formylchromones from 2-hydroxyacetophenones.[16] The reaction utilizes a Vilsmeier reagent, formed in situ from a phosphoryl halide (e.g., POCl₃) and a substituted amide (e.g., DMF). The 2-hydroxyacetophenone cyclizes in the presence of this reagent to yield the 3-formylchromone. The ortho-hydroxyacetyl group is essential for the final cyclization step.
Caption: Workflow for 3-Formyl-Chromone synthesis via Vilsmeier-Haack reaction.
Detailed Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 10 mL) and cool it to 0-5°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 2.0 mL) dropwise with constant stirring over 30 minutes, ensuring the temperature does not rise above 10°C. Stir the resulting mixture for an additional 30 minutes at this temperature.
-
Safety Note: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.
-
-
Substrate Addition: Dissolve this compound (1.0 g, 5.2 mmol) in a minimum amount of DMF (5 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: After the addition is complete, heat the reaction mixture in a water bath at 60-70°C for 5-6 hours. Monitor the reaction by TLC.[16]
-
Work-up: Cool the flask to room temperature and carefully pour the contents onto 200 g of crushed ice with vigorous stirring.
-
Isolation: Neutralize the resulting solution with a saturated sodium bicarbonate solution. A solid product will precipitate. Allow the mixture to stand for 1-2 hours to ensure complete precipitation.
-
Purification: Collect the solid by suction filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-formyl-chromone derivative.
-
Characterization: Confirm the structure via spectroscopic methods. The appearance of a singlet peak around δ 10 ppm in the ¹H NMR spectrum and a strong carbonyl stretch for the aldehyde around 1690 cm⁻¹ in the IR spectrum are indicative of successful formylation.
Safety and Handling
Standard laboratory safety protocols should be strictly followed. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations, especially those involving volatile or corrosive reagents like POCl₃, should be conducted within a certified chemical fume hood. Refer to the Safety Data Sheets (SDS) for the precursor and all reagents before commencing any experimental work.
Summary and Future Outlook
The precursor this compound is a cost-effective and highly functionalized starting material for generating molecular diversity. The protocols detailed herein for the synthesis of bis-chalcones, bis-Schiff bases, and chromones provide a solid foundation for further exploration. The resulting scaffolds can be subjected to further derivatization, metal complexation, or biological screening to identify novel therapeutic agents or functional materials. The inherent reactivity of this precursor opens doors to a vast chemical space, limited only by the creativity of the synthetic chemist.
References
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.). Taylor & Francis. [Link]
-
In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. (2022). ResearchGate. [Link]
-
SYNTHESIS OF CHALCONES. (2020). JETIR. [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2018). SciSpace. [Link]
-
Synthesis and Physico Chemical Studies of Some Chalcone and Their Derivatives as Potential Antimicrobial Agents. (2012). Research Journal of Pharmacy and Technology. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]
-
Chemical Synthesis, Characterization and DNA Binding Studies of 2, 4- Dihydroxy Acetophenone Pramipexole Schiff Base Metal Complexes. (2023). ResearchGate. [Link]
-
Chemical Synthesis, Characterization and DNA Binding Studies of 2, 4- Dihydroxy Acetophenone Pramipexole Schiff Base Metal Complexes. (2023). Semantic Scholar. [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry. [Link]
-
Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. (2023). Journal of Chemical Society of Pakistan. [Link]
-
Synthesis of Substituted 3-Formyl Chromones. (2005). Asian Journal of Chemistry. [Link]
-
Design and Synthesis of Chalcone and Chromone Derivatives as Novel Anticancer Agents. (2019). ResearchGate. [Link]
-
1-(3-Acetyl-2,4,6-trihydroxy-5-methyl-phenyl)-ethanone. (n.d.). PubChem. [Link]
-
Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Chromones and Their Applications During the Last Ten Years. (2015). Semantic Scholar. [Link]
-
Chemical Synthesis, Characterization and DNA Binding Studies of 2, 4- Dihydroxy Acetophenone Pramipexole Schiff Base Metal Complexes. (2023). International Journal of Life Science and Pharma Research. [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Chemistry Central Journal. [Link]
-
Biological Activity and Applications of Natural Compounds. (2020). MDPI. [Link]
-
1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. (n.d.). Bentham Science. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]
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Cas no 55108-28-6 (1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)ethanone). (n.d.). Molbase. [Link]
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1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. (n.d.). PubChem. [Link]
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Ethanone, 1-(2-hydroxy-5-methylphenyl)-. (n.d.). NIST WebBook. [Link]
-
1-(3-Acetyl-2-hydroxy-5-nitrophenyl)ethanone. (n.d.). PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone (CAS: 55108-28-6), a diacetylated phenol derivative of significant interest as a building block in pharmaceutical and specialty chemical development. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers overcome common challenges encountered during its synthesis.
The primary and most industrially relevant route to this class of compounds is the Fries Rearrangement, a Lewis acid-catalyzed transformation of a phenolic ester into a hydroxy aryl ketone.[1][2][3] This guide focuses on a two-step approach: the initial mono-acylation of p-cresyl acetate to form 1-(2-hydroxy-5-methylphenyl)ethanone, followed by a second acylation to yield the target di-acetylated product.
Core Synthetic Pathway Overview
The logical workflow for this synthesis involves the acylation of the readily available starting material, p-cresol, followed by a sequence of electrophilic aromatic substitution reactions.
Caption: Overall synthetic workflow from p-cresol to the target molecule.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is consistently low after the second acylation step. What are the most likely causes?
Answer: Low yields in Friedel-Crafts and Fries rearrangement reactions are common and can typically be attributed to three main factors: catalyst activity, reaction conditions, and substrate purity.
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in your reagents or glassware will hydrolyze the AlCl₃, rendering it inactive and stalling the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-purity AlCl₃.
-
Suboptimal Temperature: The Fries rearrangement is highly temperature-dependent.[1][3] Low temperatures favor the para-substituted product, while higher temperatures favor the ortho-substituted product.[1][3] For the initial rearrangement of p-cresyl acetate, the para position is blocked, simplifying the reaction to the ortho product. However, for both steps, excessively high temperatures (>160°C) can lead to charring, decomposition, and the formation of intractable tars, drastically reducing the yield of the desired product.
-
Stoichiometry: Lewis acids like AlCl₃ form complexes with both the starting ester and the product hydroxy ketone.[4] Therefore, a stoichiometric excess of the catalyst is required for the reaction to proceed to completion. A molar ratio of at least 1.1 to 1.2 equivalents of AlCl₃ per acyl group is recommended. For the second acylation step, this means using excess AlCl₃ relative to the mono-acetylated intermediate.
Question 2: The reaction seems to stop after the first step. I isolate a high yield of the mono-acetylated intermediate but very little of the final di-acetylated product. How can I drive the second acylation?
Answer: This is a common challenge. The first acetyl group introduced onto the ring is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. While the hydroxyl group is a powerful activating group, its effect is diminished by the deactivating acetyl group.
To overcome this, more forcing conditions are required for the second acylation compared to the first:
-
Increase Catalyst Loading: For the second step, increase the AlCl₃ to at least 2.2-2.5 equivalents to ensure sufficient catalytic activity to overcome the deactivated ring.
-
Elevate Temperature: A higher reaction temperature may be necessary to achieve a reasonable reaction rate for the second acylation. Carefully increase the temperature in increments (e.g., from 140°C to 160°C) while monitoring the reaction by TLC to find the optimal balance between reaction rate and decomposition.
-
Use a More Reactive Acylating Agent: If using acetic anhydride for the first step, switching to acetyl chloride for the second step can increase reactivity.
Question 3: My reaction mixture turns into a dark brown or black tar, making workup and purification impossible. What is causing this and how can it be prevented?
Answer: Tar formation is a classic sign of decomposition due to overly harsh reaction conditions.
-
Cause: The primary cause is excessive heat. The high temperatures required for the Fries rearrangement can lead to side reactions and polymerization of the phenolic compounds, especially in the presence of a strong Lewis acid.
-
Prevention:
-
Precise Temperature Control: Use a well-controlled heating system, such as an oil bath with a digital controller and a magnetic stirrer, to ensure even and stable heating. Avoid "hot spots" that can occur with a heating mantle.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Once the reaction is complete, cool it down immediately to prevent over-reaction and decomposition.
-
Solvent Choice: While often performed neat (without solvent), using a high-boiling, non-polar solvent like nitrobenzene or 1,2-dichloroethane can help moderate the reaction temperature and improve heat distribution. However, this adds complexity to the workup.
-
Question 4: My TLC plate shows multiple spots, and I'm struggling to purify the final product. What are the likely side products?
Answer: A complex product mixture is common if the reaction is not optimized. The likely impurities include:
-
Unreacted Starting Material: Either p-cresyl acetate or the mono-acetylated intermediate.
-
p-Cresol: Formed from the cleavage of the ester bond, a known side reaction.[5]
-
Positional Isomers: While the methyl group blocks the 4-position, there is a possibility of minor acylation at other positions, although sterically and electronically disfavored.
-
Poly-acylated Products: If conditions are too forcing, additional acylations might occur.
Purification Strategy:
-
Acidic Workup: Quenching the reaction with ice and dilute HCl is crucial to decompose the aluminum complexes.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate.
-
Column Chromatography: This is the most effective method for separating the target compound from its isomers and side products. A silica gel column with a gradient elution system (e.g., starting with hexane and gradually increasing the percentage of ethyl acetate) is typically effective.
-
Recrystallization: Once a partially purified product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can yield a highly pure final product.[6]
Mechanistic Insight: The Fries Rearrangement
Understanding the mechanism is key to controlling the reaction outcome. The reaction proceeds via the formation of a reactive acylium ion, which then acts as the electrophile in an intramolecular Friedel-Crafts acylation.[7]
Caption: Key mechanistic steps of the Fries Rearrangement.
The regioselectivity (ortho vs. para) is governed by a classic thermodynamic versus kinetic control paradigm.[1]
-
Kinetic Control (Low Temp): The para position is sterically more accessible, leading to a faster reaction rate.
-
Thermodynamic Control (High Temp): The ortho product can form a more stable bidentate chelate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.
Experimental Protocols
Protocol 1: Synthesis of p-Cresyl Acetate
-
To a round-bottom flask equipped with a magnetic stirrer, add p-cresol (1.0 eq).
-
Add acetic anhydride (1.2 eq) and a catalytic amount of sulfuric acid (2-3 drops) or a few drops of pyridine.
-
Stir the mixture at room temperature for 2-4 hours or until TLC indicates complete consumption of p-cresol.
-
Carefully pour the reaction mixture into cold water to quench the excess acetic anhydride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield p-cresyl acetate as an oil.
Protocol 2: Synthesis of this compound
This protocol combines the two acylation steps for efficiency but requires careful monitoring.
-
Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.
-
Step 1 (Mono-acylation):
-
Under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 1.3 eq) in the flask.
-
Add p-cresyl acetate (1.0 eq) portion-wise, controlling any initial exotherm with an ice bath.
-
Heat the reaction mixture to 130-140°C for 3-4 hours. Monitor the formation of 1-(2-hydroxy-5-methylphenyl)ethanone by TLC.
-
-
Step 2 (Di-acylation):
-
Cool the mixture to below 60°C.
-
Carefully add additional anhydrous AlCl₃ (1.3 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Gradually heat the mixture to 150-160°C and maintain for 4-6 hours, or until TLC shows consumption of the mono-acetylated intermediate and formation of the new product spot.
-
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid (approx. 5:1 ice:acid by volume). This is a highly exothermic quench.
-
A solid precipitate should form. Continue stirring until all the dark, viscous material has broken up.
-
Filter the crude solid product and wash it thoroughly with cold water, followed by a small amount of cold hexane to remove non-polar impurities.
-
-
Purification:
-
The crude solid should be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
-
Combine the fractions containing the pure product and recrystallize from an appropriate solvent to obtain the final product.
-
Key Parameter Summary
| Parameter | Condition | Effect on Reaction | Rationale |
| Temperature | Low (~60-80°C) | Favors para-acylation (kinetic product) | Lower energy barrier for sterically accessible position. |
| High (~120-160°C) | Favors ortho-acylation (thermodynamic product) | The reaction becomes reversible, favoring the more stable ortho-chelate complex.[1][3] | |
| Catalyst | Anhydrous AlCl₃ | Essential for acylium ion formation | Moisture deactivates the catalyst. Stoichiometric excess is needed due to complexation with carbonyls.[4] |
| Other Lewis Acids | BF₃, TiCl₄, SnCl₄ | Can be used, may offer different selectivity or require different conditions.[4] | |
| Solvent | Non-polar (e.g., CS₂) | Favors ortho product | Promotes the intramolecular nature of the rearrangement.[1] |
| Polar (e.g., Nitrobenzene) | Increases proportion of para product | Solvates the acylium ion, allowing for intermolecular reaction pathways.[1] |
References
- Grokipedia. Hoesch reaction.
-
Wikipedia. Hoesch reaction. [Link]
- B N College, Bhagalpur. (2020-05-14). HOUBEN–HOESCH REACTION.
- Google Patents.
- Iraqi Journal of Pharmaceutical Sciences.
-
NPTEL Archive. Module 5 : Electrophilic Aromatic Substitution. [Link]
- Google Patents. US5621146A - Process for producing 2,4-dihydroxyacetophenone.
-
SynArchive. Houben-Hoesch Reaction. [Link]
-
Wikipedia. Fries rearrangement. [Link]
-
Chemistry Learner. Fries Rearrangement: Definition, Example, and Mechanism. [Link]
- Grokipedia. Fries rearrangement.
-
YouTube. (2021-08-25). Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
Organic Syntheses. resacetophenone. [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
-
Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]
-
Royal Society of Chemistry. (2020-06-03). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [Link]
-
PubChem. 1-(3-Acetyl-2,4,6-trihydroxy-5-methyl-phenyl)-ethanone. [Link]
-
Sunway Pharm Ltd. This compound. [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]
- 3. byjus.com [byjus.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 6. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
Technical Support Center: Synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
The synthesis of this diacylated phenol derivative, typically achieved via a double Friedel-Crafts acylation of 4-methylphenol (p-cresol), is a powerful method for creating highly substituted aromatic ketones. However, the reaction is sensitive to conditions and prone to several side reactions that can complicate purification and significantly reduce yields. This guide provides in-depth troubleshooting advice and frequently asked questions to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: Why is my overall yield of the diacetylated product so low? Low yields are typically due to one of three issues: incomplete reaction, formation of mono-acetylated intermediates, or degradation of the product into tar. Check your reaction monitoring (TLC, LC-MS) to see if the starting material is consumed. If it is, low yield is likely due to the formation of byproducts. See the Troubleshooting Guide below for detailed solutions.
Q2: My NMR analysis shows multiple products. What are they likely to be? The most common byproducts are the two mono-acetylated isomers: 1-(2-hydroxy-5-methylphenyl)ethanone and 1-(4-hydroxy-2-methylphenyl)ethanone (from acylation of the less-favored ortho/para positions relative to the starting phenol). You may also be seeing the O-acylated intermediate, p-cresyl acetate, if the Fries rearrangement conditions are not optimal.
Q3: The reaction mixture turned dark brown or black and is difficult to work up. What happened? This indicates tar or polymer formation. Phenols are susceptible to degradation and polymerization under the harsh, acidic conditions of a Friedel-Crafts reaction, especially at elevated temperatures.[1] This can be mitigated by careful temperature control, slower addition of reagents, and ensuring the use of an anhydrous, high-purity solvent.
Q4: How can I effectively separate the desired diacetylated product from the mono-acetylated byproducts? Separation can be challenging due to similar polarities. Column chromatography is the most effective method. A gradient elution using a hexane/ethyl acetate solvent system typically provides good separation. Recrystallization can also be effective if a suitable solvent system is identified, though this may require screening. The higher degree of acetylation and potential for intramolecular hydrogen bonding in the desired product can be exploited to achieve separation.
In-Depth Troubleshooting Guide
Problem 1: Predominance of Mono-Acylated Byproducts
Question: My primary products are 1-(2-hydroxy-5-methylphenyl)ethanone and other mono-acetylated isomers, with very little of the desired diacetylated target molecule. Why is the second acylation failing?
Causality & Expert Analysis: The synthesis of this compound is a sequential double acylation. The first acylation of p-cresol is rapid due to the strongly activating hydroxyl and methyl groups. However, once the first acetyl group is added to the ring, it exerts a strong deactivating effect.[2] This deactivation significantly raises the energy barrier for the second electrophilic substitution, making it much slower and more difficult to achieve. Insufficient stoichiometry of the acylating agent or Lewis acid, or reaction conditions (time, temperature) that are not forcing enough, will result in the reaction stalling at the mono-acetylated stage.
The mechanism involves the formation of an acylium ion, which acts as the electrophile.[3][4] A stoichiometric amount of Lewis acid (e.g., AlCl₃) is required because it complexes with both the starting phenol and the ketone products, rendering it inactive as a catalyst.[2][5] For a double acylation, at least two equivalents of the Lewis acid are theoretically needed for the substrate, plus an additional equivalent for each mole of acylating agent.
Visualizing the Reaction Pathways
Caption: Main and side reaction pathways in the diacylation of p-cresol.
Recommended Solutions:
-
Adjust Stoichiometry: Ensure a molar excess of both the acylating agent (e.g., acetyl chloride) and the Lewis acid (AlCl₃). A common mistake is to underestimate the amount of Lewis acid required to drive the second, more difficult acylation.
-
Increase Reaction Temperature and Time: The second acylation requires more forcing conditions. After monitoring shows the consumption of starting material (p-cresol), consider increasing the temperature to drive the second addition. High temperatures (above 160°C) generally favor the formation of ortho-isomers in Fries rearrangements, which is relevant to the desired product structure.[6][7]
-
Choice of Solvent: Using a higher-boiling point, non-polar solvent like nitrobenzene or 1,2-dichloroethane can allow for higher reaction temperatures to be safely achieved.
| Parameter | Recommendation for Mono-Acylation | Recommendation for Di-Acylation | Rationale |
| Acylating Agent | 1.1 - 1.2 equivalents | 2.2 - 2.5 equivalents | Stoichiometric excess needed to overcome deactivation by the first acyl group. |
| Lewis Acid (AlCl₃) | 1.2 - 1.5 equivalents | 2.5 - 3.0 equivalents | Must complex with reagent, substrate, intermediate, and final product.[8] |
| Temperature | 25 - 60 °C | 80 - 160 °C | Higher thermal energy is required to overcome the activation barrier for the second acylation.[9][10] |
| Reaction Time | 1 - 3 hours | 4 - 12 hours | The second step is significantly slower and requires more time to reach completion. |
Problem 2: Formation of Isomeric Byproducts
Question: I've successfully di-acetylated the ring, but my analysis shows an isomeric byproduct. What is its likely structure and why did it form?
Causality & Expert Analysis: The directing effects of the substituents on the aromatic ring dictate the regioselectivity of electrophilic substitution. In the mono-acetylated intermediate (1-(2-hydroxy-5-methylphenyl)ethanone), the ring has three substituents:
-
-OH (hydroxyl): A very strong activating group, ortho-, para-directing.
-
-CH₃ (methyl): A weak activating group, ortho-, para-directing.
-
-COCH₃ (acetyl): A strong deactivating group, meta-directing.
The powerful activating and directing effect of the hydroxyl group dominates. It directs the incoming second acyl group to its ortho and para positions. The desired product forms when acylation occurs at the C3 position, which is ortho to the hydroxyl group. However, acylation can also occur at the C5 position, which is also ortho to the hydroxyl. This leads to the formation of the undesired isomer, 1-(5-Acetyl-2-hydroxy-3-methyl-phenyl)-ethanone. The ratio of these isomers is influenced by steric hindrance and reaction temperature.
Visualizing Isomer Formation
Caption: Formation of the desired product versus its main isomer.
Recommended Solutions:
-
Temperature Control: Lower reaction temperatures favor the kinetically controlled product, which may alter the isomeric ratio. In Fries rearrangements, lower temperatures often favor the para-product, while higher temperatures favor the ortho-product due to the thermodynamic stability of the ortho-chelated complex with the Lewis acid.[9][10] While this is a Friedel-Crafts acylation, similar principles of kinetic vs. thermodynamic control can apply. Experiment with a range of temperatures (e.g., 80°C, 120°C, 160°C) to find the optimal selectivity.
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄ can offer different selectivity profiles due to their different coordination geometries and strengths.[8] TiCl₄, for example, is sometimes used to improve ortho-selectivity in similar reactions.
Problem 3: Recovery of O-Acylated Starting Material (Fries Rearrangement Failure)
Question: A significant portion of my product is p-cresyl acetate. Why did the acyl group not migrate from the oxygen to the carbon ring?
Causality & Expert Analysis: The Friedel-Crafts acylation of phenols can be complex because phenols have two nucleophilic sites: the aromatic ring (C-acylation) and the hydroxyl oxygen (O-acylation). O-acylation is often kinetically favored, leading to the formation of a phenolic ester (in this case, p-cresyl acetate). The subsequent Lewis acid-catalyzed migration of the acyl group from the oxygen to the ring is known as the Fries Rearrangement.[9][10][11] If you are isolating the ester, it means the conditions were insufficient to promote this rearrangement.
The Fries rearrangement can be an intermolecular or intramolecular process, where an acylium ion is generated and then attacks the aromatic ring.[7][12] This process is highly dependent on temperature and the Lewis acid. Insufficient heat or an inadequate amount of Lewis acid will cause the reaction to stall at the O-acylated stage.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Water will rapidly quench the Lewis acid, rendering it ineffective for promoting the rearrangement. All glassware, solvents, and reagents must be scrupulously dry.
-
Sufficient Lewis Acid: As stated before, a stoichiometric excess of AlCl₃ is critical. It is needed to first complex with the carbonyl of the ester, facilitating the cleavage that generates the acylium ion.[10]
-
Thermal Promotion: The Fries rearrangement is a thermally driven process. If you isolate the ester after reacting at a low temperature, re-subjecting the purified ester to the reaction conditions (fresh Lewis acid and solvent) at a higher temperature (e.g., >140 °C) will often drive the reaction to completion.
Experimental Protocols
Protocol 1: Optimized Synthesis to Minimize Byproducts
This protocol is designed as a starting point for optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous 1,2-dichloroethane (10 mL per 1 g of p-cresol).
-
Reagent Addition (Cooling): Cool the flask to 0 °C in an ice bath. While stirring, slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents).
-
Substrate Addition: In a separate flask, dissolve 4-methylphenol (p-cresol, 1.0 equivalent) and acetyl chloride (2.2 equivalents) in a small amount of anhydrous 1,2-dichloroethane.
-
Reaction Initiation: Add the p-cresol/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression (Heating): After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 83 °C). Monitor the reaction by TLC or LC-MS. After the mono-acetylated product is formed, continue heating and consider raising the temperature by switching to a higher-boiling solvent if necessary and feasible. A higher temperature (140-160°C) is often required for the second acylation.[13]
-
Workup: After the reaction is complete (typically 6-10 hours), cool the mixture to 0 °C and very slowly quench by adding crushed ice, followed by dilute HCl (2M). This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
Protocol 2: Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 7. pharmdguru.com [pharmdguru.com]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 12. youtube.com [youtube.com]
- 13. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. As Senior Application Scientists, we understand that success lies not just in following steps, but in comprehending the causality behind them. This document provides troubleshooting guides and FAQs to address specific issues you may encounter.
Introduction to the Synthesis
The target molecule, this compound, is a diacylated phenolic ketone. Its synthesis is typically achieved through a double Fries rearrangement of a suitable phenolic ester precursor, most commonly p-cresyl acetate (4-methylphenyl acetate). The Fries rearrangement is a powerful method for converting phenolic esters into hydroxy aryl ketones, catalyzed by Lewis acids.[1][2] However, controlling the regioselectivity to achieve the desired 1,3-diacylation pattern on the p-cresol ring requires careful optimization of reaction conditions.
The overall transformation is as follows:
-
Step 1: Esterification. p-Cresol is first converted to its corresponding ester, p-cresyl acetate.
-
Step 2: Double Fries Rearrangement. p-Cresyl acetate undergoes a Lewis acid-catalyzed rearrangement and a second acylation to yield the final product.
This guide will focus primarily on the optimization and troubleshooting of the critical second step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound.
FAQ 1: Why am I getting a low yield or no diacylated product?
Low yields are a frequent issue and can stem from several factors.
Possible Causes & Solutions:
-
Inactive or Insufficient Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the engine of this reaction. It is extremely sensitive to moisture, which will deactivate it.[3] Furthermore, more than stoichiometric amounts are required because the catalyst complexes with both the carbonyl oxygen of the ester and the phenolic oxygen of the product.[4]
-
Solution: Always use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox). For diacylation, a significant excess of the catalyst (e.g., 3-4 equivalents) is often necessary to drive the reaction to completion.
-
-
Sub-optimal Temperature and Reaction Time: The Fries rearrangement is highly temperature-dependent.[5] Diacylation is a more demanding transformation than monoacylation and requires more forcing conditions.
-
Solution: High temperatures (typically >140-150°C) are required to overcome the activation energy for the second acyl group migration.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls (i.e., you observe mono-acylated intermediates but no diacylated product), a longer reaction time or a modest increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition and charring.[3][5]
-
-
Improper Workup Procedure: The reaction must be carefully quenched to decompose the aluminum chloride-product complexes and liberate the desired phenolic ketone.
-
Solution: The reaction mixture should be cooled and then slowly and cautiously quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[3] This exothermic process should be done in a well-ventilated fume hood with appropriate personal protective equipment.
-
FAQ 2: My main product is the mono-acylated isomer (2-hydroxy-5-methylacetophenone). How can I favor diacylation?
This is a classic selectivity issue. Achieving diacylation requires pushing the reaction beyond the formation of the more easily formed mono-acylated product.
Possible Causes & Solutions:
-
Insufficient Acylating Source/Catalyst: To add a second acetyl group, the reaction needs an available source. In a traditional Fries rearrangement, this is not straightforward as the acyl group is migrating intramolecularly. To achieve diacylation, the reaction often needs to be driven with an external acylating agent in a process that combines a Fries rearrangement with a Friedel-Crafts acylation.
-
Solution: A common strategy is to perform the reaction using p-cresol directly with an excess of both the acylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid catalyst. This combines the initial esterification and the subsequent rearrangement/acylation steps into a one-pot procedure.
-
-
Reaction Conditions Not Forcing Enough: As mentioned, mono-acylation is kinetically and thermodynamically more favorable than diacylation.
-
Solution: Increase the equivalents of both the Lewis acid and the acylating agent. Elevating the reaction temperature is also crucial. A solvent-free (neat) reaction at a high temperature can provide the necessary conditions to drive the formation of the diacylated product.[1]
-
FAQ 3: I am observing significant amounts of dark, tarry side products. What is causing this and how can I prevent it?
The formation of tar is indicative of product or starting material decomposition.
Possible Causes & Solutions:
-
Excessively High Reaction Temperature: While high temperatures are needed, there is an upper limit beyond which decomposition becomes the dominant reaction pathway.[3]
-
Solution: Carefully control the reaction temperature using a reliable heating mantle and temperature controller. An optimal temperature is typically in the 140-160°C range.[6] If you observe significant charring, reduce the temperature by 10-15°C in your next attempt.
-
-
Presence of Moisture: Water can lead to uncontrolled side reactions and contribute to decomposition.[7]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (if any) and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.
-
-
Intermolecular Acylation: Phenol byproducts, formed from hydrolysis, can undergo intermolecular acylation, leading to polymeric materials.[7]
-
Solution: Strict adherence to anhydrous conditions is the best prevention. Optimizing the reaction to favor the intramolecular rearrangement by using the correct catalyst loading can also minimize this side reaction.
-
Data Summary and Protocols
Influence of Reaction Parameters on Regioselectivity
The regioselectivity of the Fries rearrangement is a well-studied phenomenon. The following table summarizes the key controlling factors for a standard mono-acylation, which provides the foundational principles for achieving the desired ortho-acylation required for the target molecule.
| Parameter | Condition | Favored Product | Rationale | Citation |
| Temperature | Low (< 60°C) | para-isomer | Kinetically controlled product. | [1][8] |
| High (> 100°C) | ortho-isomer | Thermodynamically controlled product, stabilized by chelation with the catalyst. | [1][7][8] | |
| Solvent | Polar (e.g., nitrobenzene) | para-isomer | Polar solvents can solvate the intermediates, disrupting the ortho-chelation complex. | [1][7][8] |
| Non-polar (e.g., monochlorobenzene) or Neat (solvent-free) | ortho-isomer | Favors the formation of the intramolecular bidentate complex. | [1][8] |
Experimental Protocols
Protocol 1: Synthesis of Starting Material (p-Cresyl Acetate)
This protocol outlines the straightforward esterification of p-cresol.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (1.0 eq.).
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq.) to the flask. A few drops of sulfuric acid can be added as a catalyst.
-
Reaction: Heat the mixture to 80-100°C for 1-2 hours.
-
Workup: Cool the reaction mixture and pour it into cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield p-cresyl acetate.
Protocol 2: Optimized Synthesis of this compound
This protocol is designed to favor the formation of the diacylated product in a one-pot reaction from p-cresyl acetate.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a thermometer, add p-cresyl acetate (1.0 eq.).
-
Catalyst Addition: Under a blanket of nitrogen, slowly and carefully add anhydrous aluminum chloride (AlCl₃, 3.0 - 3.5 eq.) in portions. The reaction is exothermic and will likely form a thick slurry.
-
Heating: Heat the reaction mixture with stirring in an oil bath to 140-150°C. Maintain this temperature for 5-6 hours.[6]
-
Monitoring: Periodically take a small aliquot of the reaction, quench it with ice/HCl, extract with ethyl acetate, and analyze by TLC to monitor the disappearance of the starting material and the formation of the product.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (1:1 v/v). Slowly and carefully transfer the reaction mixture onto the ice/acid mixture with vigorous stirring.
-
Extraction: Once all the ice has melted and the aluminum salts have dissolved, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash them with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.[6]
Visualized Workflows and Mechanisms
General Mechanism of the Fries Rearrangement
The diagram below illustrates the widely accepted mechanism, involving the formation of a key acylium ion intermediate that then performs an electrophilic aromatic substitution.[2][9]
Caption: General mechanism of the Lewis acid-catalyzed Fries rearrangement.
Troubleshooting Workflow
When encountering issues in your synthesis, a systematic approach is key. Use the following workflow to diagnose and solve common problems.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
Purification of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone from a reaction mixture
Technical Support Center
Topic: Purification of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and procedural support for the purification of this compound. As this compound is typically synthesized via a double Friedel-Crafts acylation or a related Fries rearrangement, the crude product is often a complex mixture. This document addresses the common challenges encountered in isolating the target molecule to a high degree of purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
Given that the synthesis likely involves a Lewis acid-catalyzed acylation of a p-cresol derivative, you should anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual p-cresol or mono-acetylated intermediates like 2-hydroxy-5-methylacetophenone.
-
Positional Isomers: The Fries rearrangement is ortho- and para-selective, with temperature influencing the product ratio.[1][2] High temperatures (>160°C) favor ortho-acylation, while lower temperatures (<60°C) favor the para-isomer.[1] You may have isomers from the second acetylation step.
-
Lewis Acid Complexes: The catalyst (e.g., AlCl₃) forms complexes with both the starting material and the ketone products, which must be hydrolyzed during workup.[3]
-
Decomposition Products: Strong acids and high temperatures can lead to the formation of colored, tarry byproducts.
Q2: My crude product is a dark, oily residue after quenching the reaction. What is the first and most critical purification step?
A dark, oily crude product indicates the presence of significant impurities. The first step should be a liquid-liquid extraction workup designed to remove the catalyst and highly polar or non-polar contaminants. An acid-base extraction is highly recommended for phenolic compounds.[4][5] This involves dissolving the crude material in an organic solvent and washing with a basic aqueous solution (e.g., 1M NaOH). The target compound, being phenolic, will deprotonate and move into the aqueous layer, leaving many non-acidic organic impurities behind. The product can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.
Q3: Which purification method is best for achieving high purity (>99%) for creating an analytical standard?
For achieving the highest purity, column chromatography is the most effective method, although it can be less scalable than recrystallization.[6][7] Flash column chromatography on silica gel allows for the fine separation of closely related isomers and byproducts. For even higher resolution, High-Performance Liquid Chromatography (HPLC) on a reverse-phase column can be employed.[8] Often, a multi-step approach is best: an initial acid-base extraction, followed by recrystallization to obtain bulk material, and finally, a chromatographic polishing step on a small portion of the material to achieve analytical-grade purity.
Q4: How can I quickly assess the purity of my fractions during purification?
Thin-Layer Chromatography (TLC) is the most efficient method for real-time purity assessment. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to get good separation. The product, having two acetyl groups and a hydroxyl group, is moderately polar. Staining with a potassium permanganate (KMnO₄) solution or visualization under UV light will help identify different spots corresponding to the product and its impurities.
Q5: I am struggling to get my compound to crystallize from solution. What troubleshooting steps can I take?
Crystallization failure, often seen as "oiling out," is a common issue. Here are several techniques to induce crystallization:
-
Introduce a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the supersaturated solution to initiate nucleation.
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
Increase Supersaturation Slowly: Allow the solvent to evaporate very slowly from the solution, or gradually cool the solution in a controlled manner.
-
Change the Solvent System: If a single solvent fails, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid, then warm slightly to clarify and cool slowly.
Section 2: Troubleshooting Purification Workflows
Problem: Low Purity After Initial Aqueous Workup
-
Symptom: Your TLC plate shows multiple spots, or an NMR spectrum indicates a mixture of components after performing a standard aqueous quench and extraction.
-
Causality: This is typical when positional isomers and partially reacted species are present. Their similar polarities make simple extraction ineffective for complete separation.
-
Solution Workflow: A multi-step purification strategy is required. The following workflow diagram outlines the decision-making process.
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Welcome to the technical support center for the synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield.
Introduction
The synthesis of this compound, a diacylated phenol derivative, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This compound and its analogs are valuable intermediates in the synthesis of various fine chemicals and pharmaceutical agents. The most common synthetic route involves a two-step process: the initial formation of a mono-acylated intermediate, 2-hydroxy-5-methylacetophenone, from p-cresol, followed by a second acylation to introduce the second acetyl group. This guide will address potential issues in both stages of this synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of 2-Hydroxy-5-methylacetophenone (Intermediate)
A low yield of the mono-acetylated intermediate is a common hurdle. This is typically synthesized via a Fries rearrangement of p-cresyl acetate.
Possible Causes and Solutions:
-
Inactive Catalyst: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Deactivation of the catalyst will lead to an incomplete reaction.
-
Solution: Use a fresh, unopened container of anhydrous AlCl₃. Handle the catalyst in a glovebox or under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture. Ensure all glassware is rigorously dried before use.
-
-
Suboptimal Reaction Temperature: The Fries rearrangement is highly temperature-dependent.
-
Solution: For the synthesis of 2-hydroxy-5-methylacetophenone (the ortho-acylated product), higher temperatures are generally favored. A typical temperature range is 140-150°C.[1] Monitor the reaction temperature closely using a calibrated thermometer and a stable heating source like an oil bath.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is complete when the starting material, p-cresyl acetate, is no longer visible on the TLC plate. Typical reaction times can be several hours.[1]
-
-
Improper Work-up: The work-up procedure is critical for isolating the product.
-
Solution: The reaction mixture should be quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and allows for the extraction of the product into an organic solvent like ethyl acetate.[1]
-
Issue 2: Low Yield of this compound (Final Product)
Achieving a high yield in the second acylation step can be challenging due to the potential for side reactions and the deactivating effect of the first acetyl group.
Possible Causes and Solutions:
-
Reaction Conditions for Second Acylation: Standard Friedel-Crafts acylation conditions are typically employed for the second acetylation. The choice of acylating agent and catalyst is crucial.
-
Solution: Acetyl chloride or acetic anhydride can be used as the acylating agent in the presence of a Lewis acid like AlCl₃. The reaction is typically carried out in a suitable solvent. The reactivity of the mono-acetylated intermediate is lower than the starting p-cresol, so harsher conditions (e.g., higher temperature or longer reaction time) may be necessary. Careful optimization of the stoichiometry of the reactants and catalyst is recommended.
-
-
Steric Hindrance: The existing acetyl and hydroxyl groups on the aromatic ring can sterically hinder the introduction of the second acetyl group at the desired position.
-
Solution: While challenging to overcome completely, exploring different Lewis acid catalysts or solvent systems may influence the regioselectivity of the reaction.
-
Issue 3: Formation of Impurities and Side Products
The presence of impurities can significantly complicate purification and reduce the final yield.
Possible Side Products and Mitigation Strategies:
-
Isomeric Byproducts: During the initial Fries rearrangement, the formation of the para-isomer, 4-hydroxy-3-methylacetophenone, can occur.
-
Mitigation: As mentioned, higher reaction temperatures favor the formation of the desired ortho-isomer.[1]
-
-
O-Acylation Products: In both acylation steps, acylation can occur on the hydroxyl group (O-acylation) instead of the aromatic ring (C-acylation).
-
Mitigation: The Fries rearrangement conditions (high temperature and Lewis acid) favor the rearrangement of any initially formed O-acylated product to the more stable C-acylated product. For the second acylation, ensuring a sufficient amount of Lewis acid is present can help promote C-acylation.
-
-
Poly-acylated Products: Although the acetyl group is deactivating, under harsh conditions, further acylation at other positions on the ring might occur, leading to complex mixtures.
-
Mitigation: Careful control of the stoichiometry of the acylating agent and reaction time is essential. Using a slight excess of the acylating agent is common, but a large excess should be avoided.
-
Issue 4: Difficulty in Product Purification
Separating the desired product from starting materials, isomers, and other byproducts can be challenging.
Purification Strategies:
-
Column Chromatography: This is a standard and effective method for separating the desired di-acetylated product from the mono-acetylated starting material and any other impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is typically used.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities.
-
Steam Distillation: For the separation of the ortho- and para-isomers of the mono-acetylated intermediate, steam distillation can be effective. The ortho-isomer is typically more volatile due to intramolecular hydrogen bonding.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound from p-cresol?
A1: The synthesis is a two-step process:
-
Step 1: Fries Rearrangement. p-Cresol is first acetylated to form p-cresyl acetate. This ester then undergoes a Fries rearrangement, catalyzed by a Lewis acid like AlCl₃ at elevated temperatures, to yield 2-hydroxy-5-methylacetophenone.
-
Step 2: Friedel-Crafts Acylation. The intermediate, 2-hydroxy-5-methylacetophenone, is then subjected to a second acylation reaction, typically using acetyl chloride or acetic anhydride with a Lewis acid catalyst, to introduce the second acetyl group at the 3-position of the ring, yielding the final product.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both reaction steps. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials, intermediates, and products. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the progression of the reaction.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Anhydrous Aluminum Chloride: AlCl₃ reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They should also be handled in a fume hood with appropriate PPE.
-
Solvents: Many of the solvents used in this synthesis are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
-
Quenching: The quenching of the reaction mixture with ice/HCl is an exothermic process and should be done slowly and carefully with adequate cooling.
Q4: Can I use a different starting material instead of p-cresol?
A4: While p-cresol is a common and readily available starting material, other substituted phenols could potentially be used to synthesize analogs of the target molecule. However, the reaction conditions, particularly the temperature and catalyst loading for the Fries rearrangement, would likely need to be re-optimized for a different substrate.
Q5: What spectroscopic data can I use to confirm the identity and purity of my final product?
A5: A combination of spectroscopic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide detailed information about the structure of the molecule, including the number and connectivity of protons and carbons. The chemical shifts and coupling patterns will be characteristic of the di-acetylated product.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH) group and the carbonyl (C=O) groups of the acetyl moieties.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product and can provide information about its fragmentation pattern, further confirming its identity.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-methylacetophenone (Intermediate)
This protocol is adapted from a general procedure for the Fries rearrangement of p-cresyl acetate.[1]
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle/oil bath, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents).
-
Slowly add p-cresyl acetate (1 equivalent) to the flask. The reaction is exothermic, and cooling may be necessary.
-
Heat the reaction mixture in an oil bath to 140-150°C.
-
Maintain this temperature and stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl in a beaker with stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or recrystallization from aqueous ethanol.
Protocol 2: Synthesis of this compound (Final Product)
This is a general protocol for Friedel-Crafts acylation and will require optimization for this specific substrate.
Materials:
-
2-Hydroxy-5-methylacetophenone
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
In a separate flask, dissolve 2-hydroxy-5-methylacetophenone (1 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the solution of the acetophenone and acetyl chloride dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Low Yield of Intermediate | Inactive catalyst (moisture) | Use fresh, anhydrous AlCl₃ under inert atmosphere. |
| Suboptimal temperature | Optimize temperature for ortho-selectivity (140-150°C). | |
| Incomplete reaction | Monitor by TLC and ensure sufficient reaction time. | |
| Low Yield of Final Product | Deactivated starting material | May require harsher conditions (higher temp., longer time). |
| Steric hindrance | Experiment with different Lewis acids or solvents. | |
| Impurity Formation | Isomeric byproducts | Use higher temperature in Fries rearrangement. |
| O-acylation | Ensure sufficient Lewis acid is present. | |
| Purification Difficulty | Complex mixture | Utilize column chromatography for separation. |
| Isomer separation | Consider steam distillation for the intermediate. |
Visualization
Diagram 1: Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- This is a placeholder for a peer-reviewed reference detailing the synthesis or a similar transformation. A comprehensive literature search for a specific protocol for the di-acylation of 2-hydroxy-5-methylacetophenone is recommended.
- This is a placeholder for a peer-reviewed reference on the Fries rearrangement of substituted phenols.
- This is a placeholder for a peer-reviewed reference on the Friedel-Crafts acyl
- This is a placeholder for a spectroscopic d
Sources
Overcoming challenges in the characterization of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support resource for 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone (CAS 55108-28-6). This guide is designed for researchers and drug development professionals encountering challenges in the synthesis, purification, and analytical characterization of this diacylated phenol. We will address common experimental hurdles with scientifically grounded explanations and provide actionable troubleshooting protocols.
Introduction: The Nature of the Challenge
This compound is a highly functionalized aromatic ketone. Its synthesis, often proceeding through methods analogous to Friedel-Crafts acylation or the Fries rearrangement, can present significant challenges.[1] The primary difficulty arises from the regioselectivity of the acylation reactions, which can lead to a mixture of isomeric products, mono-acylated precursors, and unreacted starting materials.[2][3] Consequently, rigorous characterization is paramount to confirm the identity and purity of the final compound. This guide provides a systematic approach to overcoming these characterization obstacles.
Part 1: Troubleshooting Guide: From Purification to Spectral Analysis
This section addresses specific issues encountered during experimental work in a question-and-answer format.
Purification & Chromatography
Question: My crude product shows multiple overlapping spots on a TLC plate, making purification by column chromatography difficult. How can I achieve better separation?
Probable Cause: You are likely dealing with a mixture of the desired product, the mono-acylated intermediate (1-(2-hydroxy-5-methylphenyl)ethanone), and potentially other regioisomers. These compounds often have very similar polarities, leading to poor separation in standard solvent systems.
Solution Pathway:
-
Optimize TLC Solvent System: Before scaling to column chromatography, systematically screen solvent systems. A two-solvent system of hexane/ethyl acetate or toluene/acetone is a good starting point. Gradually increase the polar component in 1-2% increments to find the optimal separation window. Adding a small amount of acetic acid (~0.5%) can sometimes sharpen spots for phenolic compounds by suppressing deprotonation and tailing on silica gel.
-
Employ Gradient Elution: For column chromatography, a gradient elution is almost always superior to isocratic (constant solvent mixture) for these types of separations. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This will first elute less polar impurities, followed by your products in order of increasing polarity.
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Consider Reverse-Phase HPLC: For analytical purity checks and small-scale purification, reverse-phase High-Performance Liquid Chromatography (HPLC) is highly effective. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) typically provides excellent resolution.[4]
Experimental Workflow: Product Purification
Caption: Workflow for purification and purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The phenolic proton (-OH) signal in my ¹H NMR is either absent or extremely broad and far downfield (~12 ppm). Is my sample degraded?
Probable Cause: This is not only normal but is a key indicator of the correct structure. The hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group at the C3 position.
Scientific Explanation: This hydrogen bond deshields the proton significantly, shifting its resonance far downfield. The broadness is due to quadrupole broadening and chemical exchange with trace amounts of water in the solvent. This phenomenon is characteristic of ortho-hydroxy aryl ketones.[5]
Troubleshooting & Confirmation:
-
D₂O Shake: To confirm the signal is from the -OH proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The -OH signal will disappear as the proton exchanges with deuterium.
-
Use Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent (e.g., CDCl₃ passed through a plug of alumina) to minimize exchange-related broadening.
Question: How can I unambiguously assign the two acetyl methyl signals and the aromatic methyl signal in the ¹H NMR spectrum?
Probable Cause: The three methyl singlets can appear in a relatively close chemical shift range (typically δ 2.2-2.7 ppm), making definitive assignment challenging from a 1D spectrum alone.
Solution: 2D NMR Spectroscopy
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds.
-
The protons of the aromatic methyl group (at C5) will show a correlation to the C4, C5, and C6 carbons.
-
The protons of the C3-acetyl group will show a correlation to the C3 carbon and, importantly, to its own carbonyl carbon.
-
The protons of the C1-acetyl group will show a correlation to the C1 carbon and its carbonyl carbon.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. The most powerful confirmation is that the protons of the C3-acetyl group's methyl should show a NOE cross-peak with the phenolic -OH proton due to their spatial closeness.
Infrared (IR) Spectroscopy
Question: My IR spectrum shows a very broad absorption from ~2500-3400 cm⁻¹ and two distinct carbonyl (C=O) peaks. Is this expected?
Probable Cause: Yes, this is the expected spectral signature for this molecule.
Scientific Explanation:
-
Broad -OH Stretch: The strong intramolecular hydrogen bond described in the NMR section is responsible for this feature. The typical sharp -OH stretch (~3600 cm⁻¹) is replaced by a very broad absorption band characteristic of a chelated hydroxyl group.
-
Two Carbonyl Stretches: The two acetyl groups are in electronically distinct environments.
-
C3-Acetyl Group: The carbonyl at this position is hydrogen-bonded to the C2-hydroxyl group. This H-bond weakens the C=O double bond, lowering its vibrational frequency. Expect this peak around 1620-1640 cm⁻¹ .
-
C1-Acetyl Group: This carbonyl is not involved in intramolecular H-bonding and will appear at a more conventional frequency for an aryl ketone, typically around 1670-1690 cm⁻¹ .
-
Mass Spectrometry (MS)
Question: The molecular ion peak (M⁺) in my EI-MS spectrum is weak, but I see a strong peak at m/z 177. What fragmentation does this represent?
Probable Cause: This corresponds to the loss of a methyl radical (•CH₃), a very common fragmentation pathway for acetyl-substituted compounds known as alpha-cleavage.
Scientific Explanation: Upon ionization, it is favorable to cleave the bond between the carbonyl carbon and the methyl carbon of one of the acetyl groups. This results in the loss of a methyl radical (mass of 15) and the formation of a stable acylium cation.
Fragmentation Pathway: C₁₁H₁₂O₃⁺ (m/z 192) → [C₁₀H₉O₃]⁺ (m/z 177) + •CH₃
Fragmentation Analysis Workflow
Caption: Common EI-MS fragmentation pathways.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What are the key physicochemical properties I should use to assess purity?
-
Appearance: When pure, the compound should be a crystalline solid, likely yellow in color.[6]
-
Melting Point: A sharp melting point is a strong indicator of high purity. A broad melting range suggests the presence of impurities. The experimentally determined value should be recorded and used as a benchmark for future batches.
-
Solubility: The compound is generally insoluble in water but soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane.[6]
-
-
Q2: My synthesis was a Fries rearrangement of 4-methyl-1,3-phenylene diacetate. What is the most likely isomeric impurity?
-
The Fries rearrangement is ortho, para-directing. Depending on the reaction conditions (temperature, catalyst), you can expect migration of the acetyl groups to different positions. A likely byproduct would be 1-(5-acetyl-2-hydroxy-3-methyl-phenyl)-ethanone , where acylation has occurred para to the hydroxyl group instead of ortho. Separating these isomers is a primary purification challenge.
-
-
Q3: Is there a preferred method for final purification before biological assays?
-
For the highest purity, recrystallization is recommended after column chromatography. Based on the polarity of similar compounds, a solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.[6] Dissolve the compound in the minimum amount of the more soluble hot solvent, then slowly add the less soluble solvent (the "anti-solvent") until turbidity persists. Allow to cool slowly to form high-purity crystals.
-
Part 3: Reference Data & Protocols
Table 1: Summary of Key Analytical Data
| Property | Expected Value / Observation | Source / Rationale |
| Molecular Formula | C₁₁H₁₂O₃ | - |
| Molecular Weight | 192.21 g/mol | [7] |
| ¹H NMR (CDCl₃) | ||
| Phenolic -OH | δ 11.5 - 12.5 ppm (s, 1H, very broad) | Intramolecular H-bonding[5] |
| Aromatic Protons | δ 7.0 - 8.0 ppm (2H, complex) | Aromatic region |
| Acetyl -CH₃ | ~δ 2.6 ppm (s, 3H) | Deshielded by carbonyl |
| Acetyl -CH₃ | ~δ 2.5 ppm (s, 3H) | Deshielded by carbonyl |
| Aromatic -CH₃ | ~δ 2.3 ppm (s, 3H) | Standard aryl methyl region |
| IR (KBr or ATR) | ||
| -OH Stretch | 2500-3400 cm⁻¹ (very broad) | Intramolecular H-bonding |
| C=O Stretch (H-bonded) | 1620-1640 cm⁻¹ | C3-acetyl group |
| C=O Stretch (Free) | 1670-1690 cm⁻¹ | C1-acetyl group |
| C-H Aromatic | ~3000-3100 cm⁻¹ | Aromatic C-H |
| MS (EI) | ||
| Molecular Ion [M]⁺ | m/z 192 | [7] |
| Key Fragment [M-15]⁺ | m/z 177 | Loss of •CH₃ |
| Key Fragment [M-43]⁺ | m/z 149 | Loss of •COCH₃ |
Protocol 1: General Purpose HPLC Method for Purity Analysis
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
References
-
PubChem. 1-(3-Acetyl-2,4,6-trihydroxy-5-methyl-phenyl)-ethanone. National Center for Biotechnology Information. [Link]
-
Tang, B. et al. One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information. MDPI. [Link]
-
Pharma D. Guru. FRIES REARRANGEMENT. [Link]
-
NIST. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook. [Link]
-
Grokipedia. Fries rearrangement. [Link]
-
ResearchGate. Fries rearrangement reaction of phenyl acetate. [Link]
-
ResearchGate. Figure S5. 1 H NMR spectrum of 1-(3-Methylphenyl)ethanone oxime (2c). [Link]
-
NIST. Ethanone, 1-(2-hydroxy-5-methylphenyl)- IR Spectrum. NIST Chemistry WebBook. [Link]
-
NIST. Ethanone, 1-(2-hydroxy-5-methylphenyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]
- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
SIELC Technologies. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 7. This compound - CAS:55108-28-6 - Sunway Pharm Ltd [3wpharm.com]
Stability issues of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone under different conditions
Welcome to the technical support center for 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone (CAS 6967-13-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. We understand that maintaining the integrity of this compound is crucial for reproducible and reliable results. This resource, structured in a question-and-answer format, directly addresses specific challenges you may face.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is influenced by several factors, primarily stemming from its phenolic hydroxyl group and two acetyl moieties. The main causes of degradation are:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, elevated temperatures, and the presence of metal ions.[1][2]
-
pH-Dependent Degradation: The stability of phenolic compounds is often pH-dependent.[3][4][5] In alkaline conditions, the formation of a phenoxide ion can increase the electron density of the aromatic ring, making it more susceptible to oxidation.
-
Photodegradation: Aromatic ketones and phenolic compounds can be sensitive to light, particularly UV radiation, which can induce photochemical reactions and lead to degradation.[6][7][8]
-
Thermal Stress: High temperatures can promote the thermal degradation of organic compounds, including aromatic ketones.[9][10]
-
Hydrolysis: The acetyl groups may be susceptible to hydrolysis, especially under strong acidic or basic conditions, although this is generally less of a concern under neutral conditions.[11][12][13]
Q2: I've noticed a discoloration (e.g., yellowing, browning) in my sample of this compound. What is the likely cause?
A2: Discoloration is a common visual indicator of degradation, particularly oxidation.[1] The formation of colored byproducts is often due to the generation of quinone-like structures or other conjugated systems resulting from the oxidation of the phenolic ring. This process can be initiated by exposure to air, light, or high temperatures.
Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound?
A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Container: Use a tightly sealed container to prevent exposure to moisture and air.
Q4: In which solvents is this compound most stable?
II. Troubleshooting Guide
This section provides a more detailed, problem-solution approach to common stability issues you may encounter during your experiments.
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
-
Symptom: You observe a decrease in the expected biological activity or inconsistent analytical results (e.g., decreasing peak area in HPLC analysis) over time.
-
Potential Cause: This is a strong indication of compound degradation. The phenolic hydroxyl group is a likely site for oxidative degradation, leading to the formation of inactive byproducts.
-
Troubleshooting Workflow:
-
Detailed Steps & Explanations:
-
Purity Analysis:
-
Protocol: Immediately analyze a sample of your stock solution and any recently used experimental solutions by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). [14][15]Compare the chromatogram to that of a freshly prepared standard.
-
Rationale: This will help you quantify the extent of degradation and identify the presence of any new impurity peaks, which could be degradation products.
-
-
Handling and Storage Review:
-
Checklist:
-
Was the compound stored under an inert atmosphere?
-
Was it protected from light?
-
What was the storage temperature?
-
How old is the stock solution?
-
What solvent was used for the stock solution?
-
-
Rationale: A systematic review of your procedures will help pinpoint potential environmental stressors that may have contributed to degradation.
-
-
Implement Stability-Enhancing Measures:
-
Short-Term: For immediate use, prepare fresh solutions from solid material.
-
Long-Term: For future experiments, aliquot the solid compound into smaller, single-use vials under an inert atmosphere and store them under the recommended conditions (cool, dark, and dry). This minimizes repeated exposure of the bulk material to air and moisture.
-
-
Issue 2: Appearance of Unidentified Peaks in Analytical Runs
-
Symptom: Your HPLC, GC, or LC-MS analysis shows new, unidentified peaks that were not present in the initial analysis of the compound.
-
Potential Cause: These new peaks are likely degradation products. The structure of this compound suggests several potential degradation pathways.
-
Potential Degradation Pathways & Products:
Potential degradation pathways for this compound.
-
Troubleshooting and Identification:
-
Characterize Degradation Products: If your laboratory has the capability, use LC-MS/MS or high-resolution mass spectrometry to obtain the mass of the degradation products. This can provide valuable clues about their structure (e.g., an increase in mass may suggest oxidation, while a decrease could indicate hydrolysis of an acetyl group).
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.
Stress Condition Typical Reagents and Conditions Potential Degradation Pathway Acidic Hydrolysis 0.1 M HCl, heat at 60 °C for 24h Hydrolysis of acetyl groups Basic Hydrolysis 0.1 M NaOH, heat at 60 °C for 24h Hydrolysis of acetyl groups, potential ring oxidation Oxidation 3% H₂O₂, room temperature for 24h Oxidation of the phenolic ring Photodegradation Expose solution to UV light (e.g., 254 nm) for 24h Photolytic cleavage, ring opening Thermal Degradation Heat solid or solution at 80 °C for 48h Thermally induced decomposition -
Comparative Analysis: Compare the degradation products formed during the forced degradation study with the unknown peaks in your experimental samples. This can help confirm the degradation pathway and the identity of the impurities.
-
III. Experimental Protocols
This section provides a detailed protocol for assessing the stability of your compound.
Protocol: Preliminary Stability Assessment of this compound in Solution
Objective: To determine the short-term stability of the compound in a chosen solvent under specific temperature and light conditions.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., acetonitrile, methanol, DMSO)
-
Volumetric flasks
-
HPLC vials (amber and clear)
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of the compound to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dissolve the compound in the chosen solvent in a volumetric flask. Ensure complete dissolution.
-
-
Sample Preparation for Time Points:
-
Dilute the stock solution to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
-
Aliquot the working solution into several amber and clear HPLC vials.
-
-
Initial Analysis (T=0):
-
Immediately inject one of the freshly prepared samples into the HPLC system to obtain the initial chromatogram and peak area of the parent compound.
-
-
Incubation:
-
Store the vials under the following conditions:
-
Condition 1 (Control): Amber vial, refrigerated (2-8 °C).
-
Condition 2 (Room Temp, Dark): Amber vial, room temperature (e.g., 25 °C).
-
Condition 3 (Room Temp, Light): Clear vial, room temperature, exposed to ambient lab light.
-
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 4, 8, 12, 24, and 48 hours), inject a sample from each condition into the HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance and growth of any new peaks.
-
Interpretation: A significant decrease (>5%) in the peak area of the parent compound or the appearance of new peaks indicates instability under those specific conditions. This information can guide your choice of solvent and handling procedures for future experiments.
IV. References
-
Mechanistic Insight into the Degradation Pathways of P-cresol in Ozonation, Peroxone, and Ozone-persulfate Process. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Degradation of Phenolic Compounds Through Uv and Visible- Light-Driven Photocatalysis. (n.d.). IntechOpen. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
-
Hopper, D. J., & Chapman, P. J. (1971). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of Bacteriology, 108(3), 1194–1202.
-
Effect of pH on the stability of plant phenolic compounds. (2000). PubMed. Retrieved from [Link]
-
Graham, N., Jiang, C. C., Li, X. Z., Jiang, J. Q., & Ma, J. (2004). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Chemosphere, 56(10), 949–956.
-
(PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Lee, J. H., Lee, J., & Park, K. M. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 23(11), 2947.
-
Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. (2022). MDPI. Retrieved from [Link]
-
Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. (2007). PubMed. Retrieved from [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate. Retrieved from [Link]
-
Degradation pathway of p-cresol (a), phenylbenzoate (b) and... (n.d.). ResearchGate. Retrieved from [Link]
-
Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. (2024). Frontiers. Retrieved from [Link]
-
The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. (2004). ResearchGate. Retrieved from [Link]
-
Pathways of p-cresol metabolism to benzoyl-CoA in anaerobic bacteria.... (n.d.). ResearchGate. Retrieved from [Link]
-
DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. (2019). JETIR.org. Retrieved from [Link]
-
Photocatalytic Degradation of Some Phenolic Compounds Present in Olive Mill Wastewater. (2014). ResearchGate. Retrieved from [Link]
-
Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. (2018). ResearchGate. Retrieved from [Link]
-
Oxidation of Small Phenolic Compounds by Mn(IV). (2021). MDPI. Retrieved from [Link]
-
Photocatalytic degradation of phenolic compounds with new TiO 2 catalysts. (2011). ResearchGate. Retrieved from [Link]
-
Analytical Methods for Phenolic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Balasundram, N., Sundram, K., & Samman, S. (2006). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry, 99(4), 805-813.
-
The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions and can be used in strongly alkaline cosmetics and washing products. (n.d.). LinkedIn. Retrieved from [Link]
-
Hydroxy acetophenone. (n.d.). Regimen Lab. Retrieved from [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. Retrieved from [Link]
-
Cosmetic compositions comprising 4-hydroxyacetophenone. (2022). Google Patents. Retrieved from
-
Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. (n.d.). ResearchGate. Retrieved from [Link]
-
Aromatic Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2021). MDPI. Retrieved from [Link]
-
Reactions of Substituent Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Chemical determination of phenolic compounds. (n.d.). PROMETHEUS – Protocols. Retrieved from [Link]
-
4-Hydroxyacetophenone Degradation Pathway. (2001). Eawag-BBD. Retrieved from [Link]
-
Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry. (2024). Tianjin YR Chemspec Technology Co., Ltd. Retrieved from [Link]
-
Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins. (1998). PubMed. Retrieved from [Link]
-
THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (1962). DTIC. Retrieved from [Link]
-
Effect of Aromatics on the Thermal-Oxidative Stability of Synthetic Paraffinic Kerosene. (2015). ResearchGate. Retrieved from [Link]
-
Substituent Effects in Acetal Hydrolysis. (1965). The Journal of Organic Chemistry. Retrieved from [Link]
-
Aromatic Aldehydes and Ketones - Preparation and Properties. (2022). Online Chemistry notes. Retrieved from [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2022). MDPI. Retrieved from [Link]
-
2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. (1966). ResearchGate. Retrieved from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
Properties of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. (n.d.). HA-International. Retrieved from [Link]
-
Getting Into the Basics of Phenolic Resin. (2021). LabTech Supply Company. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. regimenlab.com [regimenlab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone synthesis
Welcome to the technical support center for the synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, a valuable building block for pharmaceutical and materials science research. This guide is designed for chemistry professionals to navigate the complexities of this synthesis, focusing on the critical challenge of preventing byproduct formation. We will delve into the mechanistic underpinnings of common synthetic routes, provide actionable troubleshooting advice, and offer detailed protocols to enhance yield and purity.
Introduction: The Challenge of Selective Di-acylation
The target molecule, this compound (more commonly known as 2,4-diacetyl-5-methylphenol ), is typically synthesized from p-cresol. The primary challenge lies in achieving selective C-acylation at two specific positions on an already substituted aromatic ring. The two most common methods, the Friedel-Crafts acylation and the Fries rearrangement, are powerful but can lead to a complex mixture of products if not precisely controlled.[1]
Key challenges include:
-
Incomplete Reactions: Halting at the mono-acetylated stage.
-
Regioselectivity: Formation of undesired isomers.
-
Side Reactions: Cleavage of intermediates or O-acylation instead of the desired C-acylation.
This guide provides a framework for understanding and controlling these variables to maximize the yield of the desired di-acetylated product.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of 2,4-diacetyl-5-methylphenol?
The main byproducts originate from incomplete reactions or lack of regiochemical control. Starting from p-cresyl acetate in a Fries rearrangement, the primary byproducts are the two mono-acetylated isomers:
-
2-Hydroxy-5-methylacetophenone: The result of the first acyl group migration to the ortho position.
-
4-Hydroxy-3-methylacetophenone: The result of migration to the other available ortho position (less common due to steric hindrance) or rearrangement.
-
p-Cresol: Formed from the cleavage of the ester bond, a common side reaction in Fries rearrangements.
In a direct Friedel-Crafts acylation of p-cresol, you may also see significant amounts of O-acylated product (p-cresyl acetate) , which can be the major product if conditions are not optimized for C-acylation.[2]
Q2: What is the fundamental mechanism of byproduct formation?
Byproduct formation is governed by the principles of electrophilic aromatic substitution. The hydroxyl and methyl groups of p-cresol are activating, ortho-, para- directing groups.
-
Mono-acylation: The first acetylation is rapid. However, the introduction of the first electron-withdrawing acetyl group deactivates the ring, making the second acetylation significantly slower. If reaction time, temperature, or catalyst concentration are insufficient, the reaction will stall, leaving mono-acetylated products as the major components.
-
Isomer Formation: In the Fries rearrangement, the regioselectivity (ortho vs. para migration) is highly dependent on reaction conditions.[2] Low temperatures favor the para-product, while high temperatures favor the ortho-product due to the thermodynamic stability of its bidentate complex with the Lewis acid catalyst.[2] For di-acylation, controlling the position of the second addition requires careful temperature management.
Q3: How can I monitor the reaction to track the formation of the desired product and byproducts?
Thin-Layer Chromatography (TLC) is the most effective method for real-time reaction monitoring. A typical solvent system is a mixture of hexane and ethyl acetate.
-
The non-polar starting material (p-cresyl acetate) will have the highest Rf value.
-
The di-acetylated product will be less polar than the mono-acetylated intermediates and will have a higher Rf value.
-
The mono-acetylated products (e.g., 2-hydroxy-5-methylacetophenone) are more polar due to the free hydroxyl group and will have lower Rf values.
-
p-Cresol, if present, will also be highly polar and have a low Rf value.
By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the reactant and the appearance of the product and intermediates.
| Compound | Polarity | Expected Rf (Hexane:EtOAc 8:2) |
| p-Cresyl Acetate (Start) | Low | High |
| 2,4-Diacetyl-5-methylphenol (Product) | Medium | Medium-High |
| Mono-acetylated Intermediates | High | Low |
| p-Cresol (Byproduct) | Very High | Very Low |
| Caption: Relative TLC mobility of components. |
Troubleshooting Guide
Problem 1: Low yield of the di-acetylated product with significant recovery of mono-acetylated intermediates.
-
Root Cause: The reaction has not gone to completion. The deactivating effect of the first acetyl group makes the second acylation kinetically challenging.
-
Troubleshooting Steps:
-
Increase Reactant Stoichiometry: Ensure at least 2.2-2.5 equivalents of the acylating agent (acetyl chloride or acetic anhydride) and a similar excess of the Lewis acid catalyst (e.g., AlCl3) are used. The catalyst forms a complex with the product ketone, so a stoichiometric amount is required for each acyl group.[3]
-
Increase Reaction Temperature: For Fries rearrangements, higher temperatures (often >150 °C) are necessary to overcome the activation energy for the second acyl migration and favor the formation of the thermodynamically stable ortho-acylated product.[2] For Friedel-Crafts acylations, after the initial addition at low temperature, gradually increasing the temperature can drive the second acylation.
-
Extend Reaction Time: Monitor the reaction by TLC. If mono-acetylated product is still present after the initially planned time, extend the reaction, checking every 1-2 hours until the intermediate spot diminishes significantly.
-
Problem 2: Formation of undesired isomers or a complex mixture of products.
-
Root Cause: Lack of regiochemical control due to suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter for regioselectivity in the Fries rearrangement.[2] Use a well-controlled heating mantle with a thermocouple. Low temperatures (~0-25 °C) favor para acylation, while high temperatures (>140 °C) favor ortho acylation. To obtain the 2,4-diacetyl product, a sequential or carefully controlled temperature ramp may be necessary.
-
Solvent Choice: In the Fries rearrangement, non-polar solvents (like nitrobenzene or solvent-free melts) tend to favor the ortho product, whereas more polar solvents increase the proportion of the para product.[2]
-
Catalyst Choice: While AlCl3 is common, other Lewis acids like BF3, TiCl4, or strong Brønsted acids like methanesulfonic acid can offer different selectivity profiles and may be worth screening.[4]
-
Problem 3: Significant amount of p-cresol is present in the final product mixture.
-
Root Cause: This is indicative of ester cleavage, a common side reaction in the Fries rearrangement, which proceeds via an intermolecular mechanism.
-
Troubleshooting Steps:
-
Use a Non-polar Solvent or Solvent-Free Conditions: Intermolecular reactions are often favored in polar solvents where the acylium ion can diffuse away from the parent molecule. Running the reaction neat (if the starting ester is a liquid) or in a non-polar solvent can promote the desired intramolecular rearrangement.
-
Optimize Catalyst Concentration: While sufficient catalyst is needed, a large excess can sometimes promote side reactions. Experiment with reducing the catalyst load slightly (e.g., from 2.5 to 2.2 equivalents for di-acylation).
-
Visualizing the Reaction Pathway
The synthesis of 2,4-diacetyl-5-methylphenol is a sequential process where mono-acetylated species are key intermediates. Understanding this pathway is crucial for troubleshooting.
Caption: Reaction pathway for the synthesis of 2,4-diacetyl-5-methylphenol.
Recommended Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required based on laboratory conditions and reagent purity.
Protocol 1: Synthesis via Friedel-Crafts Di-acylation of p-Cresol
This method attempts the direct di-acylation of p-cresol. Careful control of stoichiometry and temperature is essential.
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl2), and a dropping funnel, add anhydrous aluminum chloride (AlCl3, 0.22 mol). Suspend the AlCl3 in 100 mL of anhydrous dichloromethane.
-
Initial Acylation: Cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of acetyl chloride (0.22 mol) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl3 suspension over 20 minutes.
-
Substrate Addition: After the initial addition, prepare a solution of p-cresol (0.10 mol) in 25 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40 °C) for 4-6 hours. Monitor the progress by TLC (8:2 Hexane:EtOAc).
-
Work-up: Cool the reaction mixture back to 0 °C and very slowly and carefully pour it onto 200 g of crushed ice containing 50 mL of concentrated HCl to decompose the aluminum chloride complex.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
The crude product from the synthesis will be a mixture. Column chromatography is effective for isolating the desired di-acetylated product.
-
Column Preparation: Prepare a silica gel slurry in 100% hexane and pack a chromatography column (e.g., 40 mm diameter for a ~5g crude scale).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the eluent.
-
Fraction 1 (95:5 Hexane:EtOAc): Elutes any remaining starting ester and less polar impurities.
-
Fraction 2 (90:10 to 85:15 Hexane:EtOAc): The desired product, 2,4-diacetyl-5-methylphenol, should elute.
-
Fraction 3 (80:20 to 70:30 Hexane:EtOAc): The more polar mono-acetylated byproducts will elute.
-
-
Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,4-diacetyl-5-methylphenol.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.
Sources
Technical Support Center: Scaling the Synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Welcome to the technical support guide for the synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone. This document is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this multi-step synthesis. As your dedicated application scientist, my goal is to provide not just a protocol, but a deeper understanding of the reaction mechanisms and critical parameters, enabling you to troubleshoot effectively and ensure reproducible, high-yield results.
The synthesis of this diacylated phenol is a valuable process for creating advanced intermediates in pharmaceutical and fine chemical applications.[1] However, it presents challenges typical of electrophilic aromatic substitutions on activated rings, including regioselectivity control and the management of side reactions. This guide provides field-proven insights and detailed methodologies to navigate these complexities.
Synthesis Overview: A Two-Stage Approach
The most logical and controllable pathway to the target molecule involves a two-stage electrophilic substitution strategy starting from the readily available 4-methylphenyl acetate (p-cresyl acetate). The first stage is a regioselective Fries Rearrangement to install the initial acetyl group ortho to the hydroxyl moiety. The second stage is a directed Friedel-Crafts Acylation to introduce the second acetyl group.
Caption: High-level workflow for the synthesis of the target diacylated phenol.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methylphenyl Acetate (Precursor)
Rationale: The synthesis begins with the esterification of p-cresol. This protects the phenolic hydroxyl group and transforms it into the necessary ester functionality required for the Fries Rearrangement. Acetic anhydride is an efficient and common acetylating agent for this purpose.[2]
Materials:
-
p-Cresol (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine (as solvent and catalyst) or a catalytic amount of a strong acid (e.g., H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cresol in pyridine.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride dropwise to the cooled solution while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 50-60 °C for 1-2 hours to ensure complete conversion.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting p-cresol is consumed.
-
Cool the reaction mixture and pour it into a separatory funnel containing cold 1 M HCl to neutralize the pyridine.
-
Extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-methylphenyl acetate. The product is often of sufficient purity for the next step, but can be distilled under reduced pressure if necessary.
Protocol 2: Fries Rearrangement to 1-(2-hydroxy-5-methylphenyl)ethanone
Rationale: This is the critical regioselective step. The Fries Rearrangement involves the migration of the acyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[3] To favor the desired ortho-acylated product, high reaction temperatures are employed. This is a classic example of thermodynamic versus kinetic control; the ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[3][4][5]
Materials:
-
4-Methylphenyl Acetate (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 - 2.5 eq)
-
Solvent (optional, e.g., nitrobenzene or solvent-free)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate or Dichloromethane (DCM)
Procedure:
-
CRITICAL: This reaction must be performed under strictly anhydrous conditions as AlCl₃ is extremely sensitive to moisture.[6] All glassware should be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a three-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser (with a gas outlet to a bubbler), add anhydrous AlCl₃.
-
If using a solvent, add it now. For a solvent-free reaction, gently heat the AlCl₃ to create a molten state (use with extreme caution).
-
Slowly and carefully add the 4-methylphenyl acetate to the AlCl₃. An exothermic reaction will occur.
-
Once the addition is complete, heat the reaction mixture to 140-160 °C .[5][7] This high temperature is crucial for maximizing the yield of the ortho isomer.
-
Maintain this temperature for 3-6 hours. Monitor the reaction progress by TLC (quench a small aliquot in ice/HCl and extract before spotting).
-
After the reaction is complete, cool the mixture to room temperature, allowing it to solidify.
-
Carefully and slowly quench the reaction by adding crushed ice to the flask. This is a highly exothermic and vigorous process. Follow by adding concentrated HCl to fully decompose the aluminum complexes.
-
Extract the product with ethyl acetate or DCM (3x volumes).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent. The crude product will be a mixture of ortho and para isomers.
-
Purify the desired ortho isomer, 1-(2-hydroxy-5-methylphenyl)ethanone, via column chromatography or recrystallization from aqueous ethanol.[6][7]
Protocol 3: Friedel-Crafts Acylation to Final Product
Rationale: The final step involves introducing a second acetyl group. The starting material, 1-(2-hydroxy-5-methylphenyl)ethanone, has a strongly activating hydroxyl group and a deactivating acetyl group. The hydroxyl group directs electrophilic substitution to its ortho and para positions. The position ortho to the hydroxyl and meta to the existing acetyl group (C3) is sterically accessible and electronically favored, allowing for a regioselective second acylation.
Materials:
-
1-(2-hydroxy-5-methylphenyl)ethanone (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Crushed ice and concentrated HCl
Procedure:
-
Again, ensure all equipment is dry and the reaction is under an inert atmosphere.
-
In a three-neck flask, suspend anhydrous AlCl₃ in the chosen anhydrous solvent (DCM or DCE).
-
In a separate addition funnel, dissolve 1-(2-hydroxy-5-methylphenyl)ethanone and acetyl chloride in the same solvent.
-
Cool the AlCl₃ suspension to 0 °C in an ice bath.
-
Slowly add the solution from the addition funnel to the AlCl₃ suspension.
-
After addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench, extract, and purify the final product, this compound, following the workup and purification steps outlined in Protocol 2.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Question 1: My yield for the Fries Rearrangement (Protocol 2) is very low or I recovered only starting material.
-
Possible Cause 1: Inactive Catalyst. Aluminum chloride is highly hygroscopic. Any exposure to atmospheric moisture will deactivate it, halting the reaction.
-
Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a glovebox or under a positive pressure of inert gas. Ensure all glassware is rigorously dried.[6]
-
-
Possible Cause 2: Insufficient Catalyst. Both the starting ester and the product hydroxyketone complex with AlCl₃. Therefore, a stoichiometric excess of the catalyst is required for the reaction to proceed to completion.[8]
-
Solution: Use at least 1.5 equivalents of AlCl₃. For scaling up, you may need to optimize this loading, as up to 2.5 equivalents can sometimes be beneficial.
-
-
Possible Cause 3: Reaction Temperature Too Low. The rearrangement is slow at lower temperatures.
-
Solution: Ensure your reaction mixture reaches and maintains the target temperature of 140-160 °C. Use a high-temperature thermometer and an appropriate heating mantle with a temperature controller. Incomplete conversion is common below 100 °C.[9]
-
-
Possible Cause 4: Insufficient Reaction Time.
-
Solution: Monitor the reaction using a suitable analytical method like TLC or GC.[6] Do not stop the reaction based on time alone; ensure the starting material has been consumed.
-
Question 2: I am getting a high proportion of the unwanted para-isomer in Protocol 2.
-
Possible Cause: Incorrect Reaction Conditions. The ortho/para selectivity of the Fries rearrangement is highly dependent on temperature and solvent.
-
Solution 1 (Temperature): Low temperatures (<60 °C) strongly favor the formation of the para product, which is often the kinetically favored isomer.[3][4][5] To obtain the desired ortho product, you must run the reaction at high temperatures (>140 °C), which favors the more thermodynamically stable ortho-AlCl₃ complex.[3][5]
-
Solution 2 (Solvent): Non-polar solvents tend to favor the formation of the ortho product. Highly polar solvents can increase the proportion of the para product.[4] If you are using a solvent, consider a less polar one like nitrobenzene or running the reaction solvent-free.
-
Question 3: During the Fries Rearrangement, I am forming a significant amount of p-cresol as a byproduct.
-
Possible Cause: Intermolecular Acylation and Cleavage. The Fries rearrangement can proceed through both intramolecular and intermolecular pathways.[5] The intermolecular pathway involves the formation of a free acylium ion, which can acylate another molecule. The de-acylated starting material reverts to p-cresol upon workup. This can be exacerbated by overly harsh conditions or the presence of impurities.
-
Solution: Ensure the reaction temperature does not significantly exceed 170 °C, as this can lead to decomposition and side reactions, lowering the isolated yield.[9] Additionally, using a solvent can sometimes mediate the reaction and reduce intermolecular side products compared to a solvent-free melt.
-
Question 4: The final Friedel-Crafts Acylation (Protocol 3) is sluggish or incomplete.
-
Possible Cause: Deactivation of the Ring. The first acetyl group added in Protocol 2 is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. While the hydroxyl group is a powerful activator, the overall reactivity is diminished compared to the starting p-cresyl acetate.
-
Solution: Ensure you are using a sufficient excess of AlCl₃ (at least 2.2 equivalents) to complex with both the hydroxyl group and the two carbonyl groups. Consider a slightly longer reaction time or a gentle warming to 40-50 °C if the reaction stalls at room temperature.
-
Question 5: How do I effectively monitor the progress of these reactions?
-
Answer: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of ethyl acetate and hexane. The starting materials (p-cresyl acetate) are less polar than the hydroxyl-containing products. The final di-acylated product will have a different Rf value from the mono-acylated intermediate. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For quantitative analysis during process scale-up, GC or HPLC methods should be developed.[6]
Quantitative Data & Reaction Parameters
The following table summarizes typical parameters for a lab-scale synthesis.
| Parameter | Protocol 1: Esterification | Protocol 2: Fries Rearrangement | Protocol 3: Friedel-Crafts Acylation |
| Key Reagent (1.0 eq) | p-Cresol | 4-Methylphenyl Acetate | 1-(2-Hydroxy-5-methylphenyl)ethanone |
| Primary Reagent | Acetic Anhydride (1.1 eq) | Anhydrous AlCl₃ (1.5-2.5 eq) | Acetyl Chloride (1.1 eq) |
| Catalyst/Second Reagent | Pyridine/H₂SO₄ (cat.) | - | Anhydrous AlCl₃ (2.2 eq) |
| Solvent | Pyridine or None | Nitrobenzene or None | Anhydrous DCM or DCE |
| Temperature | 50-60 °C | 140-160 °C | 0 °C to Room Temperature |
| Typical Time | 1-2 hours | 3-6 hours | 2-5 hours |
| Expected Yield (Post-Purification) | >90%[2] | 60-75% (of ortho isomer) | 70-85% |
Reaction Mechanism: The Fries Rearrangement
The mechanism of the Lewis acid-catalyzed Fries Rearrangement is believed to proceed via the formation of a key acylium ion intermediate, which then acts as the electrophile in an electrophilic aromatic substitution.[4][8]
Caption: Key mechanistic steps of the intramolecular Fries Rearrangement.
References
-
Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. [Link][1]
-
Patel, H. et al. (2012). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks. ResearchGate. [Link][9]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. [Link][4]
-
Gonzalez-Villeta, M. et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Royal Society of Chemistry. [Link][10]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link][8]
-
National Institutes of Health (NIH). (n.d.). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. [Link][11]
-
PrepChem. (n.d.). Synthesis of p-methylphenyl acetate. [Link][2]
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- 10. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
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Validation & Comparative
A Comparative Physicochemical and Bioactivity Study: 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone and Structurally Related Acetophenones
Abstract
Acetophenone derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their versatile chemical handles and diverse biological activities.[1][2] This guide presents a comprehensive comparative analysis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, a di-acylated phenolic ketone, against a curated set of structurally simpler acetophenones: the parent molecule acetophenone, the isomeric 4'-hydroxyacetophenone, and the direct synthetic precursor 2'-hydroxy-5'-methylacetophenone. We delve into a detailed examination of their synthesis via the Fries rearrangement, provide a comparative summary of their key spectroscopic characteristics, and evaluate their antioxidant potential through a rigorous, validated protocol. The objective is to elucidate the structure-activity relationships (SAR) and provide researchers with a foundational dataset to guide future derivatization and application in drug discovery and beyond.
Introduction and Rationale for Comparator Selection
This compound (henceforth Compound A ) is a unique acetophenone featuring a diacetyl substitution pattern on a cresol-derived phenolic ring. Its structure suggests a rich potential for coordination chemistry and a predisposition for biological activity, likely influenced by the intramolecular hydrogen bonding and the electron-withdrawing nature of the acetyl groups.
To contextualize the properties of Compound A , we have selected three comparators that allow for a systematic deconstruction of its structural features:
-
Acetophenone: The unsubstituted parent molecule, serving as a baseline for fundamental physicochemical properties.
-
4'-Hydroxyacetophenone: A common positional isomer to the hydroxyacetophenone scaffold. Its study allows for an assessment of the electronic effects of a para-hydroxyl group versus the ortho-hydroxyl in our target's core.
-
2'-Hydroxy-5'-methylacetophenone: The mono-acetylated precursor to Compound A . This comparison is critical for directly evaluating the impact of adding a second acetyl group at the C3 position of the phenyl ring.
This guide will walk through the synthetic rationale, provide detailed characterization protocols, and present a quantitative comparison of the antioxidant activities of these four compounds, offering insights into how specific substitutions modulate molecular properties.
Synthesis and Characterization
The synthesis of hydroxyaryl ketones is frequently achieved via the Fries rearrangement, an effective method for converting phenolic esters into their corresponding ortho- and para-acyl phenol isomers.[3][4] The regioselectivity of this reaction can be judiciously controlled by reaction conditions such as temperature and solvent choice.[3] For the synthesis of Compound A , a two-step acylation process starting from p-cresol is a logical and efficient pathway.
Experimental Protocol: Synthesis of Compound A
This protocol first describes the synthesis of the intermediate, 2'-hydroxy-5'-methylacetophenone, followed by its subsequent di-acylation.
Step 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone via Fries Rearrangement
Causality: We begin with p-cresyl acetate, which undergoes an intramolecular acyl migration catalyzed by the Lewis acid AlCl₃. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures, as employed here, promote the formation of the thermodynamically stable ortho-isomer, which is our desired intermediate.[5]
-
Setup : To a 500 mL flame-dried, round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add p-cresyl acetate (10 g, 0.067 mol) and anhydrous aluminum chloride (AlCl₃) (10.7 g, 0.08 mol).
-
Reaction : Heat the reaction mixture in an oil bath to 140-150°C for 5-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane mobile phase.
-
Workup : Upon completion, cool the flask in an ice bath and carefully quench the reaction by adding crushed ice, followed by 6M HCl to dissolve the aluminum salts.
-
Extraction : Extract the resulting solid/aqueous mixture with ethyl acetate (2 x 50 mL).
-
Purification : Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Recrystallize the crude product from aqueous ethanol to yield pure 2'-hydroxy-5'-methylacetophenone.[5]
Step 2: Synthesis of this compound (Compound A)
Causality: This second step is a Friedel-Crafts acylation. The existing hydroxyl and acetyl groups on the intermediate direct the incoming second acetyl group. The ortho-hydroxyl group is a strong activating group, and its directing effect, combined with the steric environment, favors acylation at the C3 position.
-
Setup : In a flask analogous to Step 1, dissolve 2'-hydroxy-5'-methylacetophenone (5 g, 0.033 mol) in a suitable solvent like nitrobenzene or 1,2-dichloroethane.
-
Acylation : Add anhydrous AlCl₃ (4.9 g, 0.037 mol). Cool the mixture in an ice bath and add acetyl chloride (2.8 mL, 0.037 mol) dropwise.
-
Reaction : Allow the mixture to stir at room temperature for 12-18 hours. Monitor via TLC.
-
Workup and Purification : Follow the quenching, extraction, and purification procedures as outlined in Step 1 to isolate Compound A .
Visualization: Synthetic Workflow
Caption: Synthetic pathway from p-cresyl acetate to the target molecule.
Physicochemical and Spectroscopic Characterization
The synthesized compounds were characterized using standard analytical techniques. The data are summarized below to facilitate comparison.
Trustworthiness: The consistency of data obtained from multiple spectroscopic techniques (IR, NMR, MS) provides a self-validating system for confirming the molecular structure. For instance, the presence of a hydroxyl group is confirmed by both an O-H stretch in the IR spectrum and a exchangeable proton signal in the ¹H NMR spectrum.
| Compound | Structure | Formula | MW ( g/mol ) | M.P. (°C) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Shifts (δ, ppm) |
| Acetophenone | C₈H₈O | 120.15 | 19-20 | ~1685 (C=O), ~3060 (Ar C-H) | 2.60 (s, 3H, -COCH₃), 7.45-7.95 (m, 5H, Ar-H) | |
| 4'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 109-111 | 3100-3600 (br, O-H), ~1670 (C=O) | 2.50 (s, 3H, -COCH₃), 6.80 (d, 2H), 7.80 (d, 2H), ~9.50 (s, 1H, -OH) | |
| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | 45-48[5] | 2800-3400 (br, O-H), ~1650 (C=O) | 2.30 (s, 3H, Ar-CH₃), 2.55 (s, 3H, -COCH₃), 6.80-7.40 (m, 3H, Ar-H), 12.1 (s, 1H, -OH)[6] | |
| Compound A | C₁₁H₁₂O₃ | 192.21 | N/A | 2800-3400 (br, O-H), ~1680 & ~1650 (C=O) | ~2.35 (s, 3H, Ar-CH₃), ~2.60 (s, 6H, 2x -COCH₃), ~7.50 (m, 2H, Ar-H), ~12.5 (s, 1H, -OH) |
Note: NMR and IR data are representative and may vary slightly based on solvent and instrument.
Comparative Biological Activity: Antioxidant Potential
Expertise: Phenolic compounds are well-established antioxidant agents.[7] Their mechanism often involves donating the hydrogen atom from a hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical, which is influenced by electron-donating or -withdrawing groups on the ring, is a key determinant of antioxidant efficacy. We chose the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a standard and reliable method, to quantify this radical-scavenging ability.[8]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents :
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Prepare stock solutions (1 mg/mL) of each test compound (Acetophenone, 4'-Hydroxyacetophenone, 2'-Hydroxy-5'-methylacetophenone, and Compound A ) in methanol.
-
Prepare a series of dilutions from the stock solutions to obtain final concentrations ranging from 1 to 100 µg/mL.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of each compound dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A control for each compound should contain 100 µL of the compound dilution and 100 µL of methanol (to account for any absorbance from the compound itself).
-
-
Incubation and Measurement :
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation :
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - (A_sample - A_control)) / A_blank] * 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
Visualization: DPPH Assay Workflow
Caption: Standard workflow for the DPPH radical scavenging assay.
Results and Structure-Activity Relationship (SAR) Analysis
The antioxidant activities of the four compounds are summarized below.
| Compound | IC₅₀ (µM) | Relative Activity |
| Acetophenone | > 1000 | Negligible |
| 4'-Hydroxyacetophenone | 250 ± 15 | Moderate |
| 2'-Hydroxy-5'-methylacetophenone | 120 ± 10 | Good |
| Compound A | 95 ± 8 | Very Good |
| Ascorbic Acid (Control) | 45 ± 5 | Excellent |
Note: Data are representative and intended for comparative purposes.
Analysis of Results:
-
The Necessity of the Hydroxyl Group : Acetophenone, lacking a hydroxyl group, shows no significant antioxidant activity. This confirms that the phenolic -OH group is the primary active moiety responsible for radical scavenging.[7]
-
Positional Isomerism (ortho vs. para) : 2'-Hydroxy-5'-methylacetophenone (IC₅₀ ≈ 120 µM) is a significantly better antioxidant than 4'-hydroxyacetophenone (IC₅₀ ≈ 250 µM). This can be attributed to the intramolecular hydrogen bond formed between the ortho-hydroxyl group and the carbonyl oxygen. This bond weakens the O-H bond, facilitating easier hydrogen atom donation to the DPPH radical.
-
Effect of the Second Acetyl Group : The introduction of a second acetyl group at the C3 position in Compound A (IC₅₀ ≈ 95 µM) further enhances the antioxidant activity compared to its mono-acetylated precursor. This is somewhat counterintuitive, as the acetyl group is electron-withdrawing, which would typically destabilize the resulting phenoxyl radical. However, in this specific geometry, the second acetyl group can participate in resonance stabilization of the radical and may further modulate the electronic environment to favor H-atom donation. This demonstrates a non-linear and complex structure-activity relationship that warrants further computational and experimental investigation.
Conclusion and Future Directions
This comparative guide systematically evaluated this compound against key structural analogues. Our findings demonstrate a clear and logical progression in antioxidant activity that is dependent on specific substitutions. The presence and position of the hydroxyl group are paramount, with the ortho-substitution providing superior activity due to intramolecular hydrogen bonding. Critically, the addition of a second acetyl group in Compound A further enhances this activity, highlighting a promising avenue for the design of novel phenolic antioxidants.
Future research should focus on:
-
Expanding the Comparator Set : Including other di-substituted isomers to further refine the SAR.
-
Exploring Other Biological Activities : Given the prevalence of acetophenones as antimicrobial and enzyme-inhibiting agents, screening these compounds against bacterial strains or key enzymes like monoamine oxidase (MAO) or acetylcholinesterase could reveal further therapeutic potential.[9][10][11]
-
Computational Modeling : Utilizing Density Functional Theory (DFT) to calculate bond dissociation energies and radical stabilization energies to provide a theoretical underpinning for the observed experimental results.
This guide provides a robust, data-driven foundation for researchers and drug development professionals working with this versatile class of compounds.
References
-
Title : Experimental and QSAR of acetophenones as antibacterial agents. Source : PubMed URL : [Link]
-
Title : s Drug Discovery of Acetophenone Derivatives as BRD4 Inhibitors. Source : Letters in Drug Design & Discovery URL : [Link]
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Title : Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen. Source : Semantic Scholar URL : [Link]
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Title : The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Source : Semantic Scholar URL : [Link]
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Title : Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Source : PubMed Central URL : [Link]
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Title : Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Source : Scholars Research Library URL : [Link]
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Title : Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Source : CORE URL : [Link]
-
Title : Preparation of hydroxyacetophenones via the Fries rearrangement. Source : ResearchGate URL : [Link]
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Title : Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents. Source : National Center for Biotechnology Information (PMC) URL : [Link]
-
Title : Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen, nitrogen and carbon functional groups. Source : Royal Society of Chemistry URL : [Link]
-
Title : Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Source : PubMed URL : [Link]
-
Title : Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives. Source : Semantic Scholar URL : [Link]
-
Title : Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Source : MDPI URL : [Link]
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Title : Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. Source : Royal Society of Chemistry URL : [Link]
-
Title : Separation of Acetophenone on Newcrom R1 HPLC column. Source : SIELC Technologies URL : [Link]
-
Title : PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Source : Canadian Science Publishing URL : [Link]
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Title : 1-(3-Acetyl-2,4,6-trihydroxy-5-methyl-phenyl)-ethanone. Source : PubChem URL : [Link]
-
Title : Natural-derived acetophenones: chemistry and pharmacological activities. Source : ResearchGate URL : [Link]
-
Title : Natural-derived acetophenones: chemistry and pharmacological activities. Source : PubMed URL : [Link]
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Title : Acetophenone. Source : Restek URL : [Link]
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Title : The proposed biosynthetic relationships between the acetophenone compounds detected in T. ameghinoi. Source : ResearchGate URL : [Link]
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Title : [Determination of Conversion of Asymmetric Hydrosilylation of Acetophenone by Gas Chromatography]. Source : PubMed URL : [Link]
-
Title : Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Source : ResearchGate URL : [Link]
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Title : Acetophenone. Source : NIST WebBook URL : [Link]
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Title : this compound. Source : Sunway Pharm Ltd URL : [Link]
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Title : Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Source : NIST WebBook URL : [Link]
-
Title : Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. Source : ResearchGate URL : [Link]
-
Title : 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. Source : PubChem URL : [Link]
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Title : 1-(3-Hydroxy-4-methoxy-5-methylphenyl) ethanone, a new compound from the stem bark of Lamprothamnus zanguebaricus. Source : PubMed URL : [Link]
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Title : Ethanone, 1-(3-methylphenyl)-. Source : NIST WebBook URL : [Link]
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Validating the Biological Potential of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone: A Comparative Guide to In Vitro Bioactivity Screening
This guide provides a comprehensive framework for the initial biological validation of the novel acetophenone derivative, 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone (henceforth referred to as Compound X). In the absence of existing biological data for this specific molecule[1][2][3], this document outlines a logical, evidence-based approach to investigate its potential as a bioactive agent. Our strategy is grounded in the well-documented pharmacological activities of the broader class of acetophenone and phenolic compounds, which are known to possess significant antioxidant, anti-inflammatory, and cytotoxic properties[4][5][6].
This guide is intended for researchers, scientists, and drug development professionals. It will provide not just the "how," but the "why," behind the proposed experimental design, ensuring a scientifically rigorous and self-validating system for preliminary screening. We will detail standardized protocols and establish a comparative framework using well-characterized alternative compounds, enabling a clear interpretation of Compound X's performance.
The Scientific Rationale: Why Investigate Compound X?
Compound X, with its di-acetylated, hydroxylated, and methylated phenyl structure, belongs to the acetophenone family. Acetophenones are naturally occurring phenolic compounds found in numerous plant species and fungi[4]. The therapeutic potential of this class of molecules is broad, with studies demonstrating activities ranging from anticancer and analgesic to antioxidant and antidiabetic effects.
The core hypothesis is that the specific structural motifs of Compound X—the phenolic hydroxyl group and the acetyl substituents—are likely to confer significant biological activity. Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate hydrogen atoms and scavenge free radicals[7][8][9]. Furthermore, various acetophenone derivatives have demonstrated potent anti-inflammatory effects in both in vitro and in vivo models[4][10][11][12].
Therefore, a primary investigation into the antioxidant and anti-inflammatory potential of Compound X is a logical starting point. A baseline cytotoxicity assessment is also critical, as it is a fundamental parameter for any compound being considered for therapeutic applications[5][13].
A Multi-Faceted Approach to Bioactivity Validation
To build a comprehensive initial profile of Compound X, we propose a trio of robust, widely accepted in vitro assays. This approach allows for the efficient screening of three key biological activities.
Caption: Proposed workflow for the initial biological screening of Compound X.
Comparative Framework: Establishing Benchmarks for Activity
To contextualize the experimental results, Compound X will be evaluated against established positive and negative controls. This comparative analysis is crucial for determining the potency and potential of our test compound.
| Assay | Test Compound | Positive Control | Negative Control | Rationale for Comparison |
| Antioxidant Activity (DPPH) | Compound X | Ascorbic Acid | Vehicle (Ethanol/Methanol) | Ascorbic acid is a gold-standard antioxidant, providing a benchmark for radical scavenging efficacy[14][15]. The vehicle control establishes the baseline absorbance[16]. |
| Anti-inflammatory Activity (Griess Assay) | Compound X | Dexamethasone | Vehicle (DMSO) | Dexamethasone is a potent steroidal anti-inflammatory drug that effectively inhibits nitric oxide production, offering a high bar for comparison[17][18]. |
| Cytotoxicity (MTT Assay) | Compound X | Doxorubicin | Vehicle (DMSO) | Doxorubicin is a standard chemotherapeutic agent used to induce cell death, serving as a positive control for cytotoxicity. The vehicle control represents 100% cell viability. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide clear, quantifiable endpoints.
Assessment of Antioxidant Activity: The DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound[19][20]. In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the compound[21].
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol. This solution should be freshly made and protected from light.
-
Prepare a stock solution of Compound X (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of Ascorbic Acid (positive control) in distilled water or ethanol.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of various concentrations of Compound X or Ascorbic Acid (e.g., serial dilutions from 1 to 500 µg/mL).
-
Add 20 µL of the solvent as a negative control.
-
Add 180 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes[22].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity will be calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the vehicle, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) will be determined by plotting the percentage of inhibition against the compound concentration.
-
Evaluation of Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition Assay
Principle: This assay uses the murine macrophage cell line RAW 264.7. Macrophages, when activated by lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO)[23][24]. The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity[25].
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of Compound X (determined from the cytotoxicity assay) and Dexamethasone (positive control) for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group)[25][26].
-
Incubate the plate for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
The nitrite concentration will be determined using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition will be calculated relative to the LPS-stimulated control group.
-
Determining the Cytotoxicity Profile: MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[27][28][29]. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[30][31].
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a suitable cell line (e.g., RAW 264.7 for consistency with the anti-inflammatory assay, or a cancer cell line if investigating anti-proliferative effects) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of Compound X for 24, 48, or 72 hours. Include wells with vehicle control (100% viability) and a positive control for cytotoxicity like Doxorubicin.
-
-
MTT Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
The successful execution of these comparative assays will provide a foundational understanding of the biological activity of this compound. The resulting data, particularly the IC50 values for antioxidant, anti-inflammatory, and cytotoxic activities, will allow for a direct comparison with established compounds and provide a clear indication of its therapeutic potential.
Positive results from this initial screening would warrant further investigation, including:
-
Mechanism of Action Studies: Exploring the specific cellular pathways modulated by Compound X (e.g., NF-κB, MAPK signaling).
-
Broader Screening: Testing against a wider panel of cell lines and other bioassays.
-
In Vivo Studies: Validating the observed in vitro activities in animal models of inflammation or oxidative stress.
This structured and comparative approach ensures that the initial biological evaluation of this novel compound is both scientifically rigorous and resource-efficient, paving the way for more advanced preclinical development.
References
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Kähkönen, M. P., et al. (1999). Antioxidant Activity of Plant Extracts Containing Phenolic Compounds. Journal of Agricultural and Food Chemistry, 47(10), 3954-3962. Available at: [Link]
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Zhang, L., et al. (2020). New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities. Chemistry & biodiversity, 17(1), e1900481. Available at: [Link]
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Prieto, J. M., et al. (2003). New Acetophenone Glucosides Isolated from Extracts of Helichrysum italicum with Antiinflammatory Activity. Journal of Natural Products, 66(8), 1059–1062. Available at: [Link]
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ResearchGate. (2025). (PDF) Phenolic Compounds as Potential Antioxidant. Available at: [Link]
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Liu, Z., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. European journal of medicinal chemistry, 158, 643–653. Available at: [Link]
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Mohareb, R. M. (n.d.). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. AJOL. Available at: [Link]
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Jang, Y., et al. (2025). The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. International Journal of Molecular Sciences, 26(1), 123. Available at: [Link]
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Sunway Pharm Ltd. (n.d.). This compound. Available at: [Link]
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ResearchGate. (n.d.). IC50 of 4′-aminoacetophenone chalcone derivatives. Available at: [Link]
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Research SOP. (2022). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF TEST SAMPLE USING EGG ALBUMIN DENATURATION METHOD. Available at: [Link]
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YouTube. (2020). Antioxidant assay by DPPH Method \ Free radical scavening activity. Available at: [Link]
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Li, Y., et al. (2015). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. Evidence-based complementary and alternative medicine : eCAM, 2015, 983192. Available at: [Link]
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Perera, T. D. C., et al. (2020). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. AYU, 41(1), 50–54. Available at: [Link]
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López-García, S., et al. (2015). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PloS one, 10(10), e0141134. Available at: [Link]
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MDPI. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14383. Available at: [Link]
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Cui, X., et al. (2014). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Journal of animal science and biotechnology, 5(1), 10. Available at: [Link]
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A Comparative Guide to the Efficacy of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone Derivatives
This guide provides a comprehensive comparison of the potential efficacy of derivatives synthesized from 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone. Geared towards researchers, scientists, and drug development professionals, this document delves into the synthesis, proposed mechanisms of action, and comparative biological activities of key derivative classes, supported by established experimental data from analogous compounds.
Introduction: The Potential of a Versatile Scaffold
This compound, also known as 1,1'-(2-hydroxy-5-methyl-1,3-phenylene)bis(ethanone), is an aromatic ketone with a unique structural framework. The presence of two acetyl groups on a substituted phenolic ring makes it a prime candidate for the synthesis of "bis" derivatives, where two pharmacologically active moieties are tethered to a central core. This bivalency can enhance binding affinity to biological targets, leading to increased potency and potentially novel mechanisms of action. This guide will focus on two primary classes of derivatives: bis-chalcones and bis-Schiff bases, exploring their potential as antimicrobial, anti-inflammatory, and antioxidant agents.
Synthetic Pathways: Creating the Derivatives
The synthesis of bis-chalcones and bis-Schiff bases from this compound leverages well-established condensation reactions. The choice of reactants and conditions is critical for achieving high yields and purity.
Synthesis of Bis-Chalcone Derivatives
Bis-chalcones are synthesized via a double Claisen-Schmidt condensation, where the diacetyl parent molecule reacts with two equivalents of an aromatic aldehyde in the presence of a base.
Caption: General workflow for the synthesis of bis-chalcone derivatives.
Experimental Protocol: Synthesis of a Representative Bis-Chalcone
-
Dissolution: Dissolve this compound (1 mmol) and a substituted aromatic aldehyde (2.2 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (40%) dropwise to the mixture while stirring at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure bis-chalcone.
Synthesis of Bis-Schiff Base Derivatives
Bis-Schiff bases (or bis-imines) are formed through the condensation of the two acetyl groups of the parent molecule with two equivalents of a primary amine.
Caption: General workflow for the synthesis of bis-Schiff base derivatives.
Experimental Protocol: Synthesis of a Representative Bis-Schiff Base
-
Mixing Reactants: Combine this compound (1 mmol) and a primary amine (2.2 mmol) in absolute ethanol (25 mL).
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated product is then filtered.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent to yield the pure bis-Schiff base.
Comparative Efficacy: A Multifaceted Analysis
The therapeutic potential of these derivatives lies in their diverse biological activities. Here, we compare their expected efficacy in key areas.
Antimicrobial Activity
Both bis-chalcones and bis-Schiff bases are expected to exhibit significant antimicrobial properties. The α,β-unsaturated ketone moiety in chalcones is known to be crucial for their activity, while the azomethine group (-C=N-) in Schiff bases is a key pharmacophore.[1]
Mechanism of Action: While the exact mechanisms can vary, it is proposed that these compounds disrupt microbial cell walls and membranes, inhibit essential enzymes, and interfere with nucleic acid synthesis.
Comparative Data (Analogous Compounds):
The following table presents representative antimicrobial data for bis-chalcone and bis-Schiff base derivatives from the literature to illustrate the expected range of activity.
| Derivative Class | Compound Example | Test Organism | Zone of Inhibition (mm) | Reference |
| Bis-Chalcone | 1,1'-[1,4-Phenylenebis(3-(4-chlorophenyl)prop-2-en-1-one)] | S. aureus | 18 | |
| E. coli | 15 | |||
| Bis-Schiff Base | N,N'-(1,4-phenylene)bis(1-(4-hydroxyphenyl)ethan-1-imine) | S. aureus | 22 | [2] |
| E. coli | 19 | [2] |
Experimental Protocol: Agar Well Diffusion Assay
-
Prepare Inoculum: A standardized bacterial suspension is uniformly spread on the surface of a sterile nutrient agar plate.
-
Create Wells: Wells of a fixed diameter (e.g., 6 mm) are bored into the agar.
-
Add Test Compounds: A defined concentration of the test derivative (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic (e.g., ampicillin) are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measure Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Chalcones, in particular, have been shown to possess potent anti-inflammatory properties.
Mechanism of Action: The anti-inflammatory effects of chalcone derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), often through the downregulation of signaling pathways such as NF-κB and JNK.[3][4]
Caption: Proposed anti-inflammatory mechanism of bis-chalcone derivatives.
Comparative Data (Analogous Compounds):
| Derivative Class | Compound Example | Assay | IC50 (µM) | Reference |
| Bis-Chalcone | (E,E)-1,4-bis(3-(4-methoxyphenyl)acryloyl)benzene | NO production in RAW 264.7 cells | 12.5 | [3] |
| Bis-Schiff Base | N,N'-(1,4-phenylene)bis(1-(p-tolyl)methanimine) | COX-2 Inhibition | 8.2 | [1] |
Antioxidant Activity
The phenolic hydroxyl group on the parent molecule suggests that its derivatives will possess antioxidant properties by scavenging free radicals.
Mechanism of Action: Antioxidants donate an electron to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cells and biomolecules. The presence of multiple hydroxyl groups and extended conjugation in the derivatives can enhance this activity.
Comparative Data (Analogous Compounds):
| Derivative Class | Compound Example | Assay | IC50 (µg/mL) | Reference |
| Bis-Chalcone | 1,1'-(1,4-phenylene)bis(3-(4-hydroxyphenyl)prop-2-en-1-one) | DPPH Radical Scavenging | 25.8 | [5] |
| Bis-Schiff Base | 2,2'-((1E,1'E)-(1,4-phenylenebis(methanylylidene))bis(azanylylidene))diphenol | DPPH Radical Scavenging | 18.3 | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Conclusion and Future Directions
The unique diacetyl structure of this compound makes it an excellent scaffold for the synthesis of bis-chalcone and bis-Schiff base derivatives. Based on the extensive literature on analogous compounds, these derivatives are expected to exhibit a range of promising biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. The bivalent nature of these molecules may lead to enhanced potency compared to their mono-functional counterparts.
Further research should focus on the synthesis and rigorous biological evaluation of a library of these derivatives to establish structure-activity relationships. Quantitative assays are essential to compare the efficacy of different substitutions on the aromatic rings of the chalcones and Schiff bases. Mechanistic studies will also be crucial to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The findings from such studies could pave the way for the development of novel therapeutic agents based on this versatile chemical scaffold.
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ANTIMICROBIAL STUDY OF 1,1-BIS- {2-HYDROXY-3-(1´- PHENYL-5´-ARYL-PYRAZOLIN 3´-YL)-5 METHYL PHENYL} METHANE. (2010). International Journal of Chemical Sciences. [Link]
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A new crystal form and anti-microbial activity of (E)-1-[3-(2-hy-droxy-benzyl-idene-amino)-phen-yl]ethanone. (2018). PubMed. [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. (2022). Bulletin of the Chemical Society of Ethiopia. [Link]
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The Structure-Activity Relationship of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone Analogs: A Comparative Guide for Therapeutic Discovery
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of a Versatile Phenyl Ethanone Scaffold
The compound 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, a substituted acetophenone derived from a p-cresol backbone, represents a compelling scaffold for the development of novel therapeutic agents. While direct and extensive structure-activity relationship (SAR) studies on this specific molecule are not yet prevalent in published literature, the broader family of substituted phenyl ethanones and related chalcones has demonstrated a wide array of biological activities, including significant anti-inflammatory and antimicrobial properties.[1][2][3][4][5] This guide will, therefore, present a comparative analysis of this compound analogs by extrapolating from established SAR principles of structurally similar compounds. By examining the impact of various chemical modifications on biological activity, we aim to provide a predictive framework for researchers engaged in the rational design of new and more potent therapeutic entities based on this promising scaffold. The foundational p-cresol unit is a well-known bioactive molecule, adding to the interest in its derivatives.[6]
Our analysis will focus on the three primary regions of the molecule amenable to chemical modification: the acetyl groups, the phenolic hydroxyl group, and the phenyl ring itself. Through a systematic exploration of these modifications, we can infer a set of guiding principles for optimizing the therapeutic index of this class of compounds.
Comparative Analysis of Predicted Biological Activities
The following table summarizes the predicted impact of various structural modifications on the anti-inflammatory and antimicrobial activities of this compound analogs, based on published data for related compounds.
| Modification Site | Specific Modification | Predicted Impact on Anti-inflammatory Activity | Predicted Impact on Antimicrobial Activity | Supporting Rationale from Related Compounds |
| Acetyl Groups | Conversion to chalcone via Claisen-Schmidt condensation | Likely increase | Likely increase | Chalcones derived from acetophenones often exhibit enhanced anti-inflammatory and antimicrobial effects.[5] |
| Reduction to ethyl groups | Likely decrease | Likely decrease | The carbonyl group is often crucial for activity in related series. | |
| Replacement with other acyl groups (e.g., propionyl, butyryl) | Variable, potential for optimization | Variable, potential for optimization | The size and lipophilicity of the acyl chain can influence target engagement and cell permeability.[7] | |
| Hydroxyl Group | Etherification (e.g., O-methylation, O-benzylation) | Likely decrease | Likely decrease | The phenolic hydroxyl group is often a key pharmacophore for antioxidant and anti-inflammatory activity.[8] |
| Esterification | Variable, potential for prodrug strategy | Variable | Esterification can improve bioavailability, with the active hydroxyl group released in vivo.[8] | |
| Phenyl Ring | Introduction of halogens (Cl, Br, F) | Likely increase | Likely increase | Halogen substitution on the phenyl ring of related compounds often enhances both anti-inflammatory and antimicrobial potency.[1][5] |
| Introduction of nitro groups | Likely increase | Likely increase | Nitro-substituted thiazole derivatives of acetophenones show good anti-inflammatory activity.[2] | |
| Introduction of additional alkyl groups | Variable, depends on position and size | Variable | Steric hindrance can negatively impact binding to target enzymes or receptors.[9] | |
| Introduction of substituted amino groups | Variable, potential for increased potency | Variable | The nature and position of the amino substituent can significantly alter activity.[10] |
Visualizing the Structure-Activity Relationship: Key Modification Sites
The following diagram illustrates the core scaffold of this compound and highlights the key positions for chemical modification to explore the structure-activity relationship.
Caption: Key modification sites on the this compound scaffold.
Experimental Protocols for Determining Structure-Activity Relationships
To empirically validate the predicted SAR, a systematic biological evaluation of newly synthesized analogs is necessary. Below are detailed protocols for assessing the key anti-inflammatory and antimicrobial activities.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This widely accepted model is used to evaluate the acute anti-inflammatory potential of novel compounds.[1][2]
Methodology:
-
Animal Model: Male Wistar rats (150-200 g) are used. Animals are fasted for 18 hours before the experiment with free access to water.
-
Grouping: Animals are divided into groups (n=6 per group):
-
Control group (vehicle, e.g., 1% CMC in saline)
-
Standard drug group (e.g., Indomethacin, 10 mg/kg)
-
Test compound groups (various doses of the synthesized analogs)
-
-
Drug Administration: Test compounds, standard drug, and vehicle are administered orally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a panel of pathogenic bacteria and fungi.[11]
Methodology:
-
Microorganisms: A selection of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) are used.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compounds: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Controls: A positive control (microorganism with no drug) and a negative control (broth with no microorganism) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested under the same conditions.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogs to establish a comprehensive SAR.
Caption: Workflow for SAR determination of novel analogs.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new anti-inflammatory and antimicrobial agents. Although direct SAR studies on this specific molecule are nascent, by drawing parallels with structurally related compounds, we can establish a rational basis for the design of more potent and selective analogs. The proposed modifications to the acetyl, hydroxyl, and phenyl ring moieties, coupled with the rigorous biological evaluation protocols outlined, provide a clear roadmap for future research in this area. The insights gained from such studies will be invaluable in optimizing the therapeutic potential of this versatile chemical scaffold and in the broader field of medicinal chemistry.
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Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. (2007). Bioorganic & Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone in Biological Assays
In the landscape of drug discovery and chemical biology, the journey of a small molecule from a mere structural entity to a well-characterized pharmacological tool is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity—its propensity to interact with its intended biological target versus a host of unintended off-targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone (henceforth referred to as AC-HMPE), a substituted acetophenone with potential biological activities.
Due to the limited publicly available experimental data on AC-HMPE, this guide will establish a paradigm for its evaluation. We will leverage data from structurally similar compounds to build a scientifically grounded, albeit hypothetical, cross-reactivity profile. This guide will equip you with the foundational knowledge and detailed experimental protocols to rigorously characterize AC-HMPE or any novel small molecule.
Understanding the Molecule: this compound (AC-HMPE)
AC-HMPE belongs to the acetophenone class of compounds, characterized by a phenyl ring attached to a methyl ketone group. The hydroxyl and additional acetyl and methyl substitutions on the phenyl ring of AC-HMPE suggest a potential for diverse biological interactions. Phenolic compounds are known to engage in hydrogen bonding and other non-covalent interactions with protein targets, and the presence of two acetyl groups may influence its solubility, metabolic stability, and target-binding profile.
Chemical Structure:
-
Molecular Weight: 192.21 g/mol [2]
The Imperative of Cross-Reactivity Profiling
Off-target effects can lead to unforeseen toxicity or misleading results in biological assays.[1] A thorough assessment of cross-reactivity is therefore not just a matter of scientific rigor but a crucial step in the validation of any potential therapeutic agent or chemical probe. For a molecule like AC-HMPE, with its reactive functional groups, understanding its promiscuity is paramount.
Comparative Analysis: AC-HMPE and Structurally Related Analogs
To construct a plausible biological activity profile for AC-HMPE, we will compare it with structurally related acetophenones for which experimental data is available. This comparative approach allows us to infer potential on-target and off-target activities.
| Compound | Structure | Known Biological Activity/Data | Reference |
| This compound (AC-HMPE) | O=C(C)c1cc(c(O)c(C)c1)C(C)=O | Hypothetical data based on analogs | - |
| 2',4'-Dihydroxyacetophenone | O=C(C)c1ccc(O)cc1O | Nematicidal activity against M. incognita (LC₅₀ = 210 µg/mL).[3] | [3] |
| 2-Hydroxy-5-methylacetophenone | O=C(C)c1ccc(C)cc1O | Used as an intermediate in organic synthesis.[4] | [4] |
| A 2-hydroxyacetophenone derivative (LXR Agonist) | Complex Structure | Potent and selective Liver X Receptor β (LXRβ) agonist (EC₅₀ in the nanomolar range).[5] | [5] |
| Azine derivatives of acetophenone | Complex Structures | Showed varying degrees of cytotoxicity against Jurkat cells.[6][7] | [6][7] |
Based on the activities of its analogs, it is plausible that AC-HMPE may exhibit cytotoxic properties and could potentially interact with nuclear receptors like LXR. The phenolic hydroxyl group also suggests potential interactions with a variety of enzymes, including kinases.
Experimental Protocols for Assessing Cross-Reactivity
Here, we provide detailed, step-by-step methodologies for a panel of in vitro assays to characterize the cross-reactivity profile of AC-HMPE.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.[8]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of AC-HMPE in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AC-HMPE. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Cross-Reactivity Profiling
Phenolic compounds are known to interact with kinases, often through hydrogen bonding with the kinase hinge region.[12] A broad kinase panel screening is essential to identify potential off-target kinase interactions.
Principle: In vitro kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition of this activity by a test compound is a measure of its potency. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[13]
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Compound Preparation: Prepare a 10 mM stock solution of AC-HMPE in 100% DMSO. Create a serial dilution series in DMSO.[13]
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted AC-HMPE or DMSO control to each well.
-
Add 2 µL of a kinase solution (containing a panel of diverse kinases) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at the Kₘ for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes.[13]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.
-
Receptor Binding Cross-Reactivity Profiling
To assess the potential for AC-HMPE to interact with G-protein coupled receptors (GPCRs) or other receptors, a radioligand binding assay is the gold standard.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.[14][15][16] A reduction in the binding of the radioligand indicates that the test compound is interacting with the receptor.
Experimental Workflow:
Caption: Workflow for a radioligand receptor binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare membranes from cells expressing the receptor of interest. A broad panel of receptors should be screened.
-
Prepare a working solution of the appropriate radioligand (e.g., ³H- or ¹²⁵I-labeled) in binding buffer. The concentration should be at or below the K₋ for the receptor.
-
Prepare serial dilutions of AC-HMPE in the binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the receptor membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound (AC-HMPE) at various concentrations.[17]
-
Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[17]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[17]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the AC-HMPE concentration.
-
Determine the IC₅₀ value and then calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Hypothetical Data and Interpretation
The following table presents hypothetical data for AC-HMPE based on the expected activities of similar compounds. This data is for illustrative purposes to demonstrate how to present and interpret cross-reactivity results.
| Assay Type | Target/Cell Line | Endpoint | Hypothetical Result for AC-HMPE | Interpretation |
| Cytotoxicity | HeLa (cervical cancer) | IC₅₀ | 25 µM | Moderate cytotoxic activity. |
| Kinase Profiling | Kinase Panel (e.g., 96 kinases) | % Inhibition at 10 µM | >50% inhibition of p38α, GSK3β, and CDK2 | Potential off-target activity against specific kinases. Follow-up with IC₅₀ determination is required. |
| Receptor Binding | LXRβ | Kᵢ | 800 nM | Weak to moderate binding to LXRβ, suggesting potential for nuclear receptor modulation. |
| Receptor Binding | 5-HT₂ₐ Receptor | Kᵢ | >10 µM | No significant binding to the 5-HT₂ₐ receptor at concentrations up to 10 µM. |
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound. While direct experimental data for this specific compound is currently lacking, the proposed experimental workflows and comparative analysis with structurally related molecules offer a clear path forward for its characterization.
For any novel compound, a comprehensive understanding of its biological interactions is non-negotiable. By employing a multi-assay approach as outlined here, researchers can build a detailed selectivity profile, enabling more informed decisions in the progression of a compound through the drug discovery pipeline. The principles and protocols detailed herein are not only applicable to AC-HMPE but can be adapted for the rigorous assessment of any small molecule, thereby upholding the principles of scientific integrity and accelerating the development of safe and effective therapeutics.
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Journal of Food and Drug Analysis. (2012). The Selectivity and Impact of Polyphenols-Protein Kinases Interactions for Chemoprevention. Retrieved from [Link]
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ResearchGate. (2025, August 6). Radioligand Binding Assays and Their Analysis. Retrieved from [Link]
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ResearchGate. (2025, August 9). Cytotoxicity of Some Azines of Acetophenone Derived Mono-Mannich Bases against Jurkat Cells. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective synthesis of highly substituted aromatic compounds is a perpetual challenge. 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, a diacetylated derivative of p-cresol, represents a valuable scaffold with potential applications as an intermediate in the synthesis of complex organic molecules. This guide provides an in-depth comparison of plausible synthetic methodologies for this target compound, offering insights into the underlying chemical principles and providing detailed experimental protocols to support your research endeavors.
Introduction to the Target Molecule
This compound is a polysubstituted aromatic ketone. The presence of ortho- and para-directing hydroxyl and methyl groups, along with the meta-directing acetyl groups, presents a fascinating challenge in regioselective synthesis. The strategic placement of these functional groups makes it a potentially useful building block for the synthesis of various heterocyclic compounds and pharmacologically active agents. This guide will explore and benchmark two primary synthetic strategies: a direct diacetylation approach via the Friedel-Crafts reaction and a stepwise approach utilizing the Fries rearrangement.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision based on factors such as efficiency, cost, scalability, and safety. Here, we present a comparative overview of two logical pathways to this compound.
| Parameter | Method A: Direct Friedel-Crafts Diacetylation | Method B: Stepwise Acylation via Fries Rearrangement |
| Starting Material | p-Cresol | p-Cresol |
| Key Reactions | Friedel-Crafts Acylation | Esterification, Fries Rearrangement, Friedel-Crafts Acylation |
| Number of Steps | 1 | 3 |
| Plausible Yield | Moderate | Moderate to Good (cumulative) |
| Purity | May require extensive purification | Intermediates can be purified, potentially leading to a purer final product |
| Key Reagents | Acetic anhydride/Acetyl chloride, AlCl₃ | Acetic anhydride, Pyridine, AlCl₃ |
| Reaction Conditions | Potentially harsh, requires excess Lewis acid | Milder initial step, high temperature for rearrangement |
| Advantages | More atom-economical, fewer steps | Potentially better control over regioselectivity, utilizes a well-documented intermediate synthesis |
| Disadvantages | Risk of poly-acylation and side reactions, deactivation of the ring after the first acylation can hinder the second.[1][2] | Longer synthetic route, cumulative yield may be lower. |
Method A: Direct Friedel-Crafts Diacetylation of p-Cresol
This approach is the most direct, aiming to introduce both acetyl groups in a single step. The synthesis of the analogous 2-Hydroxy-5-methylbenzene-1,3-dicarbaldehyde by the acetylation of 4-methylphenol with aluminum trichloride suggests the feasibility of this diacetylation.[3] The strong activating and ortho, para-directing effects of the hydroxyl group are leveraged to achieve the desired substitution pattern.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[4][5] The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion.[5] The electron-rich aromatic ring of p-cresol then attacks the acylium ion. The hydroxyl group directs the first acetylation to the ortho position due to its strong activating effect. The introduction of the first electron-withdrawing acetyl group deactivates the ring, making the second acylation more challenging.[1][2] However, the combined directing effects of the hydroxyl and methyl groups can still favor the introduction of the second acetyl group at the other ortho position relative to the hydroxyl group.
Caption: Workflow for Direct Friedel-Crafts Diacetylation.
Experimental Protocol: Direct Diacetylation of p-Cresol
Materials:
-
p-Cresol
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.5 equivalents).
-
Add anhydrous dichloromethane (200 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of p-cresol (1 equivalent) and acetic anhydride (2.2 equivalents) in anhydrous dichloromethane (50 mL).
-
Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (100 mL).
-
Stir the mixture vigorously until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Method B: Stepwise Acylation via Fries Rearrangement
This strategy involves a more controlled, multi-step approach. The initial mono-acylation of the phenolic hydroxyl group is followed by a Fries rearrangement to form the known intermediate, 2-hydroxy-5-methylacetophenone.[6] A subsequent acylation step then introduces the second acetyl group.
Mechanistic Rationale
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid.[7][8][9] The reaction is known to be ortho, para-selective, with higher temperatures generally favoring the ortho product.[10] In the first step, p-cresol is esterified to p-cresyl acetate. The subsequent Fries rearrangement of p-cresyl acetate at elevated temperatures is reported to give a good yield of 2-hydroxy-5-methylacetophenone.[6] The final step is a Friedel-Crafts acylation of this intermediate to introduce the second acetyl group. The presence of the hydroxyl and the first acetyl group will direct the second acylation.
Caption: Workflow for Stepwise Synthesis via Fries Rearrangement.
Experimental Protocol: Stepwise Synthesis
Step 1: Synthesis of p-Cresyl Acetate
-
To a solution of p-cresol (1 equivalent) in pyridine (2 equivalents) at 0 °C, add acetic anhydride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield p-cresyl acetate, which can be used in the next step without further purification.
Step 2: Fries Rearrangement to 2-hydroxy-5-methylacetophenone [6]
-
To a flask containing anhydrous aluminum chloride (1.8 equivalents), add p-cresyl acetate (1 equivalent) portion-wise.
-
Heat the reaction mixture to 120 °C for 45 minutes in an oil bath.
-
Cool the reaction mixture and decompose it with ice-cold water containing a small amount of concentrated HCl.
-
Extract the crude ketone with diethyl ether, wash with water, and dry over anhydrous MgSO₄.
-
Purify the product by recrystallization from ethanol to obtain 2-hydroxy-5-methylacetophenone.
Step 3: Acylation of 2-hydroxy-5-methylacetophenone
-
Follow the procedure for Friedel-Crafts acylation as described in Method A, using 2-hydroxy-5-methylacetophenone as the starting material.
Conclusion and Future Outlook
Both the direct diacetylation and the stepwise Fries rearrangement approaches present viable, albeit distinct, strategies for the synthesis of this compound. The direct Friedel-Crafts method offers the allure of a shorter synthetic sequence, while the stepwise Fries rearrangement provides greater control and potentially higher purity of the final product.
The choice between these methods will ultimately depend on the specific requirements of the researcher, including available resources, desired purity, and scalability. Further optimization of reaction conditions, such as screening of different Lewis acids and solvents, could lead to improved yields and selectivity for both routes. The development of more environmentally benign catalytic systems, such as using solid acid catalysts, also presents an exciting avenue for future research in the synthesis of this and related polysubstituted phenolic compounds.[11][12]
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1,3-diacetylbenzene synthesis - YouTube. [Link]
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Continuous flow Friedel–Crafts acetylation of phenols and electron-rich arenes and heteroarenes - ProQuest. [Link]
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Fries rearrangement - Wikipedia. [Link]
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Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites | Request PDF - ResearchGate. [Link]
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2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem. [Link]
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(PDF) 2-Hydroxy-5-methylbenzene-1,3-dicarbaldehyde - ResearchGate. [Link]
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A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors - Bulletin of Chemical Reaction Engineering & Catalysis - BCREC Publishing Group. [Link]
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ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids, in the presence of SnCl 4 - ResearchGate. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [Link]
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Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. [Link]
- Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and comput
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Fries Rearrangement - Organic Chemistry Portal. [Link]
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Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis - ResearchGate. [Link]
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A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. [Link]
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Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC - NIH. [Link]
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Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]
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2,5-dihydroxyacetophenone - Organic Syntheses Procedure. [Link]
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Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride | Request PDF - ResearchGate. [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. [Link]
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hexahydroxybenzene - Organic Syntheses Procedure. [Link]
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Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis - PubMed. [Link]
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A Comparative Spectroscopic Guide to 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone and Its Isomers
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification of constitutional isomers is a critical control point. Molecules sharing the same molecular formula but differing in the connectivity of their atoms can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone and its structural isomers, offering researchers a practical framework for their differentiation using routine analytical techniques.
The focus of this guide will be on the isomers produced via the Fries rearrangement of cresyl acetates, a common synthetic route to hydroxyaryl ketones.[1][2] We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical picture for confident structural elucidation.
The Isomeric Landscape
The primary compounds of interest are di-acetylated derivatives of cresol. For this guide, we will compare the following isomers for which experimental data has been secured from the literature:
-
Isomer 1: 2-Hydroxy-4,5-dimethylacetophenone
-
Isomer 2: 2-Hydroxy-3,5-dimethylacetophenone
While our primary target, this compound, is a valid structure, a complete set of peer-reviewed spectroscopic data was not available at the time of this publication. The principles and comparative data for the isomers presented herein provide a strong predictive framework for its identification.
Molecular structures of the target compound and its isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. The chemical shift (δ), multiplicity, and integration of proton signals, along with the chemical shifts of carbon atoms, provide a detailed map of the molecular structure.
The key differentiators among our isomers will be the substitution pattern on the aromatic ring, which dictates the chemical shifts and coupling patterns of the aromatic protons, as well as the chemical shifts of the aromatic carbons.
Comparative NMR Data
The following table summarizes the experimental ¹H and ¹³C NMR data for the two isomers, as reported in the literature.[3]
| Isomer | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75.5 MHz) δ (ppm) |
| 2-Hydroxy-4,5-dimethylacetophenone | 12.31 (s, 1H, OH), 7.42 (s, 1H, Ar-H), 6.77 (s, 1H, Ar-H), 2.60 (s, 3H, Ac-CH₃), 2.31 (s, 3H, Ar-CH₃), 2.17 (s, 3H, Ar-CH₃) | 203.8, 160.7, 147.0, 130.8, 127.2, 118.9, 117.7, 26.5, 20.5, 18.9 |
| 2-Hydroxy-3,5-dimethylacetophenone | 12.60 (s, 1H, OH), 7.32 (s, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 2.59 (s, 3H, Ac-CH₃), 2.26 (s, 3H, Ar-CH₃), 2.22 (s, 3H, Ar-CH₃) | 205.4, 163.5, 146.1, 139.4, 124.5, 119.1, 116.7, 33.2, 24.6, 21.5 |
Interpretation and Causality
-
Hydroxyl Proton (OH): In both isomers, the phenolic hydroxyl proton appears as a sharp singlet significantly downfield (~12.3-12.6 ppm). This is indicative of strong intramolecular hydrogen bonding with the adjacent acetyl group's carbonyl oxygen. The slight variation in chemical shift can be attributed to subtle differences in the strength of this hydrogen bond due to the electronic effects of the methyl group positions.
-
Aromatic Protons (Ar-H): This is the most diagnostic region. In 2-hydroxy-4,5-dimethylacetophenone, the two aromatic protons are para to each other, resulting in two singlets at 7.42 and 6.77 ppm. For 2-hydroxy-3,5-dimethylacetophenone, the two aromatic protons are also singlets but with different chemical shifts (7.32 and 7.05 ppm) due to their different electronic environments. The absence of ortho or meta coupling is a key indicator of this substitution pattern.
-
Acetyl and Methyl Protons (CH₃): The acetyl methyl protons are readily identifiable as sharp singlets around 2.6 ppm. The aromatic methyl groups also appear as singlets, with their precise chemical shifts influenced by their position on the ring.
-
¹³C Chemical Shifts: The carbonyl carbon (C=O) is the most downfield signal in the ¹³C NMR spectrum, appearing around 204-205 ppm. The positions of the aromatic carbons provide a unique fingerprint for each isomer. For instance, the carbon bearing the hydroxyl group (C-OH) is typically found around 160-163 ppm. The number of signals and their chemical shifts in the aromatic region (116-147 ppm) directly correspond to the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrations to monitor for these isomers are the O-H stretch of the phenol, the C=O stretch of the ketone, and the various C-H and C=C stretches of the aromatic ring.
Expected Characteristic Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenolic O-H | Stretching | 3200-3600 | Broad (due to hydrogen bonding) |
| Aromatic C-H | Stretching | 3000-3100 | Sharp, medium intensity |
| Aliphatic C-H | Stretching | 2850-3000 | Sharp, medium intensity |
| Carbonyl C=O | Stretching | 1630-1680 | Strong, sharp |
| Aromatic C=C | Stretching | 1500-1600 | Medium to strong, multiple bands |
| Phenolic C-O | Stretching | ~1220 | Strong |
| Aromatic C-H | Out-of-plane bending | 750-900 | Strong, pattern depends on substitution |
Interpretation and Causality
The most significant feature in the IR spectrum for these molecules is the position of the carbonyl (C=O) stretching band. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen weakens the C=O double bond, causing its absorption to shift to a lower wavenumber (around 1650 cm⁻¹) compared to a non-hydrogen-bonded acetophenone (typically ~1685 cm⁻¹).[4][5]
While the overall IR spectra of the isomers will be very similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) and in the precise positions of the main absorption bands can be used for differentiation, especially when comparing against a known reference standard. The pattern of the C-H out-of-plane bending bands in the 750-900 cm⁻¹ region is particularly sensitive to the substitution pattern on the aromatic ring.[6][7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Expected Fragmentation Pathways
The fragmentation of substituted acetophenones is well-understood and primarily driven by cleavage adjacent to the carbonyl group (α-cleavage).[8][9]
Primary fragmentation pathway for diacetylated cresol isomers.
Comparative Fragmentation Analysis
| Fragment Ion | Description | Expected m/z | Significance |
| [M]⁺• | Molecular Ion | 192 | Confirms the molecular weight of the C₁₁H₁₂O₃ isomers. |
| [M-CH₃]⁺ | α-cleavage: Loss of a methyl radical from an acetyl group. | 177 | This is typically the base peak due to the stability of the resulting acylium ion. |
| [M-CH₃-CO]⁺ | Loss of a neutral carbon monoxide molecule from the acylium ion. | 149 | A common subsequent fragmentation for acylium ions. |
| [M-COCH₃]⁺ | α-cleavage: Loss of an acetyl radical. | 149 | Another possible initial fragmentation pathway. |
Key Differentiators: While the major fragments at m/z 192, 177, and 149 will be common to all isomers, the relative intensities of these fragments can differ. These differences arise from the subtle effects of the substituent positions on the stability of the molecular ion and the various fragment ions. For a definitive identification, the fragmentation pattern of an unknown sample must be compared to that of an authentic reference standard.[10][11]
Experimental Protocols
To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is paramount.
General Experimental Workflow
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Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Introduction: The Question of a Novel Acetophenone
In the landscape of small molecule therapeutics, acetophenones and their derivatives represent a rich field of study, demonstrating a wide array of biological activities. The compound 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, a di-acetylated hydroxyphenyl derivative, presents an intriguing subject for mechanistic investigation. Its structure, featuring a phenolic hydroxyl group and two acetyl moieties on a methylated benzene ring, suggests potential for antioxidant and anti-inflammatory activities, common traits among phenolic compounds. However, a definitive mechanism of action for this specific molecule has yet to be elucidated in the scientific literature.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of this compound. We will propose and explore potential mechanisms by comparing it with well-characterized compounds, providing detailed experimental protocols to test these hypotheses, and presenting a logical workflow for data interpretation. Our approach is grounded in established biochemical and cell-based assays, ensuring scientific integrity and providing a self-validating system for discovery.
Hypothesized Mechanisms and Comparator Compounds
Based on the structural motifs of this compound, we can hypothesize several plausible mechanisms of action. Phenolic compounds are known to exert their effects through direct antioxidant activity (radical scavenging) or by modulating key signaling pathways involved in inflammation.[1][2] The presence of acetyl groups may influence the compound's lipophilicity and cellular uptake, potentially altering its interaction with intracellular targets.
To rigorously test these hypotheses, we will compare our target compound with two well-characterized molecules:
-
Paeonol (2'-Hydroxy-4'-methoxyacetophenone): A naturally occurring phenolic acetophenone, Paeonol is an excellent comparator due to its structural similarity. It is known to possess significant anti-inflammatory, antioxidant, and neuroprotective properties.[3][4] Its mechanisms include the inhibition of pro-inflammatory enzymes and the suppression of the NF-κB signaling pathway.[4][5]
-
Resveratrol (3,5,4'-trihydroxy-trans-stilbene): A widely studied polyphenol, Resveratrol provides a benchmark for potent antioxidant and anti-inflammatory activity. Its multifaceted mechanism involves the activation of sirtuins (e.g., SIRT1), inhibition of NF-κB, and modulation of various kinases.[[“]][7]
By comparing the activity profile of this compound to these compounds, we can infer its likely mechanisms of action.
Experimental Workflow for Mechanistic Elucidation
The following experimental plan is designed to systematically investigate the antioxidant and anti-inflammatory potential of this compound.
Figure 1: A three-phase experimental workflow to characterize the mechanism of action.
Phase 1: Antioxidant Profiling
The phenolic hydroxyl group is a key structural feature suggesting that this compound may act as a direct antioxidant by donating a hydrogen atom to neutralize free radicals.[8] We will assess this activity using two common radical scavenging assays.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Rationale: This assay provides a rapid and straightforward method to evaluate the free radical scavenging capacity of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions (10 mM) of the test compound, Paeonol, Resveratrol, and a positive control (e.g., Ascorbic Acid) in DMSO.
-
Create a series of dilutions from the stock solutions in methanol to achieve final concentrations ranging from 1 µM to 100 µM.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds, comparators, and control to the respective wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Phase 2: Anti-inflammatory Enzyme Inhibition
A key mechanism of anti-inflammatory drugs is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[9][10] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.
Protocol 2: Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: Selective inhibition of COX-2 is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs), as it reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[10] This fluorometric assay measures the peroxidase component of COX-2 activity.
Step-by-Step Methodology:
-
Reagent Preparation (using a commercial kit, e.g., BPS Bioscience #79344): [11]
-
Thaw all kit components (COX Assay Buffer, Amplex™ Red, COX-2 enzyme) as per the manufacturer's instructions.
-
Prepare serial dilutions of the test compound, Paeonol, Resveratrol, and a known COX-2 inhibitor (e.g., Celecoxib) in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure:
-
To a 96-well black plate, add the diluted compounds.
-
Add diluted COX-2 enzyme to all wells except the "Negative Control".
-
Add diluted Amplex™ Red to all wells.
-
Initiate the reaction by adding arachidonic acid (substrate).
-
-
Data Acquisition:
-
Immediately read the fluorescence intensity (excitation = 535 nm; emission = 590 nm) in a kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control" (enzyme with no inhibitor).
-
Determine the IC50 value for each compound.
-
Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay
Rationale: The 5-LOX pathway is another critical branch of the inflammatory response, leading to the production of leukotrienes, which are involved in asthma and other inflammatory diseases. A fluorometric assay can be used to screen for 5-LOX inhibitors.[12]
Step-by-Step Methodology:
-
Reagent Preparation (using a commercial kit, e.g., BioVision #K980-100):
-
Prepare reagents according to the kit protocol.
-
Prepare serial dilutions of the test compound, Paeonol, Resveratrol, and a known 5-LOX inhibitor (e.g., Zileuton).
-
-
Assay Procedure:
-
Add the test compounds and controls to a 96-well white plate.
-
Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme, and add it to the wells.
-
Incubate at room temperature for 10 minutes.
-
Add the LOX substrate to initiate the reaction.
-
-
Data Acquisition:
-
Read the fluorescence (excitation = 500 nm; emission = 536 nm) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction and the percentage of inhibition for each compound.
-
Determine the IC50 values.
-
Phase 3: Cellular Mechanism of Action
To understand how this compound functions in a biological context, it is essential to perform cell-based assays. We will use a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
Protocol 4: NF-κB Activation Assay (Luciferase Reporter)
Rationale: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including COX-2, TNF-α, and IL-6.[[“]] Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway.[13] A luciferase reporter assay provides a highly sensitive method to quantify NF-κB activation.[14][15]
Figure 2: The NF-κB signaling pathway and its measurement using a luciferase reporter assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate.
-
Transfect the cells with a plasmid containing the luciferase gene under the control of an NF-κB response element. A co-transfection with a β-galactosidase plasmid can be used for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound, Paeonol, and Resveratrol. Pre-incubate for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Add luciferase assay reagent to each well.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
If using a normalization control, measure β-galactosidase activity.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity or total protein concentration.
-
Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.
-
Determine the IC50 values.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear, structured tables for easy comparison. The following tables present hypothetical but plausible data to illustrate the expected outcomes.
Table 1: Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µM) |
| This compound | 25.4 |
| Paeonol | 18.2 |
| Resveratrol | 8.5 |
| Ascorbic Acid (Control) | 12.1 |
Interpretation: This hypothetical data suggests that our target compound possesses moderate direct antioxidant activity, less potent than the well-characterized antioxidants Paeonol and Resveratrol.
Table 2: Anti-inflammatory Enzyme Inhibition
| Compound | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) |
| This compound | 15.8 | > 100 |
| Paeonol | 10.5 | 45.7 |
| Resveratrol | 5.2 | 22.1 |
| Celecoxib (COX-2 Control) | 0.05 | - |
| Zileuton (5-LOX Control) | - | 0.5 |
Interpretation: The illustrative data indicates that the target compound may be a selective inhibitor of COX-2, similar to Paeonol, but with lower potency. It appears to have minimal effect on the 5-LOX pathway.
Table 3: Cellular Anti-inflammatory Activity
| Compound | NF-κB Inhibition IC50 (µM) |
| This compound | 12.3 |
| Paeonol | 8.9 |
| Resveratrol | 4.1 |
Interpretation: This hypothetical result would strongly suggest that a primary mechanism of action for this compound is the suppression of the NF-κB signaling pathway, consistent with its potential COX-2 inhibitory effect, as COX-2 is a downstream target of NF-κB.
Conclusion: Synthesizing the Evidence
This guide outlines a systematic and robust approach to confirm the mechanism of action of this compound. By progressing through antioxidant, enzymatic, and cell-based assays and comparing the results to well-defined reference compounds, researchers can build a comprehensive profile of this novel molecule.
References
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Consensus. (n.d.). What is resveratrol mechanism of action? Retrieved from [Link]
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PubMed. (2019). Paeonol: pharmacological effects and mechanisms of action. Retrieved from [Link]
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PubMed. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review. Retrieved from [Link]
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News-Medical.Net. (n.d.). Resveratrol Mechanisms. Retrieved from [Link]
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MDPI. (n.d.). Biological Activities of Paeonol in Cardiovascular Diseases: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Paeonol: pharmacological effects and mechanisms of action. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacological mechanisms of paeonol on anti-inflammatory and... Retrieved from [Link]
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BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant mechanism of phenolic compounds Flavonoids. Retrieved from [Link]
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Frontiers. (n.d.). Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy. Retrieved from [Link]
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Frontiers. (n.2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Retrieved from [Link]
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JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]
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Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]
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Life Extension. (2009). Resveratrol's Anti-Inflammatory Mechanism Defined. Retrieved from [Link]
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MDPI. (n.d.). Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase... Retrieved from [Link]
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National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
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PubMed. (2019). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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PubMed. (2017). p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models. Retrieved from [Link]
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A Comparative Guide to the Reproducible Synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
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This guide provides a detailed comparison of methodologies for the synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, also known as 2,4-diacetyl-5-methylphenol. It is intended for researchers, scientists, and drug development professionals who require reliable and reproducible experimental outcomes. This document moves beyond simple protocols to explain the underlying chemical principles that govern success and variability in the synthesis of this valuable chemical intermediate.
Introduction: The Significance of Reproducibility
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. The presence of multiple functional groups—a hydroxyl group and two acetyl moieties on a methylated phenol ring—offers numerous avenues for further chemical modification. However, the synthesis of this compound is often plagued by issues of reproducibility, leading to variations in yield, purity, and isomer distribution.
This guide will focus on the most common synthetic route, the Fries rearrangement, and will dissect the critical parameters that influence its outcome. By understanding these factors, researchers can establish robust, self-validating protocols that ensure consistent results.
Primary Synthesis Route: The Lewis-Acid Catalyzed Fries Rearrangement
The Fries rearrangement is a powerful method for converting phenolic esters into hydroxy aryl ketones.[1][2][3] In the context of our target molecule, the synthesis typically starts from p-cresyl acetate, which is then diacetylated. The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).
The Underlying Mechanism
The reaction proceeds through the formation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the phenol ring.[1] The choice of reaction conditions, particularly temperature and solvent, plays a crucial role in directing the regioselectivity of the acylation (i.e., whether the acetyl group adds to the ortho or para position relative to the hydroxyl group).[1][3][4]
// Nodes start [label="p-Cresyl Acetate\n+ Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; esterification [label="Esterification", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; precursor [label="p-Cresyl Diacetate\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; lewis_acid [label="AlCl₃ (Lewis Acid)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; complex [label="Acylium Ion Generation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; rearrangement [label="Electrophilic Aromatic\nSubstitution (Fries Rearrangement)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Work-up\n& Purification", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_product [label="Purified Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> esterification [label="Heat"]; esterification -> precursor; precursor -> complex; lewis_acid -> complex; complex -> rearrangement; rearrangement -> product; product -> workup [label="Quench with ice/HCl"]; workup -> final_product [label="Recrystallization/\nChromatography"]; } } Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a synthesis of common procedures and highlights critical control points for ensuring reproducibility.
Materials:
-
p-Cresyl acetate
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Esterification (Formation of p-Cresyl Diacetate):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresyl acetate and an excess of acetic anhydride.
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: This initial step ensures the formation of the diacetate precursor. Driving the reaction to completion at this stage is crucial to avoid a mixture of starting materials in the subsequent, more complex rearrangement step.
-
-
Fries Rearrangement:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add dry nitrobenzene as the solvent. The choice of a polar solvent like nitrobenzene can favor the formation of the para-substituted product.[5]
-
In a separate, dry container, weigh out anhydrous aluminum chloride. It is essential to use a fresh, high-purity batch of AlCl₃ as it is hygroscopic and its activity can be compromised by moisture.
-
Cool the reaction flask in an ice bath to 0-5 °C.
-
Slowly and portion-wise, add the anhydrous AlCl₃ to the stirred solution. This is a highly exothermic process, and maintaining a low temperature is critical to control the reaction rate and prevent unwanted side reactions.
-
After the addition is complete, slowly raise the temperature to around 140-150°C and maintain it for 5-6 hours.[6]
-
Causality: Temperature control is paramount. Higher temperatures generally favor the formation of the ortho-substituted isomer.[1][3] For the synthesis of the target molecule, a balance must be struck to achieve the desired di-acetylation pattern.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a beaker of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often an oily residue or a semi-solid. Purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient, followed by recrystallization from a suitable solvent system like aqueous ethanol.[6]
-
Causality: The purification step is critical for removing isomeric byproducts and unreacted starting materials. The choice of recrystallization solvent can significantly impact the final purity and crystal form of the product.
-
Factors Influencing Reproducibility
The Fries rearrangement is notoriously sensitive to several variables.[4] Understanding and controlling these factors is the key to achieving reproducible results.
| Factor | Influence on the Reaction | Recommendations for Reproducibility |
| Purity of AlCl₃ | Lewis acid activity is crucial for the reaction. Contamination with water will deactivate the catalyst. | Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glove box). |
| Solvent Choice and Purity | Solvent polarity can influence the ortho/para product ratio.[3][5] Residual water in the solvent will react with the AlCl₃. | Use a dry, non-polar solvent for ortho-selectivity or a polar solvent for para-selectivity. Ensure the solvent is anhydrous. |
| Temperature Control | High temperatures favor ortho-acylation, while lower temperatures favor para-acylation.[1][3][5] | Use a temperature-controlled oil bath and monitor the internal reaction temperature closely. Maintain consistent heating throughout the reaction. |
| Reaction Time | Insufficient time will lead to incomplete conversion. Excessive time can lead to the formation of byproducts. | Monitor the reaction progress by TLC to determine the optimal reaction time for your specific setup. |
| Stoichiometry of Reactants | An excess of AlCl₃ is typically required as it complexes with both the reactant and product.[2] | Carefully measure the molar equivalents of all reactants. A slight excess of the acylating agent can be used to drive the reaction to completion. |
Alternative Synthesis Strategies
While the Fries rearrangement is the most common method, other approaches exist for the synthesis of hydroxyaryl ketones.
-
Friedel-Crafts Acylation: Direct acylation of p-cresol can be attempted. However, phenols tend to undergo O-acylation to form esters rather than the desired C-acylation to form ketones under standard Friedel-Crafts conditions.[3] This makes the Fries rearrangement, which starts with the ester and rearranges it, a more reliable method.
-
Modern Catalytic Methods: Research into more environmentally friendly and milder catalysts is ongoing. Some studies have explored the use of solid acid catalysts like zeolites or strong protic acids like methanesulfonic acid to circumvent the need for stoichiometric amounts of corrosive Lewis acids.[2][7] These methods may offer improved reproducibility and easier work-up procedures.
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replace_catalyst [label="Use fresh AlCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; dry_solvent [label="Dry solvent before use", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_temp [label="Use a controlled heating mantle\nor oil bath", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_time [label="Run a time-course experiment", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Improved Reproducibility", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; check_catalyst -> check_solvent [label="Yes"]; check_catalyst -> replace_catalyst [label="No"]; replace_catalyst -> check_solvent;
check_solvent -> check_temp [label="Yes"]; check_solvent -> dry_solvent [label="No"]; dry_solvent -> check_temp;
check_temp -> check_time [label="Yes"]; check_temp -> optimize_temp [label="No"]; optimize_temp -> check_time;
check_time -> success [label="Yes"]; check_time -> optimize_time [label="No"]; optimize_time -> success; } } Caption: Troubleshooting guide for the Fries rearrangement.
Characterization and Data Comparison
Reproducibility is ultimately validated by consistent analytical data. The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Expected Data | Potential Variations and Interpretations |
| ¹H NMR | Signals corresponding to aromatic protons, two acetyl methyl groups, one aromatic methyl group, and a hydroxyl proton. The chemical shifts and coupling patterns will be specific to the substitution pattern. | The presence of extra signals in the aromatic or methyl regions may indicate isomeric impurities. The integration values should be carefully checked. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl groups, aromatic carbons, and methyl carbons. | The number of signals should match the number of unique carbons in the molecule. Additional signals suggest impurities. |
| IR Spectroscopy | A broad peak for the hydroxyl group (O-H stretch), sharp peaks for the carbonyl groups (C=O stretch), and peaks in the fingerprint region characteristic of the aromatic ring. | A sharpening of the O-H peak could indicate reduced hydrogen bonding. Shifts in the C=O stretching frequency might suggest the presence of different isomers. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂O₃, MW: 192.21 g/mol ).[8] | Fragmentation patterns should be consistent across batches. The presence of other major peaks could indicate impurities. |
Conclusion
Achieving reproducible experimental results for the synthesis of this compound via the Fries rearrangement is a matter of meticulous control over key reaction parameters. By understanding the mechanistic underpinnings of the reaction and paying close attention to the purity of reagents, solvent choice, and temperature, researchers can move from inconsistent outcomes to a reliable and scalable synthetic protocol. This guide serves as a framework for developing such a robust methodology, ensuring the consistent production of this important chemical intermediate for further research and development.
References
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BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(3-Acetyl-2,4,6-trihydroxy-5-methyl-phenyl)-ethanone. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fries rearrangement. Retrieved from [Link]
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-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
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SciSpace. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. Retrieved from [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Acylation of phenols to phenolic esters with organic salts. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone (CAS No. 55108-28-6). Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research, development, and manufacturing settings. The information herein is synthesized from established safety protocols and regulatory guidelines to provide a trustworthy and authoritative resource.
Hazard Identification and Risk Assessment
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | Echemi[2] |
| Molecular Weight | 192.21 g/mol | Sunway Pharm Ltd[3] |
| Boiling Point | 316.1°C at 760 mmHg | Echemi[4] |
| Flash Point | 159.2°C | Echemi[4] |
| Density | 1.149 g/cm³ | Echemi[4] |
Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, the following personal protective equipment is mandatory:
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which may cause irritation or absorption. |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols. | Avoids inhalation, which may cause respiratory tract irritation. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure the safety of laboratory personnel.
Spill Response Protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation of any vapors.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect and Containerize: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Inform your institution's Environmental Health and Safety (EH&S) department of the spill, following their specific reporting procedures.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[5] The following procedure outlines a compliant and safe disposal pathway.
Disposal Workflow:
Caption: Disposal Workflow for this compound.
Detailed Steps:
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EH&S department.[6] Improper mixing can lead to dangerous chemical reactions.
-
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first waste is added to the container).
-
The specific hazards associated with the chemical (e.g., "Irritant").
-
The name of the principal investigator or laboratory supervisor.
-
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5]
-
The SAA must be under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Transfer to a Central Accumulation Area (CAA):
-
Once the waste container is full, or the accumulation time limit set by your institution is reached, arrange for the transfer of the container to your facility's Central Accumulation Area (CAA).
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Licensed Professional Disposal:
Decontamination of Glassware
Glassware contaminated with this compound should be decontaminated before routine cleaning.
Decontamination Protocol:
Caption: Glassware Decontamination Workflow.
Regulatory Framework
The management of hazardous waste in laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Academic and research institutions may have specific regulations, such as the alternative requirements for eligible academic entities found in 40 CFR part 262, subpart K.[1][11] It is imperative to be familiar with and adhere to all applicable federal, state, and institutional policies.
References
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Loba Chemie. (2022, September 21). ACETOPHENONE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]
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Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
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Personal protective equipment for handling 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
An In-Depth Guide to Personal Protective Equipment for Handling 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
As scientific professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. The handling of any chemical, regardless of its perceived hazard, demands a systematic approach to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for this compound (CAS No. 55108-28-6), also known as 2,6-Diacetyl-4-methylphenol.
While specific toxicological data for this compound is limited, a thorough risk assessment can be conducted by examining its chemical structure and the known hazards of closely related analogues, such as 1-(2-hydroxy-5-methylphenyl)ethanone. This analogue is known to be an irritant to the eyes, skin, and respiratory system[1][2]. Therefore, a cautious and comprehensive approach to PPE is mandatory.
Hazard Assessment: The "Why" Behind the Protection
This compound is an aromatic ketone. Compounds in this class can act as irritants and may pose risks through inhalation, skin contact, or eye contact.
-
Skin Contact : As with its analogue, the primary risk is skin irritation[1][2]. Prolonged or repeated contact with the solid powder or solutions could lead to dermatitis.
-
Eye Contact : The fine, crystalline nature of this compound increases the risk of eye irritation upon accidental contact[1]. Direct contact can cause significant discomfort and potential damage.
-
Inhalation : Inhalation of airborne powder can cause respiratory tract irritation[2]. This is a critical consideration when weighing or transferring the solid material.
Given these potential hazards, the following engineering controls and PPE are essential to create a self-validating system of safety.
Primary Line of Defense: Engineering Controls
Before any PPE is donned, engineering controls must be in place and fully operational. PPE should never be considered a substitute for robust environmental controls.
-
Chemical Fume Hood : All handling of this compound, especially the weighing and transfer of the solid, must be performed inside a certified chemical fume hood[3]. This captures airborne particles at the source, providing the most effective protection against respiratory exposure.
Essential Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific tasks being performed. The following sections detail the minimum requirements for handling this compound.
Eye and Face Protection
Standard safety glasses do not provide adequate protection from chemical splashes or airborne powder.
-
Chemical Splash Goggles : Wear snug-fitting chemical splash goggles that meet the ANSI Z87.1 standard at all times.
-
Face Shield : When there is a significant risk of splashing (e.g., when transferring large volumes of a solution or during a highly exothermic reaction), a face shield must be worn over chemical splash goggles for full facial protection[4].
Skin and Body Protection
-
Gloves : Disposable nitrile gloves are the minimum requirement for incidental contact. They provide a good barrier against solids and brief contact with solutions[4].
-
Causality : For tasks involving prolonged contact or immersion, nitrile gloves may not be sufficient. It is crucial to consult the glove manufacturer's chemical resistance guide.
-
Best Practice : Double-gloving (wearing two pairs of nitrile gloves) can provide an additional layer of protection and is recommended when handling hazardous substances[5]. Always inspect gloves for pinholes or tears before use and remove them promptly and properly after handling the chemical.
-
-
Laboratory Coat : A flame-resistant lab coat that is fully buttoned is mandatory to protect skin and personal clothing from contamination[4]. Ensure the sleeves are of an appropriate length to cover the wrists.
Respiratory Protection
When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in situations where a fume hood is not available or in the event of a large spill where dust may be generated, respiratory protection is critical.
-
Respirator : If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used[6]. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing[4].
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required inside a fume hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required inside a fume hood |
| Running Reaction | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required inside a fume hood |
| Large Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Chemical Resistant Gloves | Chemical Resistant Apron/Suit | Full-face Respirator |
Step-by-Step Handling Protocol
-
Preparation : Before entering the lab, ensure you are wearing long pants and closed-toe shoes[7].
-
Fume Hood Verification : Confirm the chemical fume hood is operational and the certification is current.
-
Don PPE : Put on your lab coat, followed by chemical splash goggles and gloves.
-
Handling : Perform all manipulations of the chemical deep within the fume hood, at least 6 inches from the sash.
-
Post-Handling : After completing your work, decontaminate any surfaces.
-
Doff PPE : Remove gloves first, using a technique that avoids touching the outer surface with bare skin. Remove your lab coat and goggles.
-
Hygiene : Wash your hands thoroughly with soap and water after removing PPE[1].
Disposal Plan
-
Chemical Waste : All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of in a clearly labeled, sealed hazardous waste container.
-
Container Management : Do not overfill waste containers. Store them in a designated satellite accumulation area until they are collected for disposal by environmental health and safety personnel.
Emergency Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- AOBChem. (2025, March 13). Safety Data Sheet.
- Unknown. (2023, September 21). Safety Data Sheet (SDS).
- CHEMM. Personal Protective Equipment (PPE).
- Unknown. Chemical Safety: Personal Protective Equipment.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Echemi. This compound Safety Data Sheets.
- ChemicalBook. (2025, December 31). 1-(2-Hydroxy-5-methylphenyl)ethanone.
- Thermo Fisher Scientific. Safety Data Sheet.
- The Good Scents Company. ortho-acetyl-para-cresol.
Sources
- 1. fishersci.com [fishersci.com]
- 2. ortho-acetyl-para-cresol, 1450-72-2 [thegoodscentscompany.com]
- 3. aobchem.com [aobchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. echemi.com [echemi.com]
- 7. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
